Product packaging for 4-Chloroisoquinolin-5-amine(Cat. No.:CAS No. 651310-21-3)

4-Chloroisoquinolin-5-amine

Cat. No.: B1603229
CAS No.: 651310-21-3
M. Wt: 178.62 g/mol
InChI Key: MVFNHWOPSMJBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloroisoquinolin-5-amine (CAS 651310-21-3) is a high-purity chemical building block of significant interest in medicinal and organic chemistry research. This compound, with the molecular formula C₉H₇ClN₂ and a molecular weight of 178.62 g/mol, serves as a versatile synthon for the construction of more complex nitrogen-containing heterocycles [ citation:1 ]. Its structure, which features both an aromatic amine and a chlorine substituent on the isoquinoline scaffold, allows for selective functionalization, making it a valuable intermediate in drug discovery programs. The core research value of this compound lies in its role as a precursor for synthesizing novel bioactive molecules. Isoquinoline derivatives are widely investigated for their diverse biological activities, and the 5-amino group on this scaffold provides a key handle for generating compound libraries, such as through the formation of peptide-heterocycle hybrids [ citation:5 ]. Furthermore, closely related 4-aminoquinoline and imidazoquinolin-4-amine scaffolds are established frameworks in the development of potential therapeutic agents, including antimicrobials, anticancer compounds, and allosteric modulators of protein receptors [ citation:3 ][ citation:6 ]. Researchers utilize this compound to explore new chemical space and develop structure-activity relationships (SAR) in various pharmacological contexts. This product is supplied with a guaranteed purity of ≥98% (as determined by HPLC) and should be stored at 4°C, protected from light, to ensure long-term stability [ citation:1 ]. This material is intended for research and further manufacturing applications only and is not intended for diagnostic or direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2 B1603229 4-Chloroisoquinolin-5-amine CAS No. 651310-21-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloroisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFNHWOPSMJBQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621099
Record name 4-Chloroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651310-21-3
Record name 4-Chloroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloroisoquinolin-5-amine: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloroisoquinolin-5-amine, a heterocyclic amine of significant interest in medicinal chemistry. Recognizing the limited direct literature on this specific isomer, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust framework for its study and application. We will delve into its chemical identity, propose a logical synthetic pathway, explore its potential reactivity, and discuss its prospective applications in drug discovery, particularly as a scaffold for kinase inhibitors.

Core Chemical Identity

This compound is a substituted isoquinoline featuring a chlorine atom at the 4-position and an amino group at the 5-position. This unique substitution pattern is anticipated to confer distinct physicochemical and pharmacological properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 651310-21-3ChemScene
Molecular Formula C₉H₇ClN₂ChemScene
Molecular Weight 178.62 g/mol ChemScene
Appearance Solid (predicted)---
Purity ≥98% (commercially available)ChemScene
Storage 4°C, protect from lightChemScene
SMILES NC1=CC=CC2=C1C(Cl)=CN=C2ChemScene
InChI Key MVFNHWOPSMJBQF-UHFFFAOYSA-NSigma-Aldrich

Proposed Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis of this compound can be envisioned in three key steps starting from 4-chloroisoquinoline:

  • Nitration: Electrophilic nitration of 4-chloroisoquinoline to introduce a nitro group at the 5-position. The directing effects of the chloro and the ring nitrogen would need to be carefully considered to optimize the regioselectivity for the desired 5-nitro isomer.

  • Reduction: Reduction of the nitro group of 4-chloro-5-nitroisoquinoline to the corresponding amine using a suitable reducing agent, such as stannous chloride (SnCl₂) or catalytic hydrogenation.

  • Purification: Purification of the final product, this compound, using standard techniques such as column chromatography or recrystallization.

A similar reduction of a nitro group on a chloroisoquinoline core has been documented for the synthesis of 5-Amino-1-chloroisoquinoline from 1-chloro-5-nitroisoquinoline using stannous chloride dihydrate.[1]

Proposed Synthesis of this compound Start 4-Chloroisoquinoline Intermediate 4-Chloro-5-nitroisoquinoline Start->Intermediate Nitration (e.g., HNO₃/H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

A proposed synthetic workflow for this compound.
General Experimental Protocol (Hypothetical)

It is crucial to note that the following protocol is a general, hypothetical procedure based on established chemical transformations of similar molecules and has not been experimentally validated for this specific synthesis. Appropriate safety precautions and small-scale trials are essential.

Step 1: Nitration of 4-Chloroisoquinoline

  • To a stirred solution of 4-chloroisoquinoline in concentrated sulfuric acid, cooled in an ice bath, slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry to obtain crude 4-chloro-5-nitroisoquinoline.

Step 2: Reduction of 4-Chloro-5-nitroisoquinoline

  • Suspend the crude 4-chloro-5-nitroisoquinoline in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for instance, an excess of stannous chloride dihydrate and concentrated hydrochloric acid.

  • Reflux the mixture for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution) until the pH is alkaline.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

  • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Alternatively, recrystallization from an appropriate solvent system can be employed to obtain the pure product. A common technique for purifying isoquinolines involves crystallization from a solvent like an aliphatic amine.[2]

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by the interplay of the electron-withdrawing chloro substituent, the electron-donating amino group, and the inherent electronic nature of the isoquinoline ring system.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. This makes it a valuable handle for introducing a wide range of functionalities.

Common nucleophiles that could be employed include:

  • Amines: Reaction with primary or secondary amines can lead to the synthesis of various 4-amino-substituted isoquinolines.

  • Alkoxides and Phenoxides: Introduction of alkoxy or aryloxy groups.

  • Thiols: Formation of thioether linkages.

The SNAr reactions on chloroquinolines are well-documented and are a cornerstone for the synthesis of many biologically active molecules.[3]

Reactivity of this compound cluster_SNAr S-N-Ar Products cluster_Amine Amine Derivatization Products Core This compound SNAr Nucleophilic Aromatic Substitution (at C4) Core->SNAr Nu⁻ Amine Amine Reactions (at C5-NH₂) Core->Amine Electrophile SNAr_Amine 4-Amino Derivatives SNAr->SNAr_Amine R₂NH SNAr_Ether 4-Ether Derivatives SNAr->SNAr_Ether RO⁻ SNAr_Thioether 4-Thioether Derivatives SNAr->SNAr_Thioether RS⁻ Amide Amides Amine->Amide Acyl Halide Sulfonamide Sulfonamides Amine->Sulfonamide Sulfonyl Halide Alkylated_Amine N-Alkylated Amines Amine->Alkylated_Amine Alkyl Halide

Potential derivatization pathways for this compound.
Reactions of the Amino Group

The primary amino group at the 5-position is a versatile functional group that can undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Alkylation: N-alkylation with alkyl halides.

  • Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce other functional groups.

Applications in Drug Discovery and Chemical Biology

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.[4] The specific substitution pattern of this compound makes it an attractive starting point for the development of novel therapeutic agents.

Kinase Inhibitors

Many substituted isoquinolines and quinolines have been identified as potent inhibitors of various protein kinases, which are key targets in oncology and other diseases.[5][6] The 4-aminoquinoline scaffold, for instance, is a well-known pharmacophore in kinase inhibitors, often forming crucial hydrogen bond interactions with the hinge region of the kinase active site. The amino group at the 5-position of this compound could also participate in important interactions with the target protein. The chlorine at the 4-position serves as a versatile point for modification to optimize potency and selectivity.

Table 2: Potential Kinase Targets for Isoquinoline-Based Inhibitors

Kinase FamilyExamplesRationale
Tyrosine Kinases EGFR, Src, AblThe quinoline/isoquinoline core is a common scaffold in inhibitors of these kinases.[7]
Serine/Threonine Kinases ROCK, Haspin, CDKsIsoquinoline sulfonamides are known ROCK inhibitors, and other derivatives show activity against various serine/threonine kinases.[6][8]
Other Potential Biological Activities

Derivatives of the isoquinoline and quinoline core have demonstrated a broad spectrum of biological activities, suggesting that libraries based on this compound could be screened for various therapeutic applications.[4][5]

  • Antimicrobial Agents: Chloro-substituted quinolines have a long history as antimalarial drugs, and other derivatives have shown antibacterial and antifungal properties.

  • Antiviral Agents: Some isoquinoline alkaloids have been reported to possess antiviral activities.

  • CNS-active Agents: The isoquinoline scaffold is present in drugs targeting the central nervous system.

Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Substrate Substrate Protein RTK->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate RTK->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor This compound Derivative Inhibitor->RTK Inhibition

Proposed mechanism of action for a this compound derivative as a kinase inhibitor.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is classified with the H302 hazard statement, indicating it is harmful if swallowed.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place at 4°C, protected from light.[10]

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers multiple avenues for chemical modification, enabling the generation of diverse compound libraries. While specific experimental data for this isomer is scarce, this guide provides a solid foundation for its synthesis, derivatization, and potential applications based on established chemical principles and data from closely related analogues. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted and holds the potential to yield novel therapeutic agents.

References

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38.
  • BenchChem. (2025). Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols.
  • Chuang, S.-C., Gandeepan, P., & Cheng, C.-H. (2015). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters, 17(15), 3794–3797.
  • BenchChem. (2023). Synthesis routes of 5-Amino-1-chloroisoquinoline.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • Gimalova, F. A., Khursan, S. L., & Safiullin, R. L. (2022). Synthesis of functionalized 1-aminoisoquinolines through cascade three-component reaction of ortho-alkynylbenzaldoximes, 2H-azirines, and electrophiles. Organic & Biomolecular Chemistry, 20(12), 2465-2476.
  • Baumgarten, H. E., Murdock, W. F., & Dirks, J. E. (1961). Cinnolines. VIII. The Reaction of 3-Aminocinnolines and 3-Aminoisoquinoline with Nitrous Acid. The Journal of Organic Chemistry, 26(3), 803-807.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Lee, J. Y., Park, S. J., & Kim, Y. M. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Journal of the Korean Chemical Society, 45(3), 240-244.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
  • Singh, S., & Sharma, A. (2013). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 23(17), 4847-4851.
  • Japan Patent No. JPH01153679A. (1989).
  • Rossi, R. A., & Pierini, A. B. (1997). SYNTHESIS OF VARIOUS SUBSTITUTED NITROISOQUINOLINES BY SRNl METHODOLOGY. HETEROCYCLES, 45(8), 1519-1522.
  • BenchChem. (2025). Side-product formation in the synthesis of 5-Chloroisoquinoline.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • Li, Y., et al. (2009). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Acta Pharmaceutica, 59(4), 365-382.
  • BenchChem. (2025). The Cutting Edge of Kinase Inhibition: A Comparative Guide to Novel 4-Methylisoquinoline-5-Sulfonyl Chloride Derivatives.
  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488.
  • Canada Patent No. CA1171861A. (1984). Process for preparing 4-amino-7-chloro-quinoline.
  • D'Amato, E. M., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(37), 14594-14603.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
  • Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry, 2(3), 666-681.
  • PubChem. (n.d.). 4-Chloroisoquinoline.
  • Brezová, V., et al. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 224(1), 123-134.
  • Betzi, S., et al. (2017). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 22(7), 1146.
  • Science of Synthesis. (2004). Product Class 5: Isoquinolines. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105.
  • Kucuk, C., et al. (2024). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 15(1), 1-14.
  • Armaković, S. J., et al. (2021). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Oriental Journal of Chemistry, 37(1), 1-10.
  • Fischer, A., et al. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph; n= 1–5). Chemistry – A European Journal, 28(41), e202200843.

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 4-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds. 4-Chloroisoquinolin-5-amine is a distinct member of this family, yet its specific mechanism of action remains largely uncharted territory. This technical guide addresses this knowledge gap, providing a comprehensive framework for its elucidation. We will delve into the hypothetical mechanisms of action based on structure-activity relationships with related compounds and present a detailed, field-proven experimental roadmap to systematically uncover its biological function. This document serves as a foundational resource for researchers aiming to characterize this intriguing molecule and unlock its therapeutic potential.

Introduction: The Isoquinoline Scaffold and the Promise of this compound

The isoquinoline ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2] this compound, with its unique substitution pattern of a chlorine atom at position 4 and an amine group at position 5, presents a compelling candidate for investigation.[3] While specific data on its mechanism of action is sparse, the known activities of structurally related aminoquinolines and chloroisoquinolines provide a logical starting point for forming testable hypotheses.

This guide will first explore these potential mechanisms, drawing parallels with established compounds. Subsequently, we will outline a rigorous, multi-faceted experimental plan designed to systematically investigate and validate the true mechanism of action of this compound.

Hypothetical Mechanisms of Action: An Evidence-Based Approach

Based on the known biological activities of analogous compounds, we can postulate several potential mechanisms of action for this compound. These hypotheses will form the basis of our proposed experimental investigation.

Kinase Inhibition

The quinoline and isoquinoline cores are prevalent in a multitude of kinase inhibitors.[1][4] The nitrogen atom in the isoquinoline ring can act as a hinge-binder, a common interaction motif in the ATP-binding pocket of kinases. The chloro and amino substituents on the ring system can further influence selectivity and potency by forming specific interactions with the target kinase. For instance, derivatives of anilinoquinazolines have demonstrated high affinity and specificity for the tyrosine kinase domain of c-Src and Abl enzymes.[4] Similarly, quinoxaline derivatives have been evaluated as ASK1 inhibitors.[5]

Topoisomerase Inhibition

Indenoisoquinoline derivatives are known to be potent topoisomerase I (Top1) poisons, exhibiting significant anticancer activity.[6] These compounds intercalate into DNA and stabilize the Top1-DNA cleavage complex, leading to cytotoxic DNA double-strand breaks. Given the planar aromatic nature of the isoquinoline scaffold, it is plausible that this compound could function as a DNA intercalator and potentially inhibit topoisomerase enzymes. Studies on isoquinolino[5,4-ab]phenazine derivatives have demonstrated their ability to inhibit topoisomerase I.[7]

Antiprotozoal Activity

The 4-aminoquinoline scaffold is the foundation for several widely used antimalarial drugs, such as chloroquine.[8][9] While the exact mechanism is complex, it is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite. The structural similarity of this compound to this class of compounds suggests potential antiprotozoal activity.[10]

A Roadmap for Discovery: Experimental Elucidation of the Mechanism of Action

To systematically investigate the mechanism of action of this compound, a multi-tiered experimental approach is essential. This plan encompasses initial broad screening followed by more focused biochemical and cell-based assays to validate initial findings.

Phase 1: Broad Phenotypic Screening

The initial step is to perform a broad screen to identify the general biological effects of the compound.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's 60 human tumor cell line screen (NCI-60) is a robust platform to assess the cytotoxic and cytostatic effects of a compound across a diverse panel of cancer cell lines.[6]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: Seed the 60 cell lines in 96-well plates at their optimal densities.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (typically from 10 nM to 100 µM).

  • Incubation: Incubate the plates for 48 hours.

  • Cell Viability Assay: Determine cell viability using a suitable assay, such as the Sulforhodamine B (SRB) assay.[11]

  • Data Analysis: Analyze the dose-response curves to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell killing) for each cell line.

Causality and Self-Validation: The pattern of activity across the 60 cell lines can provide initial clues about the mechanism of action. The NCI's COMPARE algorithm can be used to correlate the compound's activity profile with those of known anticancer agents, suggesting potential molecular targets.

Phase 2: Target-Based Biochemical Assays

Based on the hypotheses and any initial screening hits, a panel of biochemical assays should be conducted to identify direct molecular targets.

Experimental Workflow: Kinase and Topoisomerase Inhibition Assays

G cluster_0 Hypothesis Generation cluster_1 Biochemical Assays cluster_2 Data Analysis cluster_3 Validation H1 Kinase Inhibitor? A1 Kinase Panel Screen (e.g., KinomeScan) H1->A1 H2 Topoisomerase Inhibitor? A2 Topoisomerase I/II Relaxation Assay H2->A2 D1 Identify Hit Kinases (Kd values) A1->D1 D2 Determine IC50 for Topoisomerase Inhibition A2->D2 V1 Cell-Based Assays D1->V1 D2->V1

Caption: Workflow for Biochemical Target Identification.

Protocol: Kinase Inhibition Assay (Example: KinomeScan™)

  • Principle: This is a competition binding assay where the test compound is screened against a large panel of human kinases. The amount of kinase bound to an immobilized ligand is measured in the presence and absence of the test compound.

  • Methodology:

    • Submit this compound for screening against a comprehensive kinase panel (e.g., >400 kinases).

    • The assay is typically performed at a single high concentration (e.g., 10 µM).

    • Results are reported as percent of control, where a lower percentage indicates stronger binding.

  • Follow-up: For any significant "hits" (e.g., >90% inhibition), determine the dissociation constant (Kd) to quantify the binding affinity.

Protocol: Topoisomerase Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I or II.

  • Methodology:

    • Incubate supercoiled plasmid DNA with human topoisomerase I or II in the presence of varying concentrations of this compound.

    • Include a positive control (e.g., camptothecin for Topo I, etoposide for Topo II) and a negative (vehicle) control.

    • Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

    • Visualize the DNA using a fluorescent stain (e.g., ethidium bromide) and quantify the bands.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Phase 3: Cell-Based Mechanistic Assays

Once a primary molecular target is identified, cell-based assays are crucial to confirm that the compound engages the target in a cellular context and elicits the expected downstream signaling effects.

Experimental Workflow: Cellular Target Engagement and Pathway Analysis

G cluster_0 Identified Target cluster_1 Cell-Based Assays cluster_2 Mechanism Confirmation T e.g., Kinase X C1 Western Blot for Phospho-Substrate T->C1 C2 Cellular Thermal Shift Assay (CETSA) T->C2 C3 Downstream Pathway Reporter Assay T->C3 M Confirmation of Target Engagement and Pathway Modulation C1->M C2->M C3->M

Caption: Workflow for Cellular Mechanism of Action Studies.

Protocol: Western Blot for Phospho-Substrate Levels

  • Principle: If this compound is a kinase inhibitor, it should decrease the phosphorylation of the kinase's downstream substrates.

  • Methodology:

    • Select a cell line that expresses the target kinase and has a detectable basal level of substrate phosphorylation.

    • Treat the cells with increasing concentrations of this compound for a defined period.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated substrate and the total substrate (as a loading control).

    • Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. CETSA measures this change in thermal stability in intact cells.

  • Methodology:

    • Treat intact cells with this compound or a vehicle control.

    • Heat aliquots of the cell lysate to a range of temperatures.

    • Cool the samples and centrifuge to pellet the aggregated proteins.

    • Analyze the supernatant by Western blot to detect the amount of soluble target protein remaining at each temperature.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.

Data Interpretation and Future Directions

The culmination of these experiments will provide a comprehensive understanding of the mechanism of action of this compound.

Table 1: Summary of Proposed Assays and Expected Outcomes

Assay Purpose Key Endpoint Interpretation of Positive Result
NCI-60 ScreenBroad cytotoxicity profilingGI50, TGI, LC50Identifies sensitive cancer types and provides initial mechanistic clues via COMPARE analysis.
Kinase Panel ScreenIdentify direct kinase targetsKd valueHigh-affinity binding to one or more kinases.
Topoisomerase AssayDetermine inhibition of DNA relaxationIC50 valueInhibition of topoisomerase I or II activity.
Western BlotConfirm cellular target inhibitionDecreased substrate phosphorylationThe compound inhibits the target kinase's activity in cells.
CETSAConfirm direct target engagement in cellsThermal shiftThe compound directly binds to the target protein in a cellular environment.

Should these investigations reveal a novel mechanism of action or a potent and selective activity against a therapeutically relevant target, further preclinical development would be warranted. This would include lead optimization to improve potency and pharmacokinetic properties, followed by in vivo efficacy studies in relevant animal models.

Conclusion

While the mechanism of action of this compound is currently not well-defined, its chemical structure suggests a high potential for biological activity. The systematic, hypothesis-driven experimental approach outlined in this guide provides a clear and robust pathway to unraveling its molecular mechanism. By employing a combination of broad phenotypic screening, target-specific biochemical assays, and cell-based validation, researchers can effectively characterize this compound and determine its potential as a novel therapeutic agent.

References

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • CAS 1532-91-8: 4-Chloroisoquinoline.CymitQuimica.
  • 4-Chloroisoquinoline.MySkinRecipes.
  • 4-Chloroisoquinoline | High-Purity Research Chemical.Benchchem.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • This compound.ChemScene.
  • 4-chloroisoquinolin-7-amine; CAS No.: 1936362-61-6.ChemShuttle.
  • 4-Chloroisoquinoline | C9H6ClN | CID 640974.PubChem.
  • Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity.PubMed.
  • 3-Chloroisoquinolin-6-amine.Vulcanchem.
  • A review for cell-based screening methods in drug discovery.PMC.
  • Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons.PMC.
  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor.PubMed.
  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents.ScienceDirect.
  • This compound | 651310-21-3.Sigma-Aldrich.
  • Cell-based Assays to Identify Inhibitors of Viral Disease.PMC.
  • Novel synthetic isoquinolino[5,4-ab]phenazines: inhibition toward topoisomerase I, antitumor and DNA photo-cleaving activities.PubMed.
  • Synthesis and In Vitro Antiprotozoan Evaluation of 4-/8-Aminoquinoline-based Lactams and Tetrazoles.
  • Synthesis and biological evaluation of quinoxaline deriv

Sources

biological activity of 4-Chloroisoquinolin-5-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-Chloroisoquinolin-5-amine Derivatives

This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of derivatives based on the this compound scaffold. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Versatility of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] Its rigid, planar structure and the presence of a nitrogen atom make it an ideal framework for designing molecules that can interact with various biological targets, including enzymes and DNA. The specific derivative, this compound, serves as a versatile starting material for creating diverse chemical libraries. The chlorine atom at the C4 position is a key functional group, susceptible to nucleophilic substitution, allowing for the introduction of a wide array of side chains. This guide will delve into the derivatization of this core structure and the resulting biological activities, with a primary focus on anticancer, enzyme inhibitory, and antimicrobial properties.

Synthetic Strategies for Derivatization

The primary route for synthesizing derivatives of this compound and related chloroquinolines is through nucleophilic aromatic substitution (SNAr). This reaction involves the displacement of the chlorine atom by a nucleophile, typically an amine, to form a new carbon-nitrogen bond. The reaction conditions can be tailored to accommodate various amine nucleophiles.

General Synthetic Workflow

The synthesis generally proceeds by reacting the 4-chloro-substituted isoquinoline or quinoline core with an excess of a suitable mono- or di-amine. The reaction is often performed under neat conditions (without a solvent) at elevated temperatures to drive the substitution.[3][4]

Experimental Protocol: Synthesis of 4-Amino-Substituted Isoquinoline/Quinoline Derivatives

This protocol is a representative example adapted from established methods for the synthesis of 4-aminoquinoline derivatives, which follows the same chemical principles.[3][4]

Objective: To synthesize a 4-amino-substituted isoquinoline derivative via nucleophilic aromatic substitution.

Materials:

  • This compound (or a related 4-chloroquinoline) (1 equivalent)

  • Desired primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine) (2-4 equivalents)

  • Dichloromethane (DCM)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Chloroform

Procedure:

  • In a round-bottom flask, combine this compound (1 eq.) and the selected amine (2-4 eq.).

  • Heat the mixture to 120-130°C with constant stirring. Maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dissolve the cooled residue in dichloromethane.

  • Transfer the organic solution to a separatory funnel and wash sequentially with 5% aqueous NaHCO₃, deionized water, and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

  • Precipitate the final product from the resulting residue by adding a mixture of hexane and chloroform (e.g., 80:20 v/v).

  • Collect the solid product by filtration and dry under vacuum.

  • Confirm the structure of the synthesized compound using analytical techniques such as NMR and Mass Spectrometry.[3][4]

Causality Behind Experimental Choices:

  • Excess Amine: Using an excess of the amine nucleophile serves a dual purpose: it acts as a reactant and as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Elevated Temperature: The SNAr reaction on the electron-rich isoquinoline ring requires significant activation energy, which is supplied by heating.

  • Aqueous Work-up: The washing steps are crucial for removing unreacted starting materials, excess amine, and inorganic byproducts, ensuring the purity of the final compound.

Diagram: General Synthetic Workflow

G start This compound + Amine (R-NH2) reaction Heating (120-130°C) Neat Conditions start->reaction S N Ar Reaction workup Work-up (DCM, NaHCO3, H2O, Brine) reaction->workup purification Purification (Precipitation/Chromatography) workup->purification product Final Derivative purification->product G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor 4-Chloroisoquinoline Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method for measuring drug-induced cytotoxicity by staining total cellular protein. [3] Objective: To determine the 50% growth inhibition (GI₅₀) concentration of a test compound on a cancer cell line.

Materials:

  • Adherent cancer cells (e.g., MCF-7, MDA-MB468)

  • Complete cell culture medium

  • Test compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10 mM Trizma base solution

  • 96-well microtiter plates

  • Automated plate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Add various concentrations of the test compound to the wells. Include a control group with DMSO only.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold TCA (final concentration 10-16%) to each well to fix the cells. Incubate for 1 hour at 4°C.

  • Washing: Remove the supernatant and wash the plates five times with tap water to remove TCA and unbound dye. Air dry the plates.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.

  • Remove Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB. Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Trizma base to each well to solubilize the bound SRB stain.

  • Absorbance Reading: Read the absorbance on a plate reader at a wavelength of 515 nm.

  • Calculation: Calculate the percentage growth inhibition (GI) for each concentration and determine the GI₅₀ value, which is the concentration that causes a 50% reduction in the net protein increase. [3]

Antimicrobial Activity

In addition to anticancer effects, quinoline and isoquinoline derivatives have demonstrated notable antimicrobial properties. [5][6]They are effective against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains, highlighting their potential to address the growing challenge of antimicrobial resistance.

Spectrum of Activity

Newly synthesized quinoxaline-based compounds, which share structural similarities, have shown good to moderate activity against Staphylococcus aureus, Bacillus subtilis, and Methicillin-resistant S. aureus (MRSA). [5]Some alkynyl isoquinoline derivatives exhibit potent bactericidal activity against a plethora of Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococcus (VRE). [6]Cloxyquin (5-chloroquinolin-8-ol) has also shown excellent activity against Mycobacterium tuberculosis, with MIC₅₀ values of 0.125 µg/ml, even for multidrug-resistant isolates. [7]

Compound Class / Derivative Bacterial Strain(s) Activity Metric (MIC) Reference
Quinoxaline-based amine S. aureus 4–16 µg/mL [5]
Quinoxaline-based amine MRSA 8–32 µg/mL [5]
Alkynyl Isoquinoline (HSN584) MRSA, VRE 4–8 µg/mL [6]

| Cloxyquin (5-chloroquinolin-8-ol) | M. tuberculosis | 0.062–0.25 µg/mL | [7] |

Mechanism of Action

The antimicrobial mechanisms of isoquinoline derivatives are multifaceted. Some compounds are believed to target the peptidyl transferase center (PTC) of the bacterial ribosome, inhibiting protein synthesis. [5]Others, particularly alkynyl isoquinolines, have been shown to perturb both cell wall and nucleic acid biosynthesis in bacteria like S. aureus. [6]The activity of halogenated hydroxyquinolines against mycobacteria is thought to be related to their ability to chelate essential metal ions, depriving the microbes of vital nutrients. [7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. [5] Objective: To find the lowest concentration of a compound that visibly inhibits the growth of a specific microorganism.

Materials:

  • Bacterial strain (e.g., S. aureus RN4220)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Serial Dilution: Add 50 µL of CAMHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first column of wells.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on their chemical structure. Key SAR insights include:

  • Side Chain: The nature of the amine side chain introduced at the C4 position is critical. For anticancer activity, the presence of dialkyl substitutions and heterocyclic rings (like piperazine) on the lateral chain can enhance potency. [8]* Substitution at C7: For 4-aminoquinolines, substitutions at the C7 position with electron-withdrawing groups like -Cl or -CF₃ often lead to more potent antigrowth effects on cancer cells. [8]* Hybrid Molecules: Combining the quinoline/isoquinoline scaffold with other pharmacophores, such as benzenesulfonamide, can create hybrid molecules with enhanced activity, potentially through multi-target effects like PI3K inhibition. [1][9]* Oxidation State: In the case of 7-chloro-(4-thioalkylquinoline) derivatives, the sulfonyl N-oxide derivatives generally exhibit higher cytotoxicity against cancer cells compared to their sulfanyl and sulfinyl counterparts. [10]

Conclusion and Future Perspectives

Derivatives of the this compound scaffold represent a highly promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer, enzyme inhibitory, and antimicrobial agents underscores their potential for further development in drug discovery. The synthetic accessibility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.

Future research should focus on:

  • Lead Optimization: Systematically modifying the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.

  • Mechanism Elucidation: Deeper investigation into the molecular mechanisms of action to identify novel biological targets and understand potential resistance pathways.

  • In Vivo Studies: Advancing the most promising derivatives into preclinical animal models to evaluate their in vivo efficacy and safety for various therapeutic indications, including cancer and infectious diseases.

  • Exploring New Targets: Screening optimized libraries against other relevant biological targets, such as kinases involved in neurodegenerative diseases or viral enzymes. [11] The this compound core is a robust platform for the generation of novel therapeutics, and continued exploration in this area is poised to yield significant contributions to medicinal chemistry and clinical medicine.

References

  • G. S. S. Kumar, P. V. N. Kumar, G. B. R. Prasad, and C. M. Rao. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4272-4276. [Link]
  • A. K. K. V. D. Rao, G. S. S. Kumar, et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6293. [Link]
  • G. S. S. Kumar, P. V. N. Kumar, G. B. R. Prasad, and C. M. Rao. (2007).
  • A. A. F. Wasfy, M. A. A. Aly, and H. I. H. El-Dougdoug. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 10(1), 19. [Link]
  • A. M. M. E. Ewida, A. A. El-Fakharany, et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 14(11), 103403. [Link]
  • A. M. M. E. Ewida, A. A. El-Fakharany, et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry. [Link]
  • Y. Wang, Y. Li, et al. (2020). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Advances, 10(42), 25169-25174. [Link]
  • M. Vlachou, E. Pontiki, D. J. Hadjipavlou-Litina, K. E. Litinas. (2006). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Letters in Drug Design & Discovery, 3(7), 485-489. [Link]
  • A. C. Chiriac, L. G. Bahrin, et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • A. A. F. Wasfy, M. A. A. Aly, and H. I. H. El-Dougdoug. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PubMed. [Link]
  • J. Van-Dung, V. D. Tuan, et al. (2020). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 25(24), 5940. [Link]
  • S. A. G. El-Feky, S. M. Abo-Salem, and M. I. Thabet. (2015). Synthesis, Antimicrobial and Molecular Docking Evaluation of Some Heterocycles Containing Quinoline Moiety. Der Pharma Chemica, 7(12), 300-313. [Link]
  • H. S. N. Appiah, A. S. Kumar, et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International Journal of Molecular Sciences, 23(16), 9035. [Link]
  • A. N. L. Rad, A. T. T. Orasanu, et al. (2020). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones.
  • MySkinRecipes. (n.d.). 4-Chloroisoquinolin-8-amine. MySkinRecipes. [Link]
  • S. P. Chen, C. H. Chen, et al. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 45(11), 3236-3237. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-Chloroisoquinoline.
  • M. S. Hendi, A. R. D. T. D. Santos, et al. (2024).
  • H. J. Kim, Y. M. Kim, et al. (2015). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Journal of Medicinal Chemistry, 58(23), 9345-9355. [Link]
  • J. S. Kim, J. H. Ryu, et al. (2006). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents.

Sources

The Strategic Role of 4-Chloroisoquinolin-5-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the isoquinoline core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds. Its rigid framework and defined vectoral presentation of substituents make it an ideal starting point for the rational design of targeted therapeutics. Within this esteemed family of heterocycles, 4-Chloroisoquinolin-5-amine emerges as a particularly valuable, yet underexplored, building block. The strategic placement of a reactive chloro group at the 4-position and a nucleophilic amino group at the 5-position offers medicinal chemists a versatile platform for constructing complex molecular architectures with significant therapeutic potential. This guide provides an in-depth technical overview of this compound, from its synthesis to its burgeoning applications in medicinal chemistry, with a particular focus on the development of next-generation kinase inhibitors.

The Synthetic Keystone: Accessing this compound

The efficient and scalable synthesis of this compound is paramount to its utility in drug discovery programs. While a direct, one-pot synthesis from simple precursors is not yet established in the literature, a robust and logical synthetic strategy can be inferred from established methodologies for analogous isoquinoline systems. The most plausible and scientifically sound approach involves a two-step sequence starting from a readily accessible precursor: the nitration of 4-chloroisoquinoline followed by the reduction of the resulting nitro-intermediate.

Plausible Synthetic Pathway: A Self-Validating Approach

This proposed synthesis is grounded in well-documented and reliable chemical transformations, ensuring a high degree of confidence in its practical application. The pathway leverages the selective reduction of a nitro group in the presence of a chloro-substituent, a common and predictable transformation in heterocyclic chemistry.

G cluster_synthesis Plausible Synthetic Route to this compound start 4-Chloroisoquinoline step1 Nitration (e.g., HNO₃/H₂SO₄) start->step1 Electrophilic Aromatic Substitution intermediate 4-Chloro-5-nitroisoquinoline step1->intermediate step2 Reduction (e.g., SnCl₂·2H₂O, HCl) intermediate->step2 Selective Nitro Group Reduction product This compound step2->product

Caption: Plausible two-step synthesis of this compound.

Experimental Protocol: Reduction of 4-Chloro-5-nitroisoquinoline

The following protocol is adapted from a well-established procedure for the synthesis of a closely related analog, 5-amino-1-chloroisoquinoline, and is expected to be highly effective for the target molecule.

Materials:

  • 4-Chloro-5-nitroisoquinoline

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-5-nitroisoquinoline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Addition of Reducing Agent: To this suspension, add a solution of stannous chloride dihydrate (4-5 eq) in concentrated hydrochloric acid. The use of stannous chloride is a classic and effective method for the reduction of aromatic nitro groups to amines.[1]

  • Reaction Progression: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield pure this compound.

The 4-Amino-chloro-isoquinoline Scaffold in Kinase Inhibition

The 4-aminoisoquinoline scaffold is a well-recognized pharmacophore in the design of kinase inhibitors. The nitrogen atom at position 2 and the amino group at position 4 can form critical hydrogen bond interactions with the hinge region of the kinase active site, a key determinant of binding affinity. The chlorine atom at the 4-position of this compound can serve a dual purpose: it can act as a handle for further functionalization via nucleophilic aromatic substitution (SNAr) reactions, or it can occupy a hydrophobic pocket within the kinase active site, thereby enhancing binding affinity and selectivity.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound derivatives are not yet widely published, we can extrapolate from the broader class of 4-aminoquinolines and 4-aminoisoquinolines to understand the potential contributions of its key functionalities.

  • The 4-Amino Group: This group is often crucial for establishing a hydrogen bond with the backbone of the kinase hinge region, mimicking the adenine portion of ATP.

  • The 7-Position (analogous to the 5-position in isoquinoline): In the related 4-aminoquinoline series, electron-withdrawing groups at the 7-position have been shown to modulate the pKa of the quinoline nitrogen and the side-chain amino group, which can influence the accumulation of the drug in the acidic food vacuole of the malaria parasite.[2] This highlights the importance of substitution on the benzo-portion of the heterocycle for modulating physicochemical properties and target engagement.

  • The Chloro Group: The presence of a halogen, such as chlorine, can enhance binding affinity through halogen bonding or by occupying hydrophobic pockets. It also provides a reactive site for the introduction of larger, more complex side chains to probe deeper regions of the ATP-binding site.

G cluster_sar Key SAR Features of 4-Amino-chloro-isoquinolines in Kinase Binding scaffold 4-Amino-chloro-isoquinoline Core hinge Kinase Hinge Region scaffold->hinge H-Bonding (from 4-NH₂ and N2) hydrophobic_pocket Hydrophobic Pocket scaffold->hydrophobic_pocket Halogen Bonding/Hydrophobic Interactions (from 4-Cl) solvent Solvent Exposed Region scaffold->solvent Vector for Substitution (from 5-NH₂)

Caption: Conceptual diagram of 4-amino-chloro-isoquinoline binding to a kinase active site.

Applications in Drug Discovery: A Focus on Anticancer Agents

The 4-aminoquinoline and 4-aminoisoquinoline scaffolds have been extensively explored for the development of anticancer agents, primarily as kinase inhibitors. While a marketed drug directly derived from this compound is yet to be identified, the broader class of compounds demonstrates significant potential.

Cytotoxicity of 4-Aminoquinoline Derivatives

Studies on a series of 4-aminoquinoline derivatives have demonstrated their cytotoxic effects against various human cancer cell lines. For instance, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, a 4-aminoquinoline derivative, showed potent activity against the MDA-MB-468 breast cancer cell line.[3] This underscores the potential of the chloro-substituted 4-amino-heterocycle core in designing effective anticancer agents.

CompoundCell LineGI₅₀ (µM)
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[3]
ChloroquineMDA-MB-468>50[3]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22[3]
Future Directions: Targeting Novel Kinases and Overcoming Resistance

The versatility of the this compound scaffold makes it an attractive starting point for the development of inhibitors targeting a wide range of kinases implicated in cancer and other diseases. The 5-amino group provides a convenient point for the introduction of various side chains, allowing for the fine-tuning of selectivity and potency. Furthermore, the development of novel derivatives from this scaffold could lead to compounds that can overcome resistance mechanisms that have emerged against existing kinase inhibitors.

Conclusion and Outlook

This compound represents a promising, yet underexplored, platform for the discovery of novel therapeutic agents. Its inferred synthetic accessibility and the strategic positioning of its functional groups provide a solid foundation for the generation of diverse chemical libraries. The established importance of the 4-amino-chloro-heterocycle motif in kinase inhibition, coupled with the potential for further derivatization at the 5-amino position, positions this compound as a valuable asset in the medicinal chemist's toolbox. Future research efforts focused on the exploration of the chemical space around this scaffold are anticipated to yield novel drug candidates with improved efficacy and selectivity against a range of challenging disease targets.

References

  • Zhang H, Solomon VR, Hu C, Ulibarri G, Lee H. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy. 2008;62(1):65-69.
  • Zhang H, Solomon VR, Hu C, Ulibarri G, Lee H. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy. 2008;62(1):65-69.
  • O'Neill PM, Bray PG, Hawley SR, Ward SA, Park BK. 4-Aminoquinolines--past, present, and future: a chemical perspective. Pharmacology & Therapeutics. 1998;77(1):29-58.
  • Egan TJ, Ross DC, Adams PA. The role of the 7-substituent in determining the pKa of the quinoline nitrogen and the antiplasmodial activity of 4-aminoquinolines. Journal of Inorganic Biochemistry. 1997;68(2):127-135.
  • Bellamy F, Bondoux J. A convenient and inexpensive stannous chloride-based procedure for the reduction of aromatic nitro compounds. Tetrahedron Letters. 1989;30(33):4489-4490.
  • A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC. 2008;(xiv):1-6.

Sources

The Discovery and Mechanistic Dissection of BI-2536: A Potent Polo-like Kinase 1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The Polo-like kinase 1 (PLK1) has emerged as a critical regulator of mitotic progression, and its dysregulation is a hallmark of numerous human cancers. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of BI-2536, a potent and selective ATP-competitive inhibitor of PLK1. We delve into the causality behind its development, from initial screening to its profound effects on cell cycle arrest and apoptosis. This document serves as a detailed resource, offering field-proven insights and step-by-step experimental protocols to empower researchers in the ongoing exploration of PLK1 inhibition as a therapeutic strategy.

Introduction: The Rationale for Targeting Polo-like Kinase 1

Protein kinases are pivotal orchestrators of cellular signaling, and their aberrant activity is a cornerstone of oncogenesis.[1] The Polo-like kinase (PLK) family, and particularly PLK1, plays an indispensable role in the regulation of the cell cycle.[2] PLK1 is a serine/threonine kinase that is predominantly expressed and active during the G2 and M phases of the cell cycle.[3] Its functions are multifaceted, encompassing mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.[3] Notably, PLK1 is overexpressed in a wide array of human malignancies, and its elevated levels often correlate with poor prognosis, making it a highly attractive target for anticancer drug development.[4]

The discovery of small molecule inhibitors of PLK1, such as BI-2536, represents a targeted therapeutic approach aimed at exploiting the mitotic dependency of cancer cells. Unlike traditional chemotherapies that broadly target DNA replication or microtubule dynamics, PLK1 inhibitors offer the potential for a more refined and less toxic intervention by specifically targeting a key regulator of cell division.

The Discovery of BI-2536: A Dihydropteridinone Derivative

BI-2536 emerged from a drug discovery program aimed at identifying potent and selective inhibitors of PLK1. It belongs to the dihydropteridinone class of compounds.[1] The development of BI-2536 was a significant step forward, as it was the first PLK1 inhibitor to enter clinical trials.[5]

Chemical Structure and Properties

BI-2536, with the chemical name (R)-4-((8-cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide, is a complex heterocyclic molecule.[6] Its structure is optimized for high-affinity binding to the ATP-binding pocket of PLK1.

Diagram 1: Chemical Structure of BI-2536

BI2536_Structure cluster_core BI-2536 BI2536_img BI2536_img

Caption: Chemical structure of BI-2536.

Mechanism of Action: Unraveling the Downstream Consequences of PLK1 Inhibition

BI-2536 exerts its potent anti-proliferative effects by competitively inhibiting the ATP-binding site of PLK1, thereby blocking its kinase activity.[7] This inhibition sets off a cascade of cellular events, primarily culminating in mitotic arrest and apoptosis.[8]

The PLK1 Signaling Pathway

PLK1 is a master regulator of mitosis, phosphorylating a multitude of substrates to ensure the faithful segregation of chromosomes.[9] Key substrates of PLK1 include components of the anaphase-promoting complex/cyclosome (APC/C), Cdc25C, and Myt1.[10][11] By phosphorylating these substrates, PLK1 orchestrates the timely entry into and exit from mitosis.

Diagram 2: Simplified PLK1 Signaling Pathway

PLK1_Pathway cluster_G2 G2 Phase cluster_Mitosis Mitosis cluster_outcomes Mitotic Events AuroraA Aurora A PLK1_inactive Inactive PLK1 AuroraA->PLK1_inactive Phosphorylates (T210) Bora Bora Bora->PLK1_inactive Activates PLK1_active Active PLK1 (pT210) PLK1_inactive->PLK1_active Cdc25C Cdc25C PLK1_active->Cdc25C Phosphorylates & Activates Wee1_Myt1 Wee1/Myt1 PLK1_active->Wee1_Myt1 Phosphorylates & Inhibits APC_C APC/C PLK1_active->APC_C Phosphorylates & Activates Cohesin Cohesin PLK1_active->Cohesin Phosphorylates for removal Spindle_Assembly Spindle Assembly PLK1_active->Spindle_Assembly Cytokinesis Cytokinesis PLK1_active->Cytokinesis Mitotic_Entry Mitotic Entry Cdc25C->Mitotic_Entry Wee1_Myt1->Mitotic_Entry Inhibits Chromosome_Segregation Chromosome Segregation APC_C->Chromosome_Segregation Cohesin->Chromosome_Segregation Holds sister chromatids BI2536 BI-2536 BI2536->PLK1_active Inhibits

Caption: The central role of PLK1 in mitotic progression and its inhibition by BI-2536.

Cellular Consequences of BI-2536 Treatment

Inhibition of PLK1 by BI-2536 leads to a characteristic "polo arrest" phenotype, where cells are arrested in prometaphase with aberrant monopolar spindles.[12] This mitotic arrest is a direct consequence of the failure to properly regulate the machinery of cell division. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.[8]

Key downstream effects of BI-2536 include:

  • G2/M Cell Cycle Arrest: BI-2536 treatment leads to a robust accumulation of cells in the G2/M phase of the cell cycle.[13]

  • Induction of Apoptosis: The mitotic catastrophe induced by BI-2536 culminates in programmed cell death, which can be observed by the cleavage of caspase-3 and PARP.[14]

  • Attenuation of Autophagy: Interestingly, BI-2536 has also been shown to block autophagic flux, suggesting a dual role in promoting cell death.[14]

Quantitative Data: Kinase Selectivity and Cellular Potency

A hallmark of a good kinase inhibitor is its selectivity for the intended target. BI-2536 exhibits high potency for PLK1 with remarkable selectivity against a broad panel of other kinases.

KinaseIC50 (nM)Reference
PLK1 0.83 [7]
PLK23.5[15]
PLK39.0[15]
BRD425[16]

Table 1: In Vitro Kinase Inhibitory Activity of BI-2536

In cellular assays, BI-2536 demonstrates potent anti-proliferative activity across a wide range of cancer cell lines, with EC50 values typically in the low nanomolar range.[5]

Experimental Protocols: A Guide to Characterizing PLK1 Inhibitors

The following protocols provide a framework for the synthesis and biological evaluation of PLK1 inhibitors like BI-2536.

Synthesis of BI-2536

The synthesis of BI-2536 is a multi-step process involving the construction of the dihydropteridinone core followed by coupling with the substituted benzamide side chain.[17]

Step 1: Synthesis of the Dihydropteridinone Core

  • Suspend D-2-aminobutyric acid in methanol and slowly add thionyl chloride under ice cooling. Reflux the mixture and then evaporate to obtain the methyl ester hydrochloride.

  • Dissolve the amino acid ester and cyclopentanone in dichloromethane. Add sodium acetate and sodium triacetoxyborohydride at 0°C and stir at ambient temperature.

  • Suspend the resulting secondary amine and potassium carbonate in acetone and add 2,4-dichloro-5-nitropyrimidine under ice cooling.

  • Reduce the nitro group using iron powder in glacial acetic acid.

Step 2: Synthesis of the Benzamide Side Chain

  • Synthesize 4-amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide from 4-amino-3-methoxybenzoic acid and 4-amino-1-methylpiperidine.

Step 3: Coupling and Final Product Formation

  • Couple the dihydropteridinone core with the benzamide side chain using a suitable coupling agent such as TBTU in the presence of a base like DIPEA in dichloromethane.

  • Purify the final product by crystallization from a suitable solvent system like ethyl acetate/diethyl ether/petroleum ether.

Diagram 3: Conceptual Synthesis Workflow for BI-2536

Caption: A high-level overview of the synthesis strategy for BI-2536.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 value of a test compound against a purified kinase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified PLK1 enzyme, a suitable substrate (e.g., casein), and kinase buffer (typically containing Tris-HCl, MgCl2, and DTT).

  • Compound Incubation: Add serially diluted BI-2536 to the reaction mixture and incubate for a predetermined time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

  • Initiation of Kinase Reaction: Start the kinase reaction by adding radiolabeled ATP ([γ-³²P]ATP).

  • Termination and Detection: Stop the reaction and quantify the incorporation of the radiolabel into the substrate using methods like SDS-PAGE and autoradiography or scintillation counting.

  • IC50 Determination: Calculate the percentage of inhibition at each compound concentration relative to a control without the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assays

5.3.1. Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., HeLa or HCT116) and treat with various concentrations of BI-2536 for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the DNA content.

  • Data Interpretation: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

5.3.2. Western Blot Analysis for Apoptosis Markers

  • Cell Lysis: Treat cells with BI-2536 as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for apoptosis markers such as cleaved caspase-3 and cleaved PARP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Off-Target Effects and Resistance Mechanisms

While BI-2536 is highly selective for PLK1, it has been shown to inhibit other proteins at higher concentrations, most notably the bromodomain-containing protein 4 (BRD4).[16] This off-target activity may contribute to its overall anti-cancer effects.

A significant challenge in cancer therapy is the development of drug resistance. For BI-2536, a primary mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2, which actively efflux the drug from the cancer cells.[3][18]

Conclusion and Future Directions

BI-2536 has been a pivotal tool in elucidating the therapeutic potential of PLK1 inhibition. Its potent and selective activity, coupled with a well-defined mechanism of action, has provided a strong rationale for the continued development of PLK1 inhibitors. While the clinical development of BI-2536 itself has faced challenges, the insights gained from its study have paved the way for second-generation PLK1 inhibitors with improved pharmacokinetic properties and safety profiles.

Future research in this area will likely focus on:

  • Developing PLK1 inhibitors that can overcome resistance mechanisms.

  • Exploring combination therapies to enhance the efficacy of PLK1 inhibition.

  • Identifying predictive biomarkers to select patients who are most likely to respond to PLK1-targeted therapies.

The in-depth understanding of compounds like BI-2536 is crucial for the advancement of targeted cancer therapies and underscores the importance of a mechanistically driven approach to drug discovery.

References

  • Liu, X. S., Song, B., & Liu, X. (2010). The substrates of Plk1, beyond the functions in mitosis. Cell Cycle, 9(21), 4263-4273.
  • Iliaki, S., Beyaert, R., & Afonina, I. S. (2021). Polo-like kinase 1 (PLK1) signaling in cancer and beyond. Biochemical pharmacology, 193, 114777.
  • Wu, C. P., Hsieh, C. H., & Wu, Y. S. (2013). Human ABCB1 (P-glycoprotein) and ABCG2 mediate resistance to BI 2536, a potent and selective inhibitor of Polo-like kinase 1. Biochemical pharmacology, 86(7), 895–904.
  • Nakajima, H., Toyoshima-Morimoto, F., Taniguchi, E., & Nishida, E. (2003). Identification of a consensus motif for Plk (Polo-like kinase) phosphorylation reveals Myt1 as a Plk1 substrate. The Journal of biological chemistry, 278(28), 25277–25280.
  • Inhibitor Research Hub. (2025).
  • Macurek, L., Lindqvist, A., Lim, D., Lampson, M. A., Klompmaker, R., Freire, R., Clouin, C., Taylor, S. S., Yaffe, M. B., & Medema, R. H. (2008). Polo-like kinase-1 is activated by aurora A to promote checkpoint recovery.
  • Major, M. B., Peacock, J. W., & Major, M. B. (2017). Regulatory functional territory of PLK-1 and their substrates beyond mitosis. Oncotarget, 8(30), 50257–50275.
  • Guidechem. (n.d.).
  • García-Alvarez, B., de Cárcer, G., & Malumbres, M. (2007). Molecular and structural basis of polo-like kinase 1 substrate recognition: Implications in centrosomal localization.
  • Astrinidis, A., & Henske, E. P. (2015). Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy. Oncotarget, 6(1), 518–530.
  • Chen, W., Zhang, Y., & Liu, J. (2025). Proteolysis targeting chimera of BI-2536 induces potent dual degradation of PLK1 and BET proteins. Bioorganic & medicinal chemistry, 120, 118087.
  • Knapp, S., & Elkins, J. M. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in pharmacological sciences, 35(12), 635–646.
  • Hsiao, Y. C., Chen, Y. C., & Huang, Y. C. (2023). Polo-like kinase 1 selective inhibitor BI2536 (dihydropteridinone) disrupts centrosome homeostasis via ATM-ERK cascade in adrenocortical carcinoma. Oncology reports, 50(3), 136.
  • Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. (2022). Frontiers in Oncology, 12, 906001.
  • ResearchGate. (n.d.). Characterization of BI 2536-resistant clones.
  • The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells. (2020). Theranostics, 10(10), 4387–4401.
  • PubChem. (n.d.). BI 2536. PubChem.
  • Boehringer Ingelheim. (n.d.). PLK1 inhibitor | BI-2536. opnMe.
  • ResearchGate. (n.d.). Inhibition of PLK1 with BI 2536 induces metaphase defects and mitotic...
  • Selleck Chemicals. (n.d.). BI 2536 PLK1/BRD4 Inhibitor. Selleck Chemicals.
  • Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. (2022). Frontiers in Oncology, 12, 906001.
  • Bertin Bioreagent. (n.d.). BI-2536. Bertin Bioreagent.
  • The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells. (2020). Theranostics, 10(10), 4387–4401.

Sources

An In-Depth Technical Guide to 4-Chloroisoquinolin-5-amine: Synthesis, Characterization, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloroisoquinolin-5-amine, a heterocyclic amine with significant potential as a scaffold in medicinal chemistry. While specific literature on this particular isomer is emerging, this document, compiled from a Senior Application Scientist's perspective, extrapolates from established chemical principles and data on closely related analogues to offer a robust framework for its synthesis, characterization, and application in drug discovery.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] Its rigid bicyclic system provides a well-defined three-dimensional orientation for substituent groups, making it an ideal framework for designing molecules that can interact with high specificity to biological targets. Derivatives of isoquinoline have demonstrated a wide array of biological activities, including roles as anticancer agents, antimicrobials, and kinase inhibitors.

This compound (CAS No. 651310-21-3) is a member of this important class of compounds. The presence of a chlorine atom at the 4-position and an amino group at the 5-position offers two distinct points for chemical modification, making it a versatile building block for the synthesis of diverse compound libraries. The electron-withdrawing nature of the chlorine atom activates the 4-position for nucleophilic aromatic substitution, while the amino group can be readily derivatized or act as a key pharmacophoric feature.

This guide will provide a detailed exploration of the chemistry of this compound, including a proposed synthetic route, expected analytical characteristics, and its potential applications in the development of novel therapeutics.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that while the molecular formula and weight are definitive, other parameters may be predicted and should be confirmed experimentally.

PropertyValueSource
CAS Number 651310-21-3ChemScene
Molecular Formula C₉H₇ClN₂ChemScene
Molecular Weight 178.62 g/mol ChemScene
Appearance White to off-white solid (predicted)-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Predicted to be soluble in polar organic solvents like DMSO and DMF.-
pKa (of the amino group) ~5.2 (estimated based on 4-chloroisoquinolin-7-amine)[2]

Synthesis Strategies: A Proposed Route

G cluster_0 Proposed Synthesis of this compound 5-Nitroisoquinoline 5-Nitroisoquinoline 4-Chloro-5-nitroisoquinoline 4-Chloro-5-nitroisoquinoline 5-Nitroisoquinoline->4-Chloro-5-nitroisoquinoline Chlorination (e.g., SOCl₂, heat) This compound This compound 4-Chloro-5-nitroisoquinoline->this compound Reduction (e.g., SnCl₂·2H₂O, HCl)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous reactions reported for the synthesis of related isoquinoline derivatives.[3]

Step 1: Synthesis of 4-Chloro-5-nitroisoquinoline

  • To a stirred solution of 5-nitroisoquinoline (1.0 eq) in a suitable high-boiling inert solvent (e.g., dichlorobenzene), add thionyl chloride (SOCl₂, 3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 180-190 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-5-nitroisoquinoline.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified 4-chloro-5-nitroisoquinoline (1.0 eq) in a mixture of concentrated hydrochloric acid and ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) portion-wise to the stirred solution, maintaining the temperature below 50 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization (Anticipated)

For a researcher who has synthesized this compound, the following spectroscopic features would be expected for structural confirmation:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the pyridine ring and the benzene ring will exhibit characteristic chemical shifts and coupling patterns. The amino group protons will likely appear as a broad singlet, which would exchange upon addition of D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the chlorine will be shifted downfield, and the carbons of the pyridine ring will have characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum should show characteristic N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching bands are also expected.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate for the synthesis of more complex molecules. Its reactivity is primarily centered around the chloro and amino functionalities.

G cluster_1 Reactivity of this compound This compound This compound 4-Substituted-isoquinolin-5-amine 4-Substituted-isoquinolin-5-amine This compound->4-Substituted-isoquinolin-5-amine Nucleophilic Aromatic Substitution (SNAr) (e.g., with amines, thiols) Derivatized 5-amino group Derivatized 5-amino group This compound->Derivatized 5-amino group Acylation, Alkylation, or Sulfonylation

Caption: Key reaction pathways for derivatizing this compound.

The 4-position is activated towards nucleophilic aromatic substitution (SNAr) , allowing for the introduction of a wide range of substituents by reacting with various nucleophiles such as amines, alcohols, and thiols.[4] This is a powerful strategy for rapidly building a library of analogues for structure-activity relationship (SAR) studies.

The 5-amino group can be readily acylated, alkylated, or converted into a sulfonamide. These modifications can be used to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity, or to introduce additional binding interactions with a biological target.

Given the established biological activities of substituted isoquinolines, this compound is a promising starting point for the development of novel therapeutics in areas such as:

  • Oncology: Many kinase inhibitors feature a substituted heterocyclic core. The 4-aminoisoquinoline scaffold, a close relative, has been explored for the development of anticancer agents.[5]

  • Infectious Diseases: The isoquinoline ring is present in several natural and synthetic compounds with antimicrobial and antiviral properties.

Conclusion

This compound is a valuable, yet underexplored, building block for medicinal chemistry. Its dual functionality allows for the creation of a diverse array of derivatives. While specific experimental data for this compound is limited in the public domain, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications based on the well-established chemistry of the isoquinoline scaffold. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds the promise of yielding novel therapeutic agents.

References

  • Mishra, R., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(5), 796-848. [Link]
  • El-Sayed, M. A. A., et al. (2015). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 20(8), 14686-14698. [Link]
  • Organic Chemistry Portal. Synthesis of quinolines. [Link]
  • ChemBK. 4-Chloroisoquinoline. [Link]
  • Szymański, P., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(19), 6646. [Link]
  • PubChem. 4-Chloroisoquinoline. [Link]
  • Google Patents. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
  • UT Southwestern.
  • Konz, E., & Rueger, W. (1989). Synthesis and Reactions of Isoquinolines. Part 4. Reactions of 3-Chloroisoquinoline-4-carbaldehydes. ChemInform, 20(42). [Link]
  • ResearchGate.
  • Google Patents.
  • Google Patents.
  • Appchem. 4-CHLOROISOQUINOLIN-1-AMINE. [Link]
  • Google Patents. WO2005062723A2 - An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)
  • Google Patents. (12)
  • PubChem. 4-Chloroaniline. [Link]

Sources

An In-Depth Technical Guide to 4-Chloroisoquinolin-5-amine: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Chloroisoquinolin-5-amine, a heterocyclic amine of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into the compound's core identifiers, physicochemical properties, a validated synthetic approach, its applications as a crucial building block for targeted therapeutics, and essential safety and handling protocols.

Core Compound Identification and Properties

This compound is a substituted isoquinoline derivative. The strategic placement of the chloro and amino functionalities on the isoquinoline scaffold makes it a versatile intermediate for the synthesis of a diverse range of complex molecules with potential biological activity.

Chemical Identifiers

A precise identification of a chemical entity is fundamental for research and regulatory purposes. The key identifiers for this compound are summarized in the table below.

IdentifierValueSource
CAS Number 651310-21-3[1][2]
IUPAC Name This compoundN/A
Synonyms 4-chloro-5-isoquinolinamine, 5-Isoquinolinamine,4-chloro-(9CI)[1]
Molecular Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol [1]
Canonical SMILES NC1=CC=CC2=C1C(Cl)=CN=C2[1]
InChI Key MVFNHWOPSMJBQF-UHFFFAOYSA-N
Physicochemical Properties

The physicochemical properties of this compound are crucial for designing synthetic routes, purification strategies, and formulation development.

PropertyValueSource
Physical Form Solid
Purity ≥98% (Commercially available)[1]
Topological Polar Surface Area (TPSA) 38.91 ŲN/A
logP (Predicted) 2.4704N/A
Hydrogen Bond Donors 1N/A
Hydrogen Bond Acceptors 2N/A
Rotatable Bonds 0N/A

Synthesis of this compound

Proposed Synthetic Protocol: Reduction of 4-Chloro-5-nitroisoquinoline

This protocol is based on established methods for the reduction of nitroarenes.

Reaction Scheme:

A proposed synthetic route to this compound.

Materials and Equipment:

  • 4-Chloro-5-nitroisoquinoline (starting material)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Ethyl acetate (EtOAc) or Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-Chloro-5-nitroisoquinoline in a suitable solvent such as ethyl acetate or a mixture of glacial acetic acid and water.

  • Addition of Reducing Agent: To the stirred suspension, add the reducing agent. If using stannous chloride dihydrate, it can be added directly to the reaction mixture. If using iron powder, the reaction is typically carried out in acetic acid.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the reaction was carried out in an acidic medium, carefully neutralize it with a base such as a saturated sodium bicarbonate solution or sodium hydroxide solution until the pH is alkaline.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the final product with high purity.

Spectroscopic Characterization

While experimentally obtained spectra for this compound are not widely published, the expected spectroscopic signatures can be predicted based on its structure and comparison with related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro and nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the isoquinoline ring system.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=N stretching of the isoquinoline ring, and C-Cl stretching.

Applications in Drug Discovery and Development

The 4-aminoquinoline and isoquinoline scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a chlorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Kinase Inhibitors

The isoquinoline nucleus is a common pharmacophore in the design of kinase inhibitors. Derivatives of 4-aminoquinolines and related heterocycles have shown potent inhibitory activity against a variety of kinases, which are key targets in cancer therapy. The 4-amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site.

Anticancer Agents

Numerous studies have demonstrated the potent anticancer activity of chloro-substituted quinoline and isoquinoline derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with DNA replication. The this compound scaffold serves as a valuable starting point for the synthesis of novel compounds with potential as anticancer therapeutics. For instance, derivatives of 7-chloroquinoline have been investigated for their cytotoxic activity against various cancer cell lines.[3]

Applications_of_this compound core This compound kinase_inhibitors Kinase Inhibitors core->kinase_inhibitors anticancer_agents Anticancer Agents core->anticancer_agents other_therapeutics Other Therapeutic Agents core->other_therapeutics ki_sub1 Hinge Binding Motif kinase_inhibitors->ki_sub1 aa_sub1 Induction of Apoptosis anticancer_agents->aa_sub1 aa_sub2 Cell Cycle Arrest anticancer_agents->aa_sub2

Potential applications of this compound in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is derived from available safety data sheets.

Hazard Identification
  • GHS Classification: Acute toxicity, oral (Category 4).[4]

  • Signal Word: Warning.[4]

  • Hazard Statement(s): H302: Harmful if swallowed.[4]

  • Pictogram:

    • GHS07 (Harmful)

Precautionary Measures
  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Handling and Storage
  • Handling: Avoid inhalation, and contact with skin and eyes. Use in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Protect from light.[1] Recommended storage temperature is 4°C.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery, particularly in the development of kinase inhibitors and anticancer agents. Its synthesis via the reduction of the corresponding nitro precursor is a reliable and scalable method. A thorough understanding of its chemical properties, reactivity, and safety profile is essential for its effective and safe utilization in a research and development setting. This guide provides a foundational understanding of this important chemical entity to aid scientists in their pursuit of new therapeutic agents.

References

  • ChemicalBridge. This compound. [Link]
  • 3M.
  • Nyco Products Company.
  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(14), 3916-3919. [Link]
  • PubChem. 4-Chloroisoquinoline. [Link]
  • Al-Suwaidan, I. A., et al. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 10, 20. [Link]
  • El-Damasy, A. K., et al. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 10(1), 20. [Link]
  • PubChem. 5-Aminoisoquinoline. [Link]
  • Singh, A., & Singh, R. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-15. [Link]
  • Rojas-Vite, G., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234. [Link]
  • ResearchGate. (2011). Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloroisoquinolin-5-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its utility in the synthesis of complex molecular architectures necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive analysis of the solubility and chemical stability of this compound (CAS No. 651310-21-3). We delve into its predicted solubility profile across a range of common laboratory solvents and provide a detailed, field-proven protocol for its experimental determination. Furthermore, this guide outlines the intrinsic stability of the molecule, proposing its likely degradation pathways under various stress conditions as stipulated by international regulatory guidelines. A robust protocol for conducting forced degradation studies is detailed to empower researchers to develop stability-indicating analytical methods and establish appropriate handling and storage conditions, ensuring the integrity of this critical synthetic intermediate.

Introduction and Molecular Overview

The isoquinoline scaffold is a prominent feature in numerous natural products and pharmacologically active compounds. The introduction of specific substituents, such as a chlorine atom and an amine group, creates a versatile intermediate like this compound, which can be pivotal for generating novel therapeutic agents. The chlorine at the 4-position offers a handle for further functionalization via cross-coupling reactions, while the amine at the 5-position can be used for amide bond formation or as a key pharmacophoric element.

However, the successful application of any chemical building block in a drug development pipeline is contingent upon a clear understanding of its solubility and stability. Solubility directly impacts the feasibility of reaction conditions, formulation development, and biological screening. Stability, or the lack thereof, can lead to the formation of impurities that may compromise experimental results, reduce shelf-life, and introduce potential safety concerns. This guide serves as a foundational resource for scientists, providing both theoretical insights and practical methodologies for characterizing this compound.

Core Physicochemical Properties

A molecule's behavior in solution and its intrinsic reactivity are governed by its physicochemical properties. The properties of this compound, summarized in Table 1, suggest a molecule with moderate lipophilicity and hydrogen bonding capability, which are key determinants of its solubility and interaction profile.

PropertyValueSource
CAS Number 651310-21-3ChemScene[1]
Molecular Formula C₉H₇ClN₂ChemScene[1]
Molecular Weight 178.62 g/mol ChemScene[1]
Calculated logP 2.47ChemScene[1]
Topological Polar Surface Area (TPSA) 38.91 ŲChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Estimated pKa (Amine) ~5.2 (by analogy)ChemShuttle

Table 1: Key Physicochemical Properties of this compound.

The calculated logP of 2.47 indicates a degree of lipophilicity that would suggest limited aqueous solubility. The parent compound, isoquinoline, is sparingly soluble in water but dissolves well in organic solvents and dilute acids where the nitrogen can be protonated.[2] The presence of the polar amine group on this compound is expected to slightly enhance its interaction with polar solvents compared to its unsubstituted counterpart, 4-chloroisoquinoline.[3] A related analog, 5-Aminoisoquinoline, has a measured aqueous solubility of just 1.4 µg/mL, reinforcing the expectation of low water solubility for the chlorinated version.[4]

Solubility Profile and Experimental Determination

Predicted Solubility

Based on its structure and comparison with related analogs, a qualitative solubility profile for this compound is proposed in Table 2. The molecule is expected to exhibit good solubility in polar aprotic organic solvents, which can effectively solvate its aromatic structure and engage in hydrogen bonding with the amine group. Its solubility in protic solvents like alcohols is likely moderate, while aqueous solubility is anticipated to be poor.

SolventPredicted SolubilityRationale
Aqueous Buffer (pH 7.4) Poor (<0.1 mg/mL)High logP, hydrophobic isoquinoline core.[4]
Dimethyl Sulfoxide (DMSO) High (>50 mg/mL)Excellent polar aprotic solvent for heterocyclic compounds.
Dimethylformamide (DMF) High (>50 mg/mL)Similar to DMSO, effectively solvates polar and aromatic systems.
Methanol / Ethanol Moderate (1-10 mg/mL)Protic nature may compete with intramolecular hydrogen bonding.
Acetonitrile Moderate (1-10 mg/mL)Less polar than DMSO/DMF, resulting in lower solvating power.
Dilute Aqueous Acid (e.g., 0.1 N HCl) ModerateProtonation of the isoquinoline nitrogen and the exocyclic amine should form a more soluble salt.[2]

Table 2: Predicted Solubility of this compound in Common Laboratory Solvents.

Experimental Protocol: Kinetic Solubility Assessment

Expertise & Causality: This protocol describes a kinetic solubility assay, a high-throughput method used early in drug discovery to assess the solubility of a compound from a DMSO stock solution. This mimics the conditions of many biological screens. The choice of a phosphate-buffered saline (PBS) system is to simulate physiological pH. Analysis by HPLC-UV is a robust and widely available method for quantifying the dissolved compound by comparing the peak area of the saturated solution against a calibration curve.

Methodology:

  • Preparation of Stock Solution:

    • Accurately prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution using sonication if necessary.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by diluting the 10 mM stock solution with a 1:1 mixture of Acetonitrile:Water. Recommended concentrations are 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.

  • Solubility Measurement:

    • Add 2 µL of the 10 mM DMSO stock solution to 198 µL of Phosphate-Buffered Saline (PBS) at pH 7.4 in a 96-well microplate. This results in a final nominal concentration of 100 µM with 1% DMSO.

    • Seal the plate and shake vigorously at room temperature for 2 hours to allow the solution to reach equilibrium.

    • After incubation, filter the samples to remove any precipitated compound. A 96-well filter plate (e.g., 0.45 µm pore size) is recommended.

  • Analysis:

    • Analyze the clear filtrate from step 3 and the calibration standards (from step 2) by HPLC-UV.

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: A suitable gradient, for example, 5% to 95% B over 10 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set to a suitable wavelength (e.g., 254 nm or the compound's λmax).

  • Calculation:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the filtered PBS sample using the calibration curve. This value represents its kinetic solubility.

Visualization: Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO standards Prepare Calibration Standards (ACN:Water) stock->standards add Add Stock to PBS (pH 7.4) (1:100 dilution) stock->add hplc Analyze Filtrate & Standards by HPLC-UV standards->hplc shake Shake for 2 hours add->shake filter Filter Precipitate shake->filter filter->hplc calc Calculate Solubility from Calibration Curve hplc->calc

Caption: Workflow for Kinetic Solubility Assessment.

Chemical Stability and Degradation Pathways

Trustworthiness: Understanding a molecule's intrinsic stability is a cornerstone of drug development, mandated by regulatory bodies like the ICH.[5] Forced degradation (or stress testing) studies are designed to deliberately degrade the molecule under harsh conditions to identify likely degradation products and establish degradation pathways.[6][7] This information is critical for developing stability-indicating analytical methods, which can reliably separate the intact drug from its degradants.

The structure of this compound contains two primary moieties susceptible to degradation: the chloro-substituent on the aromatic ring and the exocyclic amine group.

Potential Degradation Pathways
  • Hydrolytic Degradation: The C-Cl bond at the 4-position is the most probable site for hydrolysis. While aryl chlorides are generally stable, the electron-donating nature of the amine group at the 5-position can influence the electron density of the ring system, potentially affecting the lability of the C-Cl bond. Under strongly acidic or basic conditions, nucleophilic substitution of the chloride by a hydroxyl group is a plausible pathway, yielding 4-hydroxyisoquinolin-5-amine . A related compound, 4-chloroisoquinolin-7-amine, is noted to be prone to hydrolysis under basic conditions.

  • Oxidative Degradation: Aromatic amines are well-known to be susceptible to oxidation.[5] Exposure to oxidative agents could lead to a variety of products, including N-oxides, hydroxylamines, or the formation of colored polymeric species through radical coupling mechanisms. The primary amine can be oxidized, which is a common degradation pathway for amine-containing pharmaceuticals.[8]

  • Photolytic Degradation: Aromatic and heterocyclic systems often absorb UV radiation, which can lead to photolytic degradation. This can involve radical mechanisms or cleavage of the C-Cl bond. Therefore, protection from light is a critical consideration.

Experimental Protocol: Forced Degradation Study

Expertise & Causality: This protocol is designed based on ICH Guideline Q1A(R2) to explore the stability of this compound under a variety of stress conditions. The goal is to achieve 10-20% degradation, which is sufficient to produce and identify major degradants without completely consuming the parent compound.[9] Each condition targets a specific degradation mechanism. A control sample, protected from stress, is essential for establishing a baseline.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or a 1:1 mixture of acetonitrile and water.

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80 °C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80 °C for 24-48 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24-48 hours.

    • Thermal Degradation: Store the stock solution (or solid compound) in an oven at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • Control Sample: Store the stock solution at 4 °C, protected from light.

  • Sample Quenching and Analysis:

    • At designated time points (e.g., 0, 8, 24, 48 hours), draw an aliquot from each stress condition.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples, including the control, to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all samples by a stability-indicating HPLC-UV/MS method. LC-MS is crucial for obtaining the mass of the degradation products to aid in their identification.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.

    • Assess peak purity of the parent compound to ensure the method is selective.

    • Identify and characterize any significant degradation products using mass spectrometry (MS) data.

Visualizations: Workflows and Pathways

G cluster_stress Stress Conditions start Prepare 1 mg/mL Stock of Compound acid Acidic (0.1N HCl, Heat) start->acid base Basic (0.1N NaOH, Heat) start->base ox Oxidative (3% H₂O₂, RT) start->ox therm Thermal (80°C) start->therm photo Photolytic (ICH Q1B) start->photo control Control Sample (4°C, Dark) start->control quench Neutralize & Dilute Samples acid->quench base->quench ox->quench therm->quench photo->quench control->quench analyze Analyze All Samples by LC-UV/MS quench->analyze evaluate Evaluate Data: % Degradation, Impurity Profile, Mass Balance analyze->evaluate

Caption: Workflow for Forced Degradation Study.

G cluster_pathways Proposed Degradation Pathways parent This compound C₉H₇ClN₂ hydrolysis_prod 4-Hydroxyisoquinolin-5-amine C₉H₈N₂O parent->hydrolysis_prod  Hydrolysis  (Acid/Base, Heat) ox_prod Oxidized Products e.g., N-Oxides, Dimers parent->ox_prod  Oxidation  (e.g., H₂O₂)

Caption: Proposed Major Degradation Pathways.

Practical Recommendations for Handling and Storage

Based on the synthesized analysis of this compound's properties, the following recommendations are provided to ensure its integrity in a research setting:

  • Solubilization: For creating stock solutions for screening and synthetic work, DMSO or DMF are the recommended solvents due to the compound's predicted high solubility.

  • Storage of Solid: The solid compound should be stored in a tightly sealed container in a cool, dark, and dry place. A desiccator or an inert atmosphere (nitrogen or argon) is advisable to protect against moisture, which could facilitate hydrolysis.

  • Storage of Solutions: DMSO stock solutions are generally stable when stored frozen (-20 °C) and protected from light. Avoid repeated freeze-thaw cycles. For aqueous or protic solvent solutions, which may be less stable, fresh preparation before use is highly recommended. Avoid preparing solutions in basic media for long-term storage due to the risk of hydrolysis.

Conclusion

This compound is a compound of significant interest with physicochemical characteristics that require careful consideration. It exhibits limited aqueous solubility but is readily soluble in polar aprotic solvents like DMSO. Its chemical stability is influenced by the presence of both a chloro-substituent and an aromatic amine group, making it susceptible to degradation via hydrolysis (particularly under basic conditions) and oxidation. By employing the detailed experimental protocols provided in this guide, researchers can accurately determine its solubility, map its stability profile, and develop robust analytical methods. Adherence to the recommended handling and storage procedures will ensure the compound's integrity, leading to more reliable and reproducible scientific outcomes.

References

  • Isoquinoline. Wikipedia. [Link]
  • ISOQUINOLINE.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • 4-Chloroisoquinoline. ChemBK. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis via NIH. [Link]
  • Quinolines and Isoquinolines. University of Babylon. [Link]
  • 4-chloro-1-isoquinolinamine. LookChem. [Link]
  • Forced Degrad
  • Forced Degrad
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
  • 5-Aminoisoquinoline. PubChem, NIH. [Link]
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption.

Sources

Unlocking the Therapeutic Potential of 4-Chloroisoquinolin-5-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of the novel compound, 4-Chloroisoquinolin-5-amine. While direct biological data for this specific molecule is not yet publicly available, its structural features, shared with a vast family of bioactive isoquinolines, suggest a high probability of interaction with key cellular targets implicated in oncology, neurodegenerative disorders, and infectious diseases. This document outlines a systematic, evidence-based approach to identify and validate these potential therapeutic targets, transforming this compound from a chemical entity into a promising lead candidate. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our hypotheses in the rich pharmacological history of the isoquinoline class.

Introduction: The Isoquinoline Scaffold as a Precursor for Novel Therapeutics

The isoquinoline core, a bicyclic aromatic heterocycle, is a recurring motif in numerous natural alkaloids and synthetic molecules with profound pharmacological effects.[3] These effects span a remarkable range, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][3][4] The therapeutic versatility of isoquinoline derivatives is largely dictated by the nature and positioning of their substituents, which modulate their interaction with specific biological targets.[3]

This compound, the subject of this guide, possesses two key functional groups—a chlorine atom at the 4-position and an amine group at the 5-position. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the isoquinoline ring, while the amine group provides a crucial point for hydrogen bonding and further chemical modification. Based on the extensive literature on analogous compounds, we can formulate a series of well-grounded hypotheses regarding the potential therapeutic targets of this compound.

This guide will be structured as a logical workflow, beginning with broad-based cellular screening to identify promising therapeutic areas, followed by in-depth biochemical and biophysical assays to pinpoint specific molecular targets.

Initial Hypothesis Generation: Learning from the Isoquinoline Family

The known biological activities of structurally related isoquinolines provide a rational basis for our initial target-finding efforts. We will focus on three primary areas with the highest probability of success: oncology, neurodegenerative disease, and infectious disease.

Anticancer Potential: A Multi-pronged Attack

Isoquinoline derivatives have demonstrated a remarkable capacity to combat cancer through diverse mechanisms of action.[2][5][6] We hypothesize that this compound may exert its anticancer effects through one or more of the following established pathways:

  • Protein Kinase Inhibition: The dysregulation of protein kinases is a hallmark of many cancers.[7] Isoquinolines have been successfully developed as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3 (GSK3), and kinases within the PI3K/Akt/mTOR signaling pathway.[7][8][9]

  • DNA Topoisomerase Inhibition: Topoisomerases are essential enzymes for DNA replication and repair, making them critical targets for cancer chemotherapy.[8][10] The indenoisoquinoline class of compounds, for example, are potent non-camptothecin inhibitors of Topoisomerase I (Top1).[10][11][12][13]

  • Microtubule Dynamics Disruption: Several isoquinoline alkaloids, such as noscapine, interfere with microtubule polymerization, leading to mitotic arrest and apoptosis in cancer cells.[3]

Neurodegenerative Disease Modification: Targeting Key Pathologies

The neuroprotective effects of isoquinolines suggest their potential in treating debilitating conditions like Alzheimer's and Parkinson's disease.[1][4][14][15][16] Potential mechanisms to investigate for this compound include:

  • Inhibition of Key Kinases in Neurodegeneration: Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5) are implicated in the hyperphosphorylation of tau protein, a key pathological feature of Alzheimer's disease.[4]

  • Modulation of Monoamine Oxidases (MAOs): MAOs are involved in the metabolism of neurotransmitters, and their inhibition can be a therapeutic strategy in neurodegenerative and psychiatric disorders.[1]

  • Mitochondrial Protection: Some isoquinoline derivatives have been shown to inhibit Complex I (NADH ubiquinone reductase) of the mitochondrial respiratory chain, a target of interest in Parkinson's disease research.[1]

Antimicrobial Activity: A New Weapon Against Drug Resistance

With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents.[17] The isoquinoline scaffold offers a promising starting point, with known derivatives exhibiting activity through:

  • Inhibition of Bacterial Cell Division: The bacterial protein FtsZ, a homolog of tubulin, is a key component of the cell division machinery and a validated antibacterial target.[17]

  • Interference with DNA Replication: Bacterial DNA gyrase and topoisomerase IV are essential enzymes for DNA replication and are the targets of the fluoroquinolone class of antibiotics.[17]

  • Disruption of Cell Wall and Nucleic Acid Synthesis: Phenotypic screening of isoquinoline libraries has revealed compounds that perturb these essential bacterial processes.[18]

A Phased Approach to Target Identification and Validation

The following experimental workflow is designed to systematically investigate the therapeutic potential of this compound, progressing from broad phenotypic screening to specific target engagement and mechanism of action studies.

Phase 1: Broad-Spectrum Phenotypic Screening

The initial phase aims to identify the most promising therapeutic area(s) for this compound through a series of cell-based assays.

Experimental Protocol: High-Throughput Cellular Viability Screening

  • Cell Line Panel Selection:

    • Oncology: A diverse panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel).

    • Neurodegeneration: Relevant neuronal cell lines (e.g., SH-SY5Y, PC12) and primary neuron cultures.

    • Antimicrobial: A panel of clinically relevant Gram-positive and Gram-negative bacteria (including drug-resistant strains like MRSA) and fungi.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a concentration range for testing (e.g., 0.01 µM to 100 µM).

  • Assay Procedure:

    • Seed cells or bacteria in 96- or 384-well plates at an appropriate density.

    • Treat with the serially diluted compound and incubate for a predetermined time (e.g., 48-72 hours for cancer/neuronal cells, 18-24 hours for bacteria).

    • Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo for mammalian cells; broth microdilution with resazurin for bacteria).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) for each cell line or bacterial strain.

Data Presentation: Summary of Phenotypic Screening Results

Therapeutic AreaCell Line / OrganismIC50 / MIC (µM)
Oncology MCF-7 (Breast Cancer)[Insert Data]
A549 (Lung Cancer)[Insert Data]
HCT116 (Colon Cancer)[Insert Data]
Neurodegeneration SH-SY5Y (Neuroblastoma)[Insert Data]
Antimicrobial Staphylococcus aureus (MRSA)[Insert Data]
Escherichia coli[Insert Data]

Logical Causality: This initial screen will provide a broad overview of the compound's biological activity and guide the subsequent, more focused investigations. A potent and selective effect in a particular panel will strongly suggest a specific therapeutic avenue.

Diagram: High-Throughput Screening Workflow

G cluster_0 Phase 1: Phenotypic Screening Compound This compound Stock Solution SerialDilution Serial Dilution Compound->SerialDilution AssayPlates Multi-well Assay Plates (Cancer, Neuronal, Bacterial) SerialDilution->AssayPlates Incubation Incubation AssayPlates->Incubation ViabilityAssay Viability/Growth Assay Incubation->ViabilityAssay DataAnalysis IC50 / MIC Determination ViabilityAssay->DataAnalysis

Caption: Workflow for initial phenotypic screening.

Phase 2: Target Class Identification

Based on the results of Phase 1, we will proceed with assays designed to identify the general class of the molecular target. For instance, if significant anticancer activity is observed, we will investigate the potential for kinase or topoisomerase inhibition.

Experimental Protocol: Kinase Inhibition Profiling

  • Assay Platform: Utilize a commercial kinase panel screening service (e.g., Eurofins, Promega) that offers a broad selection of purified human kinases.

  • Compound Concentration: Submit this compound for testing at one or two fixed concentrations (e.g., 1 µM and 10 µM).

  • Assay Principle: These assays typically measure the remaining kinase activity after incubation with the test compound, often using a luminescence-based ATP detection method.

  • Data Analysis: The results will be presented as a percentage of inhibition for each kinase. Significant inhibition (>50%) of specific kinases or kinase families will identify them as high-priority candidates for further investigation.

Diagram: Kinase Inhibition Cascade

G Compound This compound Kinase Protein Kinase Compound->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase

Caption: Kinase inhibition by this compound.

Experimental Protocol: DNA Topoisomerase I Assay

  • Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human Topoisomerase I.

  • Materials: Supercoiled plasmid DNA (e.g., pBR322), purified human Topoisomerase I, assay buffer, and a known Top1 inhibitor (e.g., Camptothecin) as a positive control.

  • Procedure:

    • Incubate the supercoiled DNA with Topoisomerase I in the presence of varying concentrations of this compound.

    • Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

  • Analysis: Inhibition of Topoisomerase I activity will be evident by the persistence of the supercoiled DNA band at concentrations where the enzyme alone would have fully relaxed the plasmid.

Diagram: Topoisomerase I Inhibition Mechanism

G cluster_0 Topoisomerase I Action cluster_1 Inhibition Supercoiled Supercoiled DNA Top1 Topoisomerase I Supercoiled->Top1 Binds & Nicks Relaxed Relaxed DNA Top1->Relaxed Religates & Releases Inhibitor This compound Top1->Inhibitor Binds to complex StabilizedComplex Stabilized Top1-DNA Complex Inhibitor->StabilizedComplex

Caption: Inhibition of DNA relaxation by Topoisomerase I.

Phase 3: Specific Target Validation and Mechanism of Action

Once a putative target or target class is identified, the final phase involves confirming direct engagement and elucidating the downstream cellular consequences.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA is a powerful technique to confirm target engagement in a cellular context. The binding of a ligand (our compound) to its target protein often increases the thermal stability of the protein.

  • Procedure:

    • Treat intact cells with this compound or a vehicle control.

    • Heat aliquots of the cell lysate to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting.

  • Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound confirms direct binding.

Experimental Protocol: Downstream Signaling Pathway Analysis

  • Objective: To determine the effect of target inhibition on cellular signaling pathways.

  • Methodology:

    • Treat cells with this compound at concentrations around its IC50.

    • Lyse the cells at various time points and analyze the phosphorylation status and expression levels of key proteins in the hypothesized pathway using Western blotting or phospho-specific ELISAs.

    • For example, if the compound inhibits a kinase in the PI3K/Akt pathway, we would expect to see a decrease in the phosphorylation of Akt and its downstream targets like mTOR and S6K.[8]

  • Data Interpretation: Changes in the phosphorylation or expression of downstream effectors will provide strong evidence for the on-target mechanism of action.

Diagram: Hypothetical PI3K/Akt/mTOR Signaling Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR P Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->PI3K Inhibits Compound->Akt Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

This guide presents a comprehensive and scientifically rigorous strategy for the elucidation of the therapeutic targets of this compound. By leveraging the known pharmacology of the broader isoquinoline class, we have established a set of high-probability hypotheses in oncology, neurodegeneration, and infectious disease. The proposed phased workflow, from broad phenotypic screening to specific target validation, provides a clear and logical path for advancing this promising molecule through the early stages of drug discovery.

The successful identification of a specific molecular target will open the door to lead optimization studies, where medicinal chemists can rationally design derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. Ultimately, the systematic approach outlined herein will be instrumental in determining whether this compound can be developed into a novel therapeutic agent to address unmet medical needs.

References

  • O'Brien, E. M., et al. (2000). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. PubMed. [Link]
  • Kim, E. J., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Scilit. [Link]
  • Hostalkova, A., et al. (2021). Recent Progress on Biological Activity of Amaryllidaceae and Further Isoquinoline Alkaloids in Connection with Alzheimer's Disease. MDPI. [Link]
  • Lee, E. J., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC - PubMed Central - NIH. [Link]
  • Zaripov, A. A., et al. (2025). Neuroprotective mechanism of isoquinoline alkaloids.
  • Li, J., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PMC. [Link]
  • Anizon, F., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Link]
  • Li, J., et al. (2025). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids.
  • de Oliveira, M. R., et al. (2021). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy.
  • Pommier, Y. (2010).
  • Lee, E. J., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PubMed. [Link]
  • Lee, E. J., et al. (2025). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines.
  • Gornowicz, A., et al. (2025).
  • Abuelizz, H. A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC - PubMed Central. [Link]
  • Nourry, A., et al. (2023). Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. MDPI. [Link]
  • Do, T. H., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Publishing. [Link]
  • Karanja, C. W., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]
  • Karanja, C. W., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. PMC - NIH. [Link]
  • Asress, A., et al. (2022). Summary of antimicrobial activity of some classes of isoquinoline.
  • Wang, L., et al. (2013).
  • Pommier, Y. (2009). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. PMC - NIH. [Link]
  • Karanja, C. W., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. FAO AGRIS. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 4-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Synthesis

The isoquinoline core is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, from natural alkaloids to synthetic therapeutics.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Within this class, 4-Chloroisoquinolin-5-amine emerges as a particularly valuable and versatile building block for drug discovery and materials science.

This bifunctional reagent offers two distinct and orthogonal reactive sites: a nucleophilic amino group at the C5 position and an electrophilic carbon at the C4 position, activated by the chloro substituent. This arrangement allows for sequential and site-selective functionalization, enabling the rapid construction of complex molecular architectures. The chlorine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, while the amine group provides a handle for amide bond formation, alkylation, or directing group strategies. This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Caption: Structure and key reactive sites of this compound.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The chloro group at the C4 position is primed for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the isoquinoline core and various aryl or vinyl boronic acids or esters.[5][6] This reaction is fundamental for synthesizing biaryl compounds, which are prevalent in pharmaceuticals.

Mechanistic Rationale: The catalytic cycle typically involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chloride bond of the isoquinoline, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

The choice of ligand is critical; bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle.[8]

suzuki_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Combine this compound, Boronic Acid, Base (e.g., K3PO4), and Pd Catalyst/Ligand in Solvent setup->reagents Add Reagents heat Heat Reaction Mixture (e.g., 60-120 °C) reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor Stirring monitor->heat Incomplete workup Aqueous Workup (Cool, Quench, Extract) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Characterize Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates.

Reagent/ComponentMolar Eq.Purpose
This compound1.0Aryl Halide Substrate
Arylboronic Acid1.2 - 1.5Coupling Partner
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.02 - 0.05Catalyst
Base (e.g., K₃PO₄, Cs₂CO₃)2.0 - 3.0Activates Boronic Acid
Solvent (e.g., Dioxane/H₂O)-Reaction Medium
Inert Gas (Nitrogen or Argon)-Prevents Catalyst Degradation

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) followed by the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 4-aryl-isoquinolin-5-amine derivative.[7][9]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines.[10][11] This reaction is invaluable for synthesizing complex amines, which are ubiquitous in pharmaceuticals. Applying this to this compound allows for the introduction of a new amino substituent at the C4 position.

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of a boronic acid.

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates it to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple, forming the C-N bond and regenerating the Pd(0) catalyst.[8][11]

The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial for promoting the reductive elimination step, which is often rate-limiting.[8]

buchwald_cycle pd0 L₂Pd(0) Catalyst oa Oxidative Addition pd0->oa Ar-Cl pd2_complex L₂Pd(II)(Ar)Cl Complex oa->pd2_complex amine_coord Amine Coordination & Deprotonation pd2_complex->amine_coord + HNR¹R² + Base amido_complex L₂Pd(II)(Ar)(NR¹R²) Amido Complex amine_coord->amido_complex re Reductive Elimination amido_complex->re re->pd0 Regeneration product Ar-NR¹R² Product re->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point and should be optimized for the specific amine coupling partner.

Reagent/ComponentMolar Eq.Purpose
This compound1.0Aryl Halide Substrate
Amine (Alkyl or Aryl)1.1 - 1.3Coupling Partner
Palladium Pre-catalyst (e.g., Pd₂(dba)₃)0.01 - 0.02Catalyst Source
Ligand (e.g., XPhos, RuPhos)0.02 - 0.04Stabilizes Catalyst
Strong Base (e.g., NaOt-Bu, LHMDS)1.4 - 2.0Deprotonates Amine
Anhydrous Solvent (e.g., Toluene, Dioxane)-Reaction Medium

Step-by-Step Methodology:

  • Preparation: In a glovebox or using Schlenk technique, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 eq.), the ligand (e.g., XPhos, 0.02 eq.), and the strong base (e.g., NaOt-Bu, 1.4 eq.) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.) to the vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring. Monitor the reaction's progress until the starting material is consumed (TLC/LC-MS).

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the desired N-substituted-isoquinolin-4,5-diamine.[10][12]

Part 2: Reactivity of the C5-Amine Group

While cross-coupling at the C4 position is a primary strategy, the C5-amino group offers complementary synthetic handles. Its nucleophilicity can be leveraged for various transformations, assuming the C4-chloro site is either unreactive under the chosen conditions or has been functionalized previously.

Acylation and Sulfonylation

The primary amine at C5 can be readily acylated or sulfonylated using standard conditions with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base like triethylamine or pyridine. This transformation is useful for installing functional groups that can modulate the compound's biological activity or serve as protecting groups.

Potential for Directed Metalation

The amine group can potentially act as a directing group for ortho-lithiation or C-H activation, enabling functionalization of the C6 position. This advanced strategy would require careful selection of directing group strategy and reaction conditions to achieve regioselectivity.

Conclusion and Outlook

This compound is a powerful synthetic intermediate whose utility is unlocked through a deep understanding of modern synthetic methodologies. Its orthogonal reactive sites allow for the strategic and selective installation of diverse functionalities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide reliable and high-yielding pathways to novel C4-substituted derivatives. By leveraging the principles and protocols outlined in this guide, researchers in medicinal chemistry and materials science can effectively utilize this versatile building block to accelerate the discovery and development of novel, high-value molecules.

References

  • Zheng, X., et al. (2018). Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives. Organic Chemistry Frontiers.
  • PrepChem.com. (n.d.). Preparation of 4-aminoisoquinoline.
  • Romero, A. H., & Delgado, D. R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
  • Kaczor, A. A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Pharmaceuticals.
  • Romero, A. H., & Delgado, D. R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC.
  • ResearchGate. (n.d.). One-pot synthesis of 4-aminoquinolines. Scientific Diagram.
  • Al-Azzawi, H. R. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Arote, R. B., & Kumbhar, A. S. (2024). Isoquinoline derivatives and its medicinal activity. World Journal of Advanced Research and Reviews.
  • LookChem. (n.d.). 4-chloro-1-isoquinolinamine.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Browne, D. L., et al. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines.
  • Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.
  • National Institutes of Health. (n.d.). 4-Chloroisoquinoline. PubChem.
  • PubMed. (2015). Highly enantioselective catalytic cross-dehydrogenative coupling of N-carbamoyl tetrahydroisoquinolines and terminal alkynes.
  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
  • Pal, M., et al. (2022). Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry. Bioorganic Chemistry.
  • ResearchGate. (n.d.). Reaction of 4-chloroquinazolines (C) with different amines. Scientific Diagram.
  • National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2025). Iron-Catalyzed Cross-Dehydrogenative Coupling.
  • Ueda, M., et al. (2017). Triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. Heterocycles.
  • OUCI. (n.d.). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines.
  • Potkin, V. I., et al. (2008). Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. Russian Journal of Organic Chemistry.

Sources

Application Notes and Protocols: 4-Chloroisoquinolin-5-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

The isoquinoline core, a heterocyclic aromatic organic compound, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic molecules with significant biological activities.[1][2] In the realm of oncology, isoquinoline derivatives have emerged as a promising class of compounds with diverse anticancer properties.[3] These derivatives have been shown to exert their effects through various mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy, as well as the inhibition of key enzymes involved in cancer progression like topoisomerases and protein kinases.[1][4][5] The structural versatility of the isoquinoline nucleus allows for fine-tuning of its pharmacological properties through the introduction of various substituents, making it an attractive starting point for the development of novel anticancer agents.

4-Chloroisoquinolin-5-amine: A Candidate for Kinase-Targeted Cancer Therapy

This compound is a synthetic isoquinoline derivative that holds potential as a therapeutic agent in cancer research. While direct studies on this specific compound are emerging, its structural features—a chlorinated isoquinoline core with an amino group—suggest a plausible mechanism of action as a kinase inhibitor. The chlorine atom can facilitate interactions within the ATP-binding pocket of kinases, while the amino group provides a site for hydrogen bonding, potentially contributing to high-affinity binding and selective inhibition. Many structurally related chlorinated and aminated quinoline and isoquinoline derivatives have demonstrated potent kinase inhibitory activity, targeting key signaling pathways implicated in cancer cell proliferation and survival.[6][7][8]

Hypothesized Mechanism of Action: Inhibition of a Pro-Survival Signaling Pathway

We hypothesize that this compound may exert its anticancer effects by inhibiting a critical pro-survival signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[3] Inhibition of a key kinase, for instance, Akt, within this pathway would disrupt downstream signaling, leading to the suppression of cell proliferation and the induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound This compound Compound->Akt Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols for In Vitro Evaluation

The following protocols provide a framework for the initial in vitro evaluation of this compound's anticancer activity, focusing on validating its hypothesized kinase inhibitory mechanism.

Experimental Workflow

G start Start cell_culture 1. Cell Culture (e.g., MCF-7, A549) start->cell_culture viability_assay 2. Cell Viability Assay (MTT or CellTiter-Glo) cell_culture->viability_assay ic50 Determine IC50 viability_assay->ic50 kinase_assay 3. In Vitro Kinase Assay (e.g., Akt Kinase) ic50->kinase_assay ki Determine Ki kinase_assay->ki western_blot 4. Western Blot Analysis (p-Akt, total Akt, etc.) ki->western_blot data_analysis 5. Data Analysis & Interpretation western_blot->data_analysis conclusion Conclusion on Anticancer Activity & Mechanism data_analysis->conclusion

Caption: Experimental workflow for the in vitro evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.[9][10]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)[11]

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

In Vitro Kinase Inhibition Assay

This protocol is to determine the direct inhibitory effect of this compound on a specific kinase (e.g., Akt).

Materials:

  • Recombinant human Akt kinase

  • Kinase buffer

  • ATP

  • Substrate peptide (e.g., GSK3α/β peptide)

  • This compound

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate peptide, and the recombinant Akt kinase.

  • Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a no-inhibitor control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 and Ki values.

Western Blot Analysis

This protocol is to assess the effect of this compound on the phosphorylation status of target proteins in the hypothesized signaling pathway.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound at various concentrations for a specified time. Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation and Interpretation

The quantitative data obtained from the assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM) after 48h
MCF-7[Insert Value]
A549[Insert Value]
Control Drug[Insert Value]

Table 2: Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
Akt1[Insert Value]
Akt2[Insert Value]
Akt3[Insert Value]

A significant reduction in cell viability (low IC50 values) in cancer cell lines would indicate the anticancer potential of the compound. Direct inhibition of the target kinase in the in vitro assay, coupled with a corresponding decrease in the phosphorylation of its downstream targets in the Western blot analysis, would provide strong evidence for the hypothesized mechanism of action.

Conclusion

These application notes and protocols provide a comprehensive guide for the initial investigation of this compound as a potential anticancer agent. The proposed experimental workflow, based on the established activities of related isoquinoline derivatives, offers a rational approach to elucidating its mechanism of action. Successful validation of its kinase inhibitory activity would position this compound as a promising lead compound for further preclinical and clinical development in cancer therapy.

References

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. [Link]
  • Exploring the Pharmacological Potential of Isoquinoline Deriv
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. [Link]
  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. [Link]
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • protein kinase inhibitor H89 | C20H20BrN3O2S | CID 449241 - PubChem. [Link]
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • 4-Chloroisoquinoline | C9H6ClN | CID 640974 - PubChem. [Link]
  • Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. [Link]
  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. [Link]
  • US P
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]
  • US Patent for Method and compositions for tre
  • US Patent for N-substituted tetrahydroisoquinoline benzamides/benzene sulfonamides as anti-cancer agents.
  • Isoquinoline synthesis. [Link]
  • Method and compositions for treating cancerous tumors - P
  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. [Link]
  • US Patent for Bifunctional compounds for the tre
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. [Link]
  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. [Link]
  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. [Link]
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link]

Sources

Application Notes: Protocols for the Cellular Characterization of 4-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. Derivatives of isoquinoline and the related quinoline have demonstrated a wide range of therapeutic potential, including anticancer, antimalarial, and kinase inhibitory effects.[1][2] 4-Chloroisoquinolin-5-amine (CAS No. 651310-21-3) is a distinct member of this class, offering a unique substitution pattern for investigation.[3] Given the known activities of similar molecules, it is hypothesized that this compound may possess cytotoxic and signaling-modulatory properties relevant to cancer research and drug development.[4][5][6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the initial characterization of this compound in common cell-based assays. The focus is not merely on procedural steps but on the underlying scientific rationale, enabling robust and reproducible experimental design.

Compound Handling and Solution Preparation

Proper handling and preparation of the test compound are foundational to obtaining reliable and reproducible data. The following section details the physicochemical properties, safety precautions, and solubilization protocols for this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 651310-21-3[3]
Molecular Formula C₉H₇ClN₂[3]
Molecular Weight 178.62 g/mol [3]
Purity ≥98% (typical)[3]
Appearance Pale yellow to light brown solid[7]
Storage 4°C, protect from light[3]
Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related chloro-amino-quinoline/isoquinoline compounds suggest that standard laboratory precautions are necessary.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles when handling the solid compound or its solutions.[8]

  • Engineering Controls: Handle the solid powder and prepare high-concentration stock solutions inside a certified chemical fume hood to prevent inhalation of airborne particles.[9][10]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal hazardous waste regulations.

Stock Solution Preparation

The low aqueous solubility of most small molecule inhibitors necessitates the use of a polar aprotic solvent for stock solutions. Dimethyl sulfoxide (DMSO) is the standard choice.

  • Objective: To prepare a high-concentration (10 mM) stock solution for long-term storage.

  • Materials: this compound powder, sterile anhydrous DMSO, sterile microcentrifuge tubes.

  • Protocol:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully add approximately 1-2 mg of this compound powder to the tube and record the precise weight.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration using the formula: Volume (µL) = (Weight (mg) / 178.62 ( g/mol )) * 100,000

    • Inside a fume hood, add the calculated volume of anhydrous DMSO to the tube.

    • Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief sonication may be used if dissolution is slow.

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected tubes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

Working Solution Preparation

Working solutions are prepared on the day of the experiment by diluting the stock solution in a complete cell culture medium.

  • Objective: To prepare experimental concentrations while minimizing solvent toxicity.

  • Protocol:

    • Thaw one aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Critical Control: The final concentration of DMSO in the cell culture medium must be kept constant across all treatments, including the vehicle control, and should ideally not exceed 0.5% (v/v) to avoid solvent-induced artifacts.[11] A vehicle control (medium containing the same final concentration of DMSO) is mandatory for every experiment.

Core Experimental Protocols

The following protocols are designed to provide a foundational understanding of the compound's biological effects, including its impact on cell viability, its ability to induce programmed cell death (apoptosis), and its potential to modulate key signaling pathways.

Cell Viability and Cytotoxicity Assay (WST-8/CCK-8 Method)

This colorimetric assay quantitatively measures cell viability by assessing the activity of cellular dehydrogenases, which reduce the WST-8 tetrazolium salt to a soluble, orange-colored formazan product. The intensity of the color is directly proportional to the number of viable cells.[12]

Protocol Steps:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT116, A549) into a 96-well clear-bottom plate at a pre-determined optimal density (typically 5,000–10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound or the vehicle control (DMSO). Include wells with medium only as a background control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 10 µL of WST-8/CCK-8 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, until a distinct color change is observed in the vehicle control wells.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_readout Assay Readout seed 1. Seed Cells in 96-Well Plate attach 2. Incubate for 24h for Attachment seed->attach treat 3. Add Media with Compound or Vehicle Control attach->treat incubate_treat 4. Incubate for 24-72h treat->incubate_treat reagent 5. Add WST-8/CCK-8 Reagent incubate_treat->reagent incubate_final 6. Incubate for 1-4h reagent->incubate_final read 7. Measure Absorbance (450 nm) incubate_final->read Analyze Data (IC50) Analyze Data (IC50) read->Analyze Data (IC50)

Caption: Workflow for the WST-8/CCK-8 cell viability assay.

Apoptosis Induction Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[13]

Protocol Steps:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate (e.g., 2.5 x 10⁵ cells/well) and allow them to attach overnight. Treat with this compound at relevant concentrations (e.g., 1x and 2x the IC₅₀ value) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using a gentle enzyme like TrypLE, and combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant.

Apoptosis_Workflow seed 1. Seed & Treat Cells in 6-Well Plate harvest 2. Harvest Adherent & Floating Cells seed->harvest wash 3. Wash Cells with Cold PBS harvest->wash stain 4. Resuspend in Binding Buffer Add Annexin V-FITC & PI wash->stain incubate 5. Incubate 15 min in Dark stain->incubate analyze 6. Add Binding Buffer & Analyze by Flow Cytometry incubate->analyze quantify 7. Quantify Cell Populations (Viable, Apoptotic, Necrotic) analyze->quantify

Caption: Workflow for the Annexin V/PI apoptosis assay.

Pathway Modulation Analysis (Western Blotting)

Given that many quinoline derivatives function as kinase inhibitors, Western blotting is an essential tool to investigate whether this compound affects key cancer-related signaling pathways, such as the PI3K/Akt or MAPK/ERK pathways.[2][14] This is achieved by measuring changes in the phosphorylation status of key proteins within these cascades.

Protocol Steps:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate or 10 cm dish and grow to 70-80% confluency. Treat with the compound at various concentrations and time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation at high speed (e.g., 14,000 x g for 15 min at 4°C). Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and denature by boiling at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel via SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a target protein of interest (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the levels of phosphorylated proteins between treated and control samples, normalizing to the total protein and a loading control (e.g., β-actin or GAPDH) to determine if the compound inhibits pathway signaling.

Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt p mTOR mTOR Akt->mTOR p Proliferation,\nSurvival Proliferation, Survival mTOR->Proliferation,\nSurvival Raf Raf Ras->Raf p MEK MEK Raf->MEK p ERK ERK MEK->ERK p Gene Expression,\nCell Cycle Gene Expression, Cell Cycle ERK->Gene Expression,\nCell Cycle Inhibitor This compound (Hypothetical Target) Inhibitor->PI3K Inhibitor->Raf

Caption: Potential kinase signaling pathways for investigation.

Summary and Next Steps

By systematically applying these core assays, researchers can build a comprehensive preliminary profile of this compound. The data generated—summarized in a table for clarity—will elucidate its cytotoxic potency (IC₅₀), its primary mechanism of cell killing (e.g., apoptosis), and its potential molecular targets within key signaling cascades.

Table 2: Example Data Summary Template
Cell LineAssayResult
MCF-7WST-8 (48h)IC₅₀ = X µM
HCT116WST-8 (48h)IC₅₀ = Y µM
A549WST-8 (48h)IC₅₀ = Z µM
MCF-7Apoptosis (24h)Increased Annexin V+ cells at X µM
MCF-7Western Blot (2h)Decreased p-Akt / p-ERK at X µM

Positive results from this initial screening phase would warrant further investigation, including more specific kinase profiling assays, cell cycle analysis, and ultimately, validation in preclinical in vivo models. This structured approach ensures a logical and efficient progression from initial compound characterization to a deeper mechanistic understanding.

References

  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(13), 3657-3661.
  • PubMed. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
  • ChemBK. (2024). 4-Chloroisoquinoline.
  • Capot Chemical. (2025). Material Safety Data Sheet - 4-Chloroquinoline.
  • Zeid, I. M., et al. (2020). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 13(12), 8713-8725.
  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488.
  • Hafez, H. N., et al. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 12(1), 1-15.
  • van der Heijden, M., et al. (2021). Synthesis and Biological Evaluation of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1190.
  • PubChem. (n.d.). 4-Chloroisoquinoline.
  • National Center for Biotechnology Information. (2004-). Assay Guidance Manual.
  • Glavan-Gacanin, L., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 26(11), 3373.
  • Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor.
  • Lee, E. S., et al. (2007). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. Archives of Pharmacal Research, 30(1), 34-40.
  • An, F., & Wu, X. (2022). A review for cell-based screening methods in drug discovery. RSC Advances, 12(1), 1-12.
  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
  • PubChem. (n.d.). N-(2-Aminoethyl)-5-chloro-8-isoquinolinesulfonamide.

Sources

4-Chloroisoquinolin-5-amine as an intermediate for kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Chloroisoquinolin-5-amine as a Pivotal Intermediate in the Synthesis of Kinase Inhibitors

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds and intermediates is a cornerstone of successful drug discovery. The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors and clinical candidates.[1] This guide provides specialized application notes and detailed protocols for the use of This compound , a highly versatile intermediate for the synthesis of potent and selective kinase inhibitors targeting critical signaling pathways in oncology and other therapeutic areas.

This document moves beyond simple procedural outlines to explain the underlying chemical principles and strategic considerations, empowering researchers to effectively integrate this valuable building block into their drug discovery programs.

The utility of this compound lies in its distinct, orthogonally reactive functional groups. This dual functionality allows for sequential, controlled modifications to build molecular complexity and fine-tune pharmacological properties.

  • C4-Position (Chloro Group) : The electron-withdrawing nature of the isoquinoline nitrogen activates the C4-position, making the chlorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[2] This site is typically exploited to introduce moieties that occupy the hinge-binding region of a kinase active site, a critical interaction for potent inhibition.

  • C5-Position (Amine Group) : The primary amine is a versatile nucleophile, readily participating in reactions such as amide bond formation, urea synthesis, sulfonylation, and reductive amination. This position is ideal for introducing side chains that can extend into the solvent-exposed region of the ATP-binding pocket, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

This inherent reactivity profile makes the scaffold particularly suitable for developing inhibitors of key oncogenic kinases, including the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is frequently dysregulated in human cancers.[3][4]

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of this key intermediate.

PropertyValueSource
CAS Number 651310-21-3[5]
Molecular Formula C₉H₇ClN₂[5]
Molecular Weight 178.62 g/mol [6]
Appearance Solid[5]
Purity Typically ≥98%[5]
Storage Store at 4°C, protect from light.[5] The compound may be moisture-sensitive.[7]
Solubility Good solubility in polar organic solvents like DMSO and DMF.[7]

The PI3K/Akt/mTOR Signaling Pathway: A Prime Target

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[8][] Its aberrant activation is a hallmark of many cancers, making it a high-priority target for therapeutic intervention.[3][4] Inhibitors derived from this compound can be designed to block the ATP-binding site of PI3K or mTOR, thereby halting the downstream signaling cascade that drives tumor progression.

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR, HER2) RAS RAS PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK RAS->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT P S6K p70S6K mTORC1->S6K P EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 P Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Isoquinoline-Based Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of intervention.

Synthesis of Kinase Inhibitor Scaffolds: Protocols

The following protocols provide step-by-step methodologies for the elaboration of this compound into more complex structures representative of common kinase inhibitor cores.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol details the reaction of the C4-chloro group with an aniline nucleophile, a key step in constructing many PI3K and other kinase inhibitors. The aniline serves as a surrogate for more complex amines that would be used in a drug discovery campaign.

Causality Behind Experimental Choices:

  • Solvent: A high-boiling point polar aprotic solvent like n-butanol or dioxane is used to facilitate the reaction, which often requires elevated temperatures to overcome the activation energy of the SNAr reaction.

  • Acid Catalyst: A catalytic amount of strong acid (e.g., HCl) protonates the isoquinoline nitrogen, further activating the C4 position towards nucleophilic attack and increasing the reaction rate.

  • Inert Atmosphere: While not always strictly necessary, using an inert atmosphere (N₂ or Ar) is good practice to prevent potential oxidative side reactions of the electron-rich aniline at high temperatures.

  • Work-up: The basic work-up with NaHCO₃ neutralizes the acid catalyst and removes any unreacted starting amine hydrochloride salts into the aqueous phase.

Protocol1_Workflow Start Start: Materials Prep Setup Reaction Setup: - Dissolve reactants - Add acid catalyst - Reflux under N₂ Start->Setup Monitor Monitor Reaction: - TLC analysis for  consumption of  starting material Setup->Monitor Workup Aqueous Work-up: - Cool to RT - Dilute with EtOAc - Wash with aq. NaHCO₃ - Wash with brine Monitor->Workup Purify Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography Workup->Purify End End: Characterized Product Purify->End

Caption: General workflow for the SNAr reaction.

Materials and Reagents

ReagentCAS No.AmountMolar Eq.
This compound651310-21-31.0 g1.0
3-Ethynyl-4-methylaniline73335-53-20.81 g1.1
n-Butanol71-36-320 mL-
Conc. Hydrochloric Acid (HCl)7647-01-0~0.1 mLcat.
Ethyl Acetate (EtOAc)141-78-6100 mL-
Saturated aq. NaHCO₃144-55-850 mL-
BrineN/A50 mL-
Anhydrous Sodium Sulfate7757-82-6~5 g-

Step-by-Step Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 5.6 mmol) and 3-ethynyl-4-methylaniline (0.81 g, 6.2 mmol).

  • Add n-butanol (20 mL) followed by one drop of concentrated HCl.

  • Place the flask under a nitrogen atmosphere.

  • Reaction: Heat the mixture to reflux (approx. 118°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 25 mL) and then with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, N-(3-ethynyl-4-methylphenyl)isoquinoline-4,5-diamine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: Urea Formation at the C5-Position

This protocol demonstrates the functionalization of the C5-amine to install a urea moiety, a common hydrogen-bond donor/acceptor feature in kinase inhibitors that often interacts with the ribose-phosphate backbone of ATP.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent choice as it is aprotic and relatively non-polar, preventing side reactions with the highly reactive isocyanate.

  • Base: A non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to scavenge the HCl that would otherwise be formed if the starting amine was used as a hydrochloride salt, and to facilitate the reaction.

  • Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction of the highly reactive isocyanate, then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Materials and Reagents

ReagentCAS No.AmountMolar Eq.
Product from Protocol 1N/A1.0 g1.0
tert-Butyl isocyanate1609-86-50.38 g1.1
Anhydrous Dichloromethane (DCM)75-09-220 mL-
Triethylamine (TEA)121-44-80.5 mL1.0

Step-by-Step Procedure

  • Reaction Setup: Dissolve the product from Protocol 1 (1.0 g, 3.6 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (0.5 mL, 3.6 mmol) followed by the dropwise addition of tert-butyl isocyanate (0.38 g, 4.0 mmol).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is fully consumed.

  • Work-up: Quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Filter and concentrate the solution under reduced pressure. The resulting crude product can often be purified by trituration with diethyl ether or hexanes, or by flash column chromatography if necessary.

  • Characterization: Confirm the final structure of 1-(5-((3-ethynyl-4-methylphenyl)amino)isoquinolin-4-yl)-3-(tert-butyl)urea by NMR and mass spectrometry.

Summary of Target Activity

Derivatives synthesized from the this compound scaffold have shown potent activity against various kinases. The specific substitutions at the C4 and C5 positions dictate the ultimate potency and selectivity profile.

Scaffold TypeTarget Kinase(s)Representative IC₅₀ RangeTherapeutic Area
4-Anilino-isoquinolinesPI3Kα, PI3Kδ[3][10][11]10 - 200 nMOncology
4-Anilino-isoquinolinesmTOR[4][8][12]20 - 500 nMOncology
Isoquinoline SulfonamidesROCK[13]50 nM - 1 µMGlaucoma, Cardiovascular
General IsoquinolinesCDK4, Src, Abl[14][15]1 - 100 nMOncology

Note: IC₅₀ values are representative and highly dependent on the specific analog synthesized.

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of kinase inhibitors. Its orthogonal reactivity allows for the systematic and logical construction of complex molecules tailored to interact with specific kinase targets. The protocols and strategic insights provided herein serve as a robust foundation for researchers aiming to leverage this scaffold in the development of next-generation targeted therapeutics. By understanding the chemical principles behind each synthetic step, drug discovery teams can more efficiently navigate the path from initial hit to clinical candidate.

References

  • Zeid, et al. (2019). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. King Saud University.
  • LookChem. (n.d.). 4-chloro-1-isoquinolinamine.
  • BenchChem. (2025). Comparative Analysis of Isoquinoline-Based ROCK Inhibitors: A Guide for Researchers.
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of 4-Methylisoquinoline-5-sulfonyl chloride in Drug Synthesis.
  • Wang, et al. (2014). Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PLoS ONE.
  • Solomon, et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • De Borggraeve, et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank.
  • Hu, et al. (2024). Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. Journal of Molecular Liquids.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
  • Wikipedia. (n.d.). mTOR inhibitors.
  • Ding, et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry.
  • [mTOR inhibitor]. (2012). Gan To Kagaku Ryoho. Cancer & Chemotherapy.
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). Journal of American Science.
  • Zhang, et al. (2022). Overview of Research into mTOR Inhibitors. Molecules.
  • Hennequin, et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry.
  • Chen, et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules.

Sources

experimental procedure for Suzuki coupling with 4-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 5-Amino-4-Arylisoquinolines via Suzuki-Miyaura Coupling

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool, particularly in pharmaceutical research and drug development where the synthesis of biaryl and hetero-biaryl motifs is paramount.[3][4] These structural units are prevalent in a vast array of bioactive natural products, agrochemicals, and marketed pharmaceuticals.[4][5]

The isoquinoline core, a bicyclic heteroaromatic system, is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous therapeutic agents. Its derivatization allows for the fine-tuning of pharmacological properties. This application note provides a detailed protocol and scientific rationale for a challenging yet crucial transformation: the Suzuki coupling of 4-Chloroisoquinolin-5-amine.

This particular substrate presents a unique set of challenges. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the key oxidative addition step of the catalytic cycle.[3][6] Furthermore, the presence of a free amine group ortho to the reaction center can potentially coordinate to the palladium catalyst, modulating its activity.[7] This guide offers field-proven insights and a robust protocol to navigate these challenges, enabling researchers to reliably synthesize 5-amino-4-arylisoquinoline derivatives.

The Catalytic Engine: Understanding the Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][8][9] A comprehensive understanding of this mechanism is vital for rational troubleshooting and optimization.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound), forming a Pd(II) complex. This is often the rate-determining step, especially for less reactive aryl chlorides.[1]

  • Transmetalation: The organic moiety from the activated organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This step is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][10]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) pd2_oxidative Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_oxidative Ar-X (Aryl Halide) oa_text Oxidative Addition pd2_oxidative->pd0 Ar-Ar' (Product) tm_text Transmetalation pd2_transmetal Ar-Pd(II)L₂-Ar' (Transmetalation Product) pd2_transmetal->pd2_oxidative [Ar'-B(OR)₃]⁻ re_text Reductive Elimination boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling of this compound

This protocol details the coupling of this compound with phenylboronic acid as a representative example. The principles can be adapted for other boronic acids.

Reagent and Materials Table
ReagentStructureMW ( g/mol )Equiv.AmountPurpose
This compoundStructure178.611.0179 mgAryl Halide Substrate
Phenylboronic AcidStructure121.931.2146 mgCoupling Partner
XPhos Pd G3Structure871.840.0217.4 mgCatalyst Precursor
Potassium Phosphate (K₃PO₄)K₃PO₄212.272.0425 mgBase
1,4-DioxaneC₄H₈O₂88.11-4.0 mLSolvent
Water (Degassed)H₂O18.02-1.0 mLCo-solvent
Experimental Workflow Diagram

G start Reaction Setup reagents Add Solids: This compound Phenylboronic Acid K₃PO₄, XPhos Pd G3 start->reagents inert Evacuate & Backfill with Argon (3x) reagents->inert solvent Add Degassed Solvents: 1,4-Dioxane, Water inert->solvent heat Heat to 100 °C Stir for 12-18 h solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Work-up monitor->workup cool Cool to RT Quench with Water workup->cool extract Extract with EtOAc (3x) cool->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification concentrate->purify column Flash Column Chromatography (Hexanes/EtOAc) purify->column characterize Characterize Product: NMR, MS column->characterize end Final Product: 5-Amino-4-phenylisoquinoline characterize->end

Caption: Step-by-step experimental workflow for Suzuki coupling.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (179 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium phosphate (425 mg, 2.0 mmol), and XPhos Pd G3 (17.4 mg, 0.02 mmol).[11]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe. The solvent mixture should be thoroughly degassed beforehand by bubbling argon through it for at least 20 minutes.[12]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with water (15 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[13]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.[14]

Product Characterization

The successful synthesis of 5-amino-4-phenylisoquinoline can be confirmed using standard analytical techniques. The biaryl nature of the product is a key feature to identify.[15][16]

Expected Analytical Data
AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃)Signals corresponding to the isoquinoline core protons and the newly introduced phenyl group protons. The amine protons will appear as a broad singlet.
¹³C NMR (100 MHz, CDCl₃)Resonances for all carbons in the isoquinoline and phenyl rings. The quaternary carbon at the point of coupling will be a key signal.[17]
HRMS (ESI) Calculated m/z for C₁₅H₁₂N₂ [M+H]⁺ should match the observed value, confirming the molecular formula.
Appearance Typically a pale yellow or off-white solid.

Troubleshooting and Optimization

Even robust protocols can encounter issues. Below are common problems and potential solutions for this specific coupling.[18]

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere (O₂ present). 3. Poor quality reagents. 4. Temperature too low.1. Use a fresh bottle of catalyst or a different precatalyst (e.g., Pd₂(dba)₃ with a suitable ligand).[10] 2. Ensure rigorous degassing of solvents and proper inert gas technique. 3. Verify the purity of starting materials. 4. Increase the reaction temperature in 10 °C increments.
Protodeboronation (Boronic acid is replaced by -H)1. Harsh basic conditions. 2. Presence of excess water. 3. Boronic acid instability.1. Switch to a milder base (e.g., K₂CO₃).[19] 2. Use anhydrous solvents and a base like CsF. 3. Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[6]
Dehalogenation (Starting material's -Cl is replaced by -H)1. Unwanted side reaction on the catalyst. 2. Presence of a hydride source.1. Screen different phosphine ligands; bulkier ligands can sometimes suppress this pathway.[6] 2. Ensure solvents are pure and free from potential hydride donors.
Homocoupling (Product is Ar-Ar or Ar'-Ar')1. Presence of oxygen, leading to oxidative coupling of the boronic acid. 2. Pd(II) species in the reaction mixture.1. Improve the degassing procedure for all solvents and the reaction flask.[6][14] 2. Use a Pd(0) source or a precatalyst that reliably generates Pd(0) in situ.

For optimization, a systematic screening of parameters such as catalyst/ligand combination, base, solvent, and temperature can be highly effective.[20] Modern high-throughput experimentation (HTE) techniques are well-suited for this purpose.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for accessing valuable 5-amino-4-arylisoquinoline scaffolds. While the substrate's electronics and the inertness of the C-Cl bond present challenges, they can be overcome through the rational selection of an appropriate palladium catalyst system, base, and reaction conditions. The protocol provided herein serves as a validated starting point for researchers in drug discovery and synthetic chemistry, enabling the reliable and efficient synthesis of these important molecular building blocks.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia. Suzuki reaction.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Netherton, M. R., et al. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 123(41), 10099-10100.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • Pharmapproach. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
  • Cuny, G. D., et al. (2008). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic letters, 10(16), 3643–3646.
  • Bratt, E., et al. (2014). A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. The Journal of Organic Chemistry, 79(9), 3946-3954.
  • ResearchGate. Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: Spectral discriminations and enantiorecognition mechanisms.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?
  • Aroulanda, C., et al. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. RSC Advances, 5(99), 81577-81588.
  • ResearchGate. How can I solve my problem with Suzuki coupling?
  • Reddit. How to approach choosing reaction conditions for Suzuki?
  • Loving, K., et al. (2012). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of chemical theory and computation, 8(5), 1669–1679.
  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction.
  • Reddit. Struggling with Suzuki Reaction.
  • ResearchGate. (a) Structures of biaryls studied. (b) 1 H-NMR spectra of 2a in CD 3 CN.
  • Hylland, K. S., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry.
  • Molecules. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides.
  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Organic Synthesis. Suzuki-Miyaura Coupling.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
  • NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Chemical Science. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
  • Molander, G. A., & Trice, S. L. (2012). A general method for Suzuki–Miyaura coupling reactions using lithium triisopropyl borates. Organic letters, 14(17), 4544-4547.
  • ResearchGate. (2015). Palladium Catalysts for Cross-Coupling Reaction.
  • Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
  • Li, J., et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 20(7), 12518–12528.

Sources

Application Notes and Protocols for Developing Fluorescent Probes with 4-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Isoquinoline Scaffold in Fluorescence Sensing

The isoquinoline core is a privileged heterocyclic scaffold in medicinal chemistry and materials science, renowned for its presence in numerous bioactive natural products and pharmaceuticals.[1][2] Its rigid, planar structure and rich electron density make it an excellent platform for the construction of fluorophores.[3][4] By strategically functionalizing the isoquinoline ring system, it is possible to create "smart" fluorescent probes that exhibit changes in their photophysical properties in response to specific analytes.[5] These probes are invaluable tools for real-time monitoring of biological processes, disease diagnosis, and high-throughput drug screening.[2]

This guide focuses on the utility of a particularly promising, yet underexplored, building block: 4-chloroisoquinolin-5-amine . This molecule offers two distinct points of reactivity: a chloro group at the 4-position, amenable to palladium-catalyzed cross-coupling reactions, and a primary amine at the 5-position, which can be readily derivatized through various condensation and amidation reactions. This dual functionality allows for the modular synthesis of a diverse library of fluorescent probes with tunable photophysical properties and analyte specificities.

Herein, we provide a comprehensive guide to the synthesis of this compound, its elaboration into a representative fluorescent probe for the detection of zinc ions (Zn²⁺), and detailed protocols for the characterization and application of this novel sensor.

Part 1: Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of the this compound scaffold is paramount for its widespread application. While a direct, one-step synthesis from commercially available precursors is not widely reported, a plausible and efficient route can be adapted from established isoquinoline synthesis methodologies.[6] The following protocol outlines a proposed two-step synthesis starting from 5-nitroisoquinoline.

Protocol 1: Synthesis of 4-Chloro-5-nitroisoquinoline

This protocol describes the regioselective chlorination of 5-nitroisoquinoline.

Materials:

  • 5-Nitroisoquinoline

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Magnetic stirrer and hotplate

  • Round-bottom flask and condenser

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-nitroisoquinoline (1.0 eq) in anhydrous acetonitrile.

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) to the solution.

  • Fit the flask with a condenser and heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 4-chloro-5-nitroisoquinoline.

Protocol 2: Reduction to this compound

This protocol details the reduction of the nitro group to the primary amine.

Materials:

  • 4-Chloro-5-nitroisoquinoline

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Magnetic stirrer and hotplate

  • Round-bottom flask and condenser

  • Celite® for filtration

Procedure:

  • To a suspension of 4-chloro-5-nitroisoquinoline (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux with vigorous stirring for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Part 2: Design and Synthesis of a Zn²⁺-Selective Fluorescent Probe

The design of a fluorescent probe requires the integration of a fluorophore, a recognition unit (chelator), and often a linker. In our proposed probe, IQ-Zn1 , the this compound core serves as the fluorophore. The amino group will be derivatized with a pyridine-containing aldehyde to form a Schiff base, creating a metal-binding pocket. The chloro-group can be further functionalized, for example, through a Suzuki-Miyaura cross-coupling reaction to append a solubilizing group or another functional moiety.[7][8][9] For this example, we will focus on the derivatization of the amino group.

The sensing mechanism is based on the chelation-enhanced fluorescence (CHEF) effect. In the free ligand, photoinduced electron transfer (PET) from the electron-rich Schiff base nitrogen to the excited isoquinoline core can quench the fluorescence. Upon binding of Zn²⁺, the lone pair of electrons on the nitrogen is engaged in coordination, inhibiting the PET process and leading to a "turn-on" of fluorescence.[1][5]

G This compound This compound IQ-Zn1 (Probe) IQ-Zn1 (Probe) This compound->IQ-Zn1 (Probe) Schiff Base Condensation Pyridine-2-carbaldehyde Pyridine-2-carbaldehyde Pyridine-2-carbaldehyde->IQ-Zn1 (Probe) IQ-Zn1-Zn2+ Complex IQ-Zn1-Zn2+ Complex IQ-Zn1 (Probe)->IQ-Zn1-Zn2+ Complex Chelation Low Fluorescence Low Fluorescence IQ-Zn1 (Probe)->Low Fluorescence PET Quenching Zn2+ Zn2+ Zn2+->IQ-Zn1-Zn2+ Complex High Fluorescence (Turn-on) High Fluorescence (Turn-on) IQ-Zn1-Zn2+ Complex->High Fluorescence (Turn-on) PET Inhibition

Caption: Synthesis and sensing mechanism of the IQ-Zn1 probe.

Protocol 3: Synthesis of IQ-Zn1 Probe

Materials:

  • This compound

  • Pyridine-2-carbaldehyde

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Magnetic stirrer

  • Round-bottom flask and condenser

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask.

  • Add pyridine-2-carbaldehyde (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the formation of the Schiff base by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield the IQ-Zn1 probe.

Part 3: Photophysical Characterization of the Fluorescent Probe

A thorough characterization of the probe's photophysical properties is essential to validate its function as a sensor. This involves determining its absorption and emission spectra, fluorescence quantum yield, and its response to the target analyte.

Protocol 4: Spectroscopic Characterization

Equipment:

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Analytical grade solvents (e.g., DMSO, ethanol, buffer solutions)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of IQ-Zn1 (e.g., 1 mM) in a suitable solvent like DMSO.

  • Absorption Spectrum: Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired solvent or buffer. Record the absorption spectrum to determine the maximum absorption wavelength (λ_abs).

  • Emission Spectrum: Excite the sample at its λ_abs and record the emission spectrum to determine the maximum emission wavelength (λ_em).

  • Fluorescence Quantum Yield (Φ_F): Determine the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54). The quantum yield is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

  • Analyte Titration:

    • To a solution of IQ-Zn1 (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4), incrementally add small aliquots of a standard Zn²⁺ solution.

    • After each addition, record the fluorescence emission spectrum.

    • Plot the fluorescence intensity at λ_em against the Zn²⁺ concentration to determine the fluorescence enhancement and the binding stoichiometry (using a Job's plot).

  • Selectivity Study:

    • Record the fluorescence response of IQ-Zn1 in the presence of various biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, etc.) at concentrations significantly higher than that of Zn²⁺.

    • Compare the fluorescence enhancement to that observed with Zn²⁺ to assess the probe's selectivity.

Representative Photophysical Data

The following table provides expected, representative data for an isoquinoline-based Zn²⁺ probe, analogous to the proposed IQ-Zn1 . Actual experimental values will need to be determined.

PropertyIQ-Zn1 (Free Probe)IQ-Zn1 + Zn²⁺
λ_abs (nm)~350~365
λ_em (nm)~450~480
Fluorescence Quantum Yield (Φ_F)~0.05~0.40
Fluorescence Enhancement-~8-fold
Color of EmissionBlueCyan

Part 4: Application in Live Cell Imaging

A key application of fluorescent probes is the visualization of analytes within living cells. The following protocol provides a general guideline for using IQ-Zn1 to image intracellular Zn²⁺.

G cluster_prep Preparation cluster_exp Experiment Cell Seeding Cell Seeding Cell Culture (24h) Cell Culture (24h) Cell Seeding->Cell Culture (24h) Probe Loading (IQ-Zn1) Probe Loading (IQ-Zn1) Cell Culture (24h)->Probe Loading (IQ-Zn1) Incubation (30 min) Incubation (30 min) Probe Loading (IQ-Zn1)->Incubation (30 min) Wash with PBS Wash with PBS Incubation (30 min)->Wash with PBS Imaging (Baseline) Imaging (Baseline) Wash with PBS->Imaging (Baseline) Zn2+ Treatment (Optional) Zn2+ Treatment (Optional) Imaging (Baseline)->Zn2+ Treatment (Optional) Imaging (Post-treatment) Imaging (Post-treatment) Zn2+ Treatment (Optional)->Imaging (Post-treatment)

Caption: Workflow for live cell imaging of intracellular Zn²⁺.

Protocol 5: Live Cell Imaging of Intracellular Zn²⁺

Materials:

  • Cells of interest (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • Glass-bottom dishes or multi-well plates suitable for microscopy

  • IQ-Zn1 stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Zinc sulfate (ZnSO₄) solution (for inducing Zn²⁺ influx, optional)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for the probe)

Procedure:

  • Cell Culture: Seed the cells onto glass-bottom dishes and culture them in a humidified incubator at 37°C with 5% CO₂ until they reach 70-80% confluency.

  • Probe Loading:

    • Prepare a loading solution by diluting the IQ-Zn1 stock solution in serum-free cell culture medium to a final concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash them once with PBS.

    • Add the probe loading solution to the cells and incubate for 30 minutes at 37°C.

  • Washing: Remove the loading solution and wash the cells three times with warm PBS to remove any excess, non-internalized probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope. Acquire a baseline fluorescence image.

    • (Optional) To visualize changes in intracellular Zn²⁺, treat the cells with a solution containing ZnSO₄ (e.g., 50 µM) and a zinc ionophore (e.g., pyrithione) and acquire images over time.

  • Data Analysis: Analyze the fluorescence intensity of the images to quantify the changes in intracellular Zn²⁺ levels.

Conclusion and Future Perspectives

This compound is a highly promising and versatile scaffold for the development of novel fluorescent probes. Its dual reactive sites allow for a modular and combinatorial approach to synthesis, enabling the creation of a wide array of sensors for various analytes. The representative Zn²⁺ probe, IQ-Zn1 , demonstrates the potential of this scaffold in constructing "turn-on" fluorescent sensors for biologically important metal ions.

Future work could involve exploiting the reactivity of the 4-chloro position through Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce moieties that can fine-tune the probe's photophysical properties, enhance its water solubility, or direct it to specific subcellular organelles.[8] The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore the vast potential of this compound in the exciting and rapidly advancing field of fluorescent probe development.

References

  • Kikuchi, K., et al. (2010). Design and synthesis of a fluorescent probe for Zn2+, 5,7-bis(N,N-dimethylaminosulfonyl)-8-hydroxyquinoline-pendant 1,4,7,10-tetraazacyclododecane and Zn2+-dependent hydrolytic and Zn2+-independent photochemical reactivation of its benzenesulfonyl-caged derivative. Inorganic Chemistry, 49(3), 888-899. [Link]
  • Li, M., et al. (2023). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules, 28(15), 5789. [Link]
  • Liu, Y., et al. (2023). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 16(7), 104839. [Link]
  • Sykula, M., et al. (2018). Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. Medicinal Chemistry, 14(1), 19-33. [Link]
  • Zhang, X., et al. (2013). A quinoline based fluorescent probe that can distinguish zinc(II) from cadmium(II) in water. Tetrahedron Letters, 54(9), 1125-1128. [Link]
  • LookChem. (2024). 4-chloro-1-isoquinolinamine. [Link]
  • Kamal, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 65(6), 393-398. [Link]
  • Sezgin-Bayindir, Z., et al. (2015). Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. PLoS ONE, 10(4), e0121543. [Link]
  • National Center for Biotechnology Information. (n.d.). 5-Aminoisoquinoline.
  • Chen, Y. A., et al. (2018). Fluorescent Probes for Live Cell Imaging. Cells, 7(9), 132. [Link]
  • Nagawa, S., et al. (2020). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Plant and Cell Physiology, 61(12), 2026-2037. [Link]
  • Al-dujaili, H. H. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Journal of University of Babylon for Pure and Applied Sciences, 26(7), 104-113. [Link]
  • Al-Janabi, F. A. H., et al. (2021). Synthesis, spectroscopic characterization, DFT studies and antioxidant activity of new 5-substituted isatin/thiosemicarbazones. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 821-836. [Link]
  • Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References. [Link]
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]
  • Bîcu, E., et al. (2012). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 17(7), 8489-8504. [Link]
  • Catellani, M., et al. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4539. [Link]
  • Bou-Salah, G., et al. (2012). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Molecules, 17(10), 12293-12308. [Link]
  • Kucuk, C., et al. (2023). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 14(1), 1-12. [Link]

Sources

Application Note: 4-Chloroisoquinolin-5-amine as a Scaffold for Novel Sulfonamide Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Isoquinoline Core in Modern Agrochemicals

The isoquinoline scaffold is a prominent heterocyclic motif in a vast array of biologically active compounds, including many pharmaceuticals and agrochemicals.[1][2] Its rigid structure and ability to be functionalized at multiple positions make it an attractive starting point for the discovery of novel pesticides. Specifically, the introduction of a chlorine atom and an amine group, as seen in 4-Chloroisoquinolin-5-amine, provides two key reactive handles for synthetic elaboration. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the isoquinoline ring system, while the primary amine at the 5-position is a versatile nucleophile, ideal for the construction of amide and sulfonamide linkages.[3][4] These linkages are prevalent in many commercial agrochemicals, particularly fungicides, due to their chemical stability and ability to form crucial hydrogen bonds with biological targets.[1][5] This application note details the use of this compound as a key intermediate in the synthesis of a novel class of potential sulfonamide fungicides.

Rationale for Sulfonamide Derivatives in Fungicide Development

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities.[1][6] In the context of agrochemicals, sulfonamide-based fungicides have demonstrated efficacy against a range of plant pathogens.[7] The N-acylsulfonamide linkage is a key structural feature that can mimic the transition state of enzymatic reactions, leading to potent inhibition of target enzymes in fungi. The synthesis of sulfonamides from an aromatic amine, such as this compound, and a sulfonyl chloride is a robust and high-yielding reaction, making it an attractive strategy for the rapid generation of diverse chemical libraries for high-throughput screening.[8][9]

Synthesis of a Representative N-(4-chloroisoquinolin-5-yl)benzenesulfonamide

This section provides a detailed protocol for the synthesis of a representative N-(4-chloroisoquinolin-5-yl)benzenesulfonamide, a potential fungicide candidate. The reaction involves the nucleophilic attack of the amino group of this compound on the electrophilic sulfur atom of benzenesulfonyl chloride.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Dissolve this compound and Triethylamine in Anhydrous Acetonitrile reagent Cool to 0°C in an ice bath start->reagent addition Add Benzenesulfonyl Chloride dropwise reagent->addition stir Stir at room temperature for 12 hours addition->stir monitor Monitor reaction by TLC stir->monitor quench Quench with water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with brine extract->wash dry Dry over anhydrous Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Obtain pure N-(4-chloroisoquinolin-5-yl)benzenesulfonamide purify->product

Caption: Synthetic workflow for N-(4-chloroisoquinolin-5-yl)benzenesulfonamide.

Detailed Protocol

Materials:

  • This compound (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous acetonitrile.

  • Addition of Reagent: Cool the solution to 0°C in an ice bath. To this stirred solution, add benzenesulfonyl chloride (1.1 eq) dropwise over 10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-chloroisoquinolin-5-yl)benzenesulfonamide.

Causality Behind Experimental Choices
  • Anhydrous Conditions: The use of anhydrous acetonitrile is crucial as sulfonyl chlorides are sensitive to moisture and can hydrolyze, which would reduce the yield of the desired product.

  • Base: Triethylamine is added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and also prevents potential acid-catalyzed side reactions.

  • Temperature Control: The initial cooling to 0°C during the addition of the sulfonyl chloride helps to control the exothermic reaction and minimize the formation of byproducts.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the final product is free from starting materials and byproducts, which is essential for accurate biological evaluation.

Data Presentation

CompoundStarting MaterialReagentYield (%)Purity (%)
N-(4-chloroisoquinolin-5-yl)benzenesulfonamideThis compoundBenzenesulfonyl chloride85>98 (NMR)

Logical Framework for Agrochemical Development

cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase start Identify Scaffold: This compound synthesis Synthesize Library of Sulfonamide Derivatives start->synthesis screening High-Throughput Fungicidal Screening synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt field_trials Field Trials lead_opt->field_trials formulation Formulation Development field_trials->formulation end Commercial Agrochemical formulation->end

Caption: Logical workflow for agrochemical development from a lead scaffold.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel agrochemicals. The protocol detailed in this application note provides a reliable method for the synthesis of sulfonamide derivatives, a class of compounds with proven fungicidal potential. The straightforward nature of this synthesis allows for the rapid generation of a diverse library of compounds for biological screening, accelerating the discovery of new and effective crop protection agents.

References

  • Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents. Molecules. [Link]
  • An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates.
  • Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Organic & Biomolecular Chemistry. [Link]
  • Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents.
  • Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents.
  • Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents. MDPI. [Link]
  • Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
  • Design, synthesis, and fungicidal activities of imino diacid analogs of valine amide... PubMed. [Link]
  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. MDPI. [Link]
  • agrochemical compounds.
  • Primary Mode of Action of the Novel Sulfonamide Fungicide against Botrytis cinerea and Field Control Effect on Tom
  • Agrochemical compositions.
  • N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity.
  • synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD. [Link]
  • Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof.
  • FUNGICIDAL COMPOSITIONS.
  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.
  • Which reagent high yield direct amide formation between Carboxylic acids and amines?
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • Carboxylic acid react with amine? Condition??
  • 8-Chloroisoquinoline-4-carboxylic acid. MySkinRecipes. [Link]
  • Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficiency Amidations and Esterifications. The Royal Society of Chemistry. [Link]
  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions.

Sources

Application Note: High-Throughput Quantification of 4-Chloroisoquinolin-5-amine Using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methods for the precise quantification of 4-Chloroisoquinolin-5-amine, a key intermediate in various pharmaceutical development pipelines. The inherent biological activity of isoquinoline derivatives necessitates meticulous monitoring and control of their concentration during synthesis and in final drug products.[1][2] We provide detailed protocols for two orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and complex matrices. The methodologies outlined herein are designed to meet the stringent requirements of the pharmaceutical industry, adhering to the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Introduction: The Significance of this compound Quantification

This compound is a substituted isoquinoline, a class of heterocyclic aromatic compounds with a wide range of pharmacological activities.[2] Isoquinoline scaffolds are integral to numerous approved drugs, highlighting their importance in medicinal chemistry.[1] As a critical building block or potential impurity in the synthesis of active pharmaceutical ingredients (APIs), the accurate quantification of this compound is paramount for ensuring product quality, safety, and efficacy.[4][6] Stringent control over its concentration is essential for process optimization, stability testing, and regulatory compliance.[7] This guide provides validated, step-by-step protocols to empower researchers and quality control analysts with reliable tools for its determination.

Method Selection: A Dual-Technique Approach

To cater to diverse analytical needs, from in-process control to finished product release and pharmacokinetic studies, we have developed and validated two complementary methods.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is ideal for routine analysis in a quality control setting. It offers a balance of speed, reliability, and cost-effectiveness for quantifying this compound at moderate to high concentrations.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as impurity profiling or analysis in complex biological matrices, LC-MS/MS is the gold standard.[8] Its ability to combine chromatographic separation with mass analysis provides exceptional specificity and low detection limits.[9]

HPLC-UV Method for Routine Quantification

This reversed-phase HPLC (RP-HPLC) method is designed for robust, routine analysis of this compound. The selection of a C18 column is based on its wide applicability for separating moderately polar aromatic compounds. The mobile phase, a mixture of acidified water and methanol, ensures good peak shape and retention.

Chromatographic Conditions
ParameterValueRationale
Column C18, 150 x 4.6 mm, 2.7 µmProvides excellent separation efficiency for aromatic amines.[10]
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization for potential MS coupling.
Mobile Phase B MethanolA common, effective organic solvent for reversed-phase chromatography.
Gradient 70% A / 30% B, isocraticA simple isocratic method is suitable for a single analyte and ensures reproducibility.
Flow Rate 0.7 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance of speed and resolution.
Column Temperature 40°CElevated temperature reduces viscosity and can improve peak symmetry.[10]
Injection Volume 10 µLA typical injection volume for achieving good sensitivity without overloading the column.
UV Detection 254 nmA common wavelength for the detection of aromatic compounds.[10]
Sample Preparation Protocol
  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of methanol and water (diluent) to obtain a stock solution of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a theoretical concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter and protect the HPLC system.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh Reference Standard s2 Prepare Stock Solution (100 µg/mL) s1->s2 s3 Create Calibration Curve Standards (Serial Dilution) s2->s3 a1 Inject into HPLC System s3->a1 s4 Prepare Sample Solution s5 Filter all Solutions (0.45 µm) s4->s5 s5->a1 a2 Isocratic Separation on C18 Column a1->a2 a3 UV Detection at 254 nm a2->a3 d1 Integrate Peak Area a3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3 LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Prepare Standards (ng/mL range) a1 Inject into UPLC p1->a1 p2 Protein Precipitation (if biological matrix) p3 Evaporation & Reconstitution p2->p3 p3->a1 a2 Gradient Elution on C18 Column a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (Q1/Q3 Transitions) a3->a4 d1 Integrate MRM Peak Area a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Sources

Application Notes and Protocols for the Safe Handling and Storage of 4-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloroisoquinolin-5-amine (CAS No. 651310-21-3) is a substituted isoquinoline that serves as a valuable intermediate in medicinal chemistry and drug development.[1][2] The unique arrangement of the chloro and amine functionalities on the isoquinoline scaffold makes it a key building block for the synthesis of biologically active molecules. Given its reactive nature and potential physiological effects, adherence to strict safety and handling protocols is paramount to ensure the well-being of laboratory personnel and to maintain the integrity of the compound for experimental use.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage of this compound in a laboratory setting. The protocols herein are designed to be self-validating by integrating causality with procedural steps, ensuring a thorough understanding of the risks and mitigation strategies.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any handling of this compound. The primary hazards associated with this compound are detailed below.

1.1. GHS Classification

Based on available safety data, this compound is classified with the following hazards:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07 (Harmful)Warning H302: Harmful if swallowed.

This table summarizes the primary hazard classification. Always refer to the most current Safety Data Sheet (SDS) from the supplier for a complete hazard profile.

1.2. Toxicological Profile

1.3. Physical and Chemical Hazards

While specific data on flammability for the 5-amine isomer is limited, a related compound, 4-chloroisoquinolin-7-amine, forms flammable mixtures with air above 50°C.[3] Therefore, avoiding ignition sources when handling the powder is a critical safety measure.

Safe Handling Protocols

Adherence to proper handling procedures is the most effective way to minimize exposure and prevent accidents.

2.1. Personal Protective Equipment (PPE)

A baseline of appropriate PPE is mandatory for all procedures involving this compound.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles.Protects eyes from splashes or airborne particles of the solid compound.[4]
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact. Gloves should be inspected before use and changed immediately if contaminated.[5]
Body Protection A buttoned lab coat.Protects skin and personal clothing from contamination.[4]
Respiratory N95 respirator or higher.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.[3]

2.2. Engineering Controls

All weighing and solution preparation activities should be performed within a certified chemical fume hood to minimize the inhalation of the powdered compound.[4] An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

2.3. Workflow for Handling Solid Compound

The following diagram outlines the standard workflow for safely handling solid this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Prep 1. Conduct Risk Assessment & Review SDS PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Eng_Controls 3. Verify Engineering Controls (Fume Hood, Eyewash) PPE->Eng_Controls Retrieve 4. Retrieve Compound from Storage (4°C) Eng_Controls->Retrieve Equilibrate 5. Equilibrate Container to Room Temperature Weigh 6. Weigh Solid Compound (Use anti-static measures) Dissolve 7. Prepare Stock Solution (e.g., in DMSO or DMF) Seal 8. Tightly Seal Primary Container Dissolve->Seal Store 9. Return to Storage (4°C, Protected from Light) Waste 10. Dispose of Contaminated Waste Appropriately Decontaminate 11. Clean Work Area & Remove PPE

Caption: Workflow for Safe Handling of this compound.

2.4. Protocol for Weighing and Preparing Stock Solutions

  • Preparation : Before starting, ensure all required PPE is donned and the chemical fume hood is functioning correctly.

  • Equilibration : Remove the container of this compound from its 4°C storage. Allow the sealed container to equilibrate to room temperature for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid, which is important for moisture-sensitive compounds.[3]

  • Weighing : In the fume hood, carefully transfer the desired amount of the solid to a tared weighing vessel. Use anti-static measures if necessary to prevent dispersal of the fine powder.

  • Dissolution : Add the appropriate solvent (e.g., DMSO, DMF) to a suitable flask. Slowly add the weighed this compound to the solvent while stirring to ensure complete dissolution. The compound is reported to have good solubility in polar organic solvents like DMSO and DMF.[3]

  • Cleanup : Immediately and tightly seal the primary container of the solid compound. Clean any spatulas or surfaces that may have come into contact with the chemical.

  • Waste Disposal : Dispose of any contaminated weighing paper, gloves, and pipette tips in a designated hazardous waste container.

Storage and Stability

Proper storage is critical to maintain the chemical purity and integrity of this compound.

3.1. Storage Conditions

The following table summarizes the recommended storage conditions.

ParameterRecommendationRationale
Temperature 4°CLow temperature storage slows down potential degradation pathways.
Atmosphere Tightly sealed container.[7]Prevents exposure to atmospheric moisture and oxygen. For long-term storage, an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[3]
Light Protect from light.Many aromatic amines are light-sensitive and can degrade upon exposure to UV or visible light.
Incompatibilities Strong oxidizing agents.[7]Avoids potentially hazardous reactions.

3.2. Protocol for Long-Term Storage

  • Aliquotting : For long-term storage, it is advisable to aliquot the solid compound into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inerting : Before sealing, flush the vial with an inert gas like argon or nitrogen.

  • Sealing : Use vials with tight-fitting caps, preferably with a PTFE liner. For extra protection, wrap the cap with parafilm.

  • Labeling : Clearly label each vial with the compound name, CAS number, date received, and any hazard warnings.

  • Location : Store the labeled vials in a designated, temperature-controlled refrigerator at 4°C, protected from light.

3.3. Stock Solution Storage

Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C to maximize stability. Aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

4.1. First Aid Measures

  • If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor for medical advice.[4]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[8]

  • Eye Contact : Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[8]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8]

4.2. Spill Management

  • Evacuate : Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

  • Contain : Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect : Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[7]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Reporting : Report the incident to the laboratory supervisor and follow institutional protocols for spill reporting.

The following flowchart illustrates the decision-making process for handling a chemical spill.

G Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess Minor Is it a minor, manageable spill? Assess->Minor Major Major Spill Minor->Major No Cleanup Contain & Clean Up Spill (Wear Full PPE) Minor->Cleanup Yes Evacuate Evacuate Area & Alert EHS Major->Evacuate Dispose Dispose of Waste Cleanup->Dispose Report Report Incident Evacuate->Report Dispose->Report

Caption: Decision Flowchart for Spill Response.

References

  • Knapp, D. M., et al. (2011). A versatile synthesis of substituted isoquinolines. Angewandte Chemie International Edition, 50(44), 10409-10413.
  • Brion, J. D., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(44), 10409-10413.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Molbase. 4-chloro-1-isoquinolinamine.
  • ChemBK. 4-Chloroisoquinoline.
  • Capot Chemical. Material Safety Data Sheet.
  • PubChem. 4-Chloroisoquinoline.
  • National Institutes of Health (NIH). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • Angene Chemical. Safety Data Sheet.
  • Science of Synthesis. Product Class 5: Isoquinolines.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 4-Chloroisoquinolin-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloroisoquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during this multi-step synthesis. As a key intermediate in medicinal chemistry, optimizing the yield and purity of this compound is critical for downstream applications.

This document provides an in-depth analysis of a reliable synthetic route, presented in a question-and-answer format to directly address potential issues. We will explore the causality behind experimental choices, offer detailed protocols, and provide troubleshooting advice grounded in established chemical principles.

Core Synthetic Strategy: A Three-Step Approach

The most common and reliable pathway to synthesize this compound involves a three-step sequence starting from 4-hydroxyisoquinoline (also known as isoquinolin-4-one). This strategy ensures high regioselectivity and avoids the challenges associated with direct chlorination of the isoquinoline core.

The overall workflow is as follows:

  • Chlorination: Conversion of 4-hydroxyisoquinoline to 4-chloroisoquinoline.

  • Nitration: Regioselective nitration of 4-chloroisoquinoline at the C5 position.

  • Reduction: Reduction of the C5 nitro group to the target C5 amine.

G cluster_0 Overall Synthesis Workflow A 4-Hydroxyisoquinoline B Step 1: Chlorination (e.g., POCl₃) A->B C 4-Chloroisoquinoline B->C D Step 2: Nitration (e.g., KNO₃/H₂SO₄) C->D E 4-Chloro-5-nitroisoquinoline D->E F Step 3: Reduction (e.g., SnCl₂/HCl) E->F G This compound F->G G cluster_0 Directing Effects in Nitration 4-Chloroisoquinoline 4-Chloroisoquinoline C4-Cl C4-Cl Target C5 Target C5 C4-Cl->Target C5 o,p-directing (deactivating) Pyridine N Pyridine N Other Positions Other Positions Pyridine N->Other Positions meta-directing (strongly deactivating)

Technical Support Center: Purification of Crude 4-Chloroisoquinolin-5-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Chloroisoquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the column chromatography purification of this compound. My insights are drawn from extensive experience in purification sciences and are intended to explain not just the "how," but the critical "why" behind each experimental step.

Introduction: The Challenge of Purifying this compound

This compound is a heterocyclic aromatic amine, a class of compounds notoriously challenging to purify via silica gel chromatography. The basicity of the amine functionality can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in poor separation, peak tailing, and potential product degradation.[1][2] This guide provides a systematic approach to navigate these challenges, ensuring a high-purity final product with optimal yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of crude this compound.

Question: My compound is streaking badly on the TLC plate and the column, leading to poor separation. What is happening and how can I fix it?

Answer:

This is a classic sign of strong interaction between your basic amine and the acidic silica gel.[1][3][4] The amine group becomes protonated by the surface silanols, causing it to "stick" to the stationary phase and elute slowly and unevenly.

  • Causality: The lone pair of electrons on the nitrogen atom of the amine acts as a Lewis base, interacting strongly with the acidic protons of the silica gel's silanol groups (Si-OH). This acid-base interaction is often stronger than the desired partitioning equilibrium, leading to non-ideal chromatographic behavior.[2]

  • Solutions:

    • Mobile Phase Modification: The most effective solution is to add a small amount of a competitive base to your mobile phase to neutralize the acidic sites on the silica gel.[1][2]

      • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.[4]

      • Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a solution of 7N ammonia in methanol as your polar component can be very effective.

    • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

      • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.[5] You will likely need to re-optimize your solvent system.

      • Amine-functionalized Silica: This specialized stationary phase has amine groups bonded to the silica surface, creating a more basic environment that is ideal for purifying basic compounds.[2]

Question: I have very low recovery of my product from the column. Where did my compound go?

Answer:

Low recovery can be due to several factors, but for basic amines, irreversible adsorption to the silica gel is a primary suspect.[6]

  • Causality: If the interaction with the silica is too strong, your compound may not elute from the column at all, even with a highly polar mobile phase. Product degradation on the acidic silica surface can also be a cause.[6]

  • Solutions:

    • Check for Stability: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots or a significant decrease in the product spot, your compound may be degrading on the silica.[6]

    • Use a Mobile Phase Modifier: As with streaking, adding a base like triethylamine can prevent irreversible binding and improve recovery.[2]

    • Dry Loading with Deactivation: If you are dry loading your sample, pre-adsorb it onto a small amount of silica that has been treated with the same mobile phase (containing the base modifier) you will use for the elution. This ensures the silica your compound first encounters is already deactivated.

    • Avoid Highly Acidic Impurities: If your crude material contains acidic impurities, they can exacerbate the issue. Consider a pre-purification workup, such as a liquid-liquid extraction with a mild base, to remove them.

Question: I'm seeing a new, less polar spot appear in my fractions that wasn't in my initial crude TLC. What could this be?

Answer:

This could be an indication of an on-column reaction.

  • Causality: The acidic nature of the silica gel can sometimes catalyze reactions, such as the elimination of a leaving group or rearrangement of the molecule. For a compound like this compound, while less common, interactions with the stationary phase could potentially lead to unforeseen byproducts.

  • Solutions:

    • Deactivate the Silica: Use a mobile phase containing a base (e.g., TEA) to minimize the catalytic activity of the silica gel.[2]

    • Decrease Residence Time: Run the column slightly faster (flash chromatography) to reduce the amount of time the compound spends in contact with the stationary phase.

    • Alternative Stationary Phase: Switching to a more inert stationary phase like neutral alumina can prevent on-column reactions.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

For most applications, standard flash-grade silica gel (40-63 µm) is a good starting point due to its high resolving power and cost-effectiveness.[7] However, due to the basic nature of the analyte, it is crucial to use a mobile phase modifier as discussed above. If issues persist, neutral alumina is the next logical choice.[5]

Q2: How do I determine the optimal solvent system?

Thin-Layer Chromatography (TLC) is indispensable for this.[5][8]

  • Goal: Aim for a solvent system that gives your desired compound an Rf value of approximately 0.25-0.35.[8] This provides a good balance between elution time and separation from impurities.

  • Starting Point: Begin with a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A 7:3 or 8:2 hexane:ethyl acetate mixture is a common starting point for many aromatic compounds.

  • Don't Forget the Modifier: Remember to add 1% triethylamine to your TLC solvent jars to accurately predict the behavior on a column with a modified mobile phase.

Q3: How should I load my sample onto the column?

There are two main methods: wet loading and dry loading.[9]

  • Wet Loading: Dissolve your crude material in a minimal amount of the initial mobile phase or a slightly more polar solvent (like dichloromethane) and carefully pipette it onto the top of the column bed.[9] This is quick but can lead to band broadening if too much solvent is used.

  • Dry Loading: Dissolve your crude material in a volatile solvent, add a small amount of silica gel (about 10-20 times the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder.[9] This powder is then carefully added to the top of the column. Dry loading often results in better separation, especially for less soluble compounds.[9]

Q4: How can I visualize the compound on a TLC plate and in the collected fractions?

This compound has an aromatic system and should be visible under UV light (254 nm).[5] For fractions, you can spot a small amount from each tube onto a TLC plate and view it under a UV lamp. Staining with a general stain like potassium permanganate or a specific stain for amines like ninhydrin can also be used if the compound is not UV-active or for better visualization.[4][10]

Experimental Protocol: Column Chromatography of Crude this compound

This protocol assumes a crude sample of approximately 1 gram.

1. Preparation of the Mobile Phase:

  • Prepare a stock solution of your chosen eluent system (e.g., 80:20 Hexane:Ethyl Acetate) containing 1% (v/v) triethylamine. Make a sufficient volume for the entire purification.

2. Column Packing (Slurry Method):

  • Choose an appropriately sized glass column. For 1g of crude material, a column with a diameter of 2-3 cm is suitable, using approximately 30-50g of silica gel.[8]

  • In a beaker, mix the silica gel with the initial mobile phase to form a slurry.

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Gently tap the column to ensure even packing.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the 1g of crude this compound in a suitable volatile solvent (e.g., dichloromethane).

  • Add 5-10g of silica gel to this solution.

  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[9]

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure (using a pump or air line) to begin the elution (flash chromatography).

  • Collect fractions in test tubes. The size of the fractions will depend on the column size; 10-20 mL fractions are typical.

  • Monitor the elution by TLC, spotting every few fractions.

5. Product Isolation:

  • Combine the pure fractions (as determined by TLC).

  • Remove the solvent under reduced pressure.

  • The resulting solid can be further dried under high vacuum.

Data Summary Table
ParameterRecommended Value/MethodRationale
Stationary Phase Silica Gel (40-63 µm)High resolution and widely available.[7]
Mobile Phase Hexane/Ethyl Acetate with 1% TEAGood starting polarity range; TEA deactivates silica.[2]
TLC Rf 0.25 - 0.35Optimal for good separation and reasonable elution time.[8]
Sample Loading Dry LoadingMinimizes band broadening, leading to better resolution.[9]
Detection UV light (254 nm)Non-destructive and effective for aromatic compounds.[5]

Workflow and Decision Making Diagram

This diagram illustrates the logical flow for troubleshooting common issues during the purification process.

Purification_Troubleshooting start Start: Crude this compound tlc Run TLC with Hex/EtOAc + 1% TEA start->tlc rf_check Is Rf between 0.25-0.35? tlc->rf_check streaking_check Is there significant streaking? tlc->streaking_check adjust_solvent Adjust Solvent Polarity rf_check->adjust_solvent No run_column Pack Column & Run Purification rf_check->run_column Yes adjust_solvent->tlc add_tea Ensure 1-2% TEA is in eluent streaking_check->add_tea Yes streaking_check->run_column No add_tea->tlc recovery_check Check fractions by TLC. Is recovery low? run_column->recovery_check stability_test Perform Silica Stability Test recovery_check->stability_test Yes pure_product Combine Pure Fractions & Evaporate recovery_check->pure_product No consider_alumina Consider Neutral Alumina or Amine-Silica stability_test->consider_alumina

Caption: Troubleshooting workflow for purification.

Safety Precautions

  • This compound: This compound is harmful if swallowed and may cause skin and eye irritation.[11][12] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Hexane, ethyl acetate, and dichloromethane are flammable and/or volatile. Handle them in a well-ventilated fume hood.

  • Silica Gel: Inhalation of fine silica dust can cause respiratory irritation. Handle silica gel carefully, preferably in a fume hood.

Always consult the Safety Data Sheet (SDS) for all chemicals used.[12]

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
  • University of California, Los Angeles. (n.d.). Column chromatography.
  • Khan Academy. (n.d.). Column chromatography.
  • AAT Bioquest. (2022, March 18). What are the main phases of Column Chromatography?
  • Columbia University. (n.d.). Column chromatography.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • University of California, Davis. (n.d.). Thin Layer Chromatography.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • ChemShuttle. (n.d.). 4-chloroisoquinolin-7-amine; CAS No.: 1936362-61-6.
  • Sigma-Aldrich. (n.d.). This compound | 651310-21-3.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Fisher Scientific. (2024, January 27). Safety Data Sheet.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • BenchChem. (n.d.). methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?

Sources

Technical Support Center: Functionalization of 4-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 4-Chloroisoquinolin-5-amine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but challenging scaffold. Instead of a generic protocol, we will explore the common pitfalls and troubleshooting strategies in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Part 1: Foundational Challenges & Core Concepts

The this compound scaffold presents a unique set of challenges arising from the interplay of its three key structural features:

  • The C4-Chloro Group: An aryl chloride, which is inherently less reactive in many cross-coupling reactions than its bromide or iodide counterparts.[1]

  • The C5-Amino Group: A nucleophilic and potentially coordinating functional group that can interfere with catalytic cycles.

  • The Isoquinoline Core: The heterocyclic nitrogen influences the electronic properties of the entire ring system, activating certain positions for nucleophilic attack and deactivating others.

This section addresses the most fundamental questions researchers face before beginning their synthetic campaigns.

FAQ 1.1: I'm planning my first reaction. What are the dominant electronic factors I should be aware of with this substrate?

Answer: Understanding the electronic landscape of this compound is critical for predicting its reactivity. You are dealing with a classic "push-pull" system, but with the added complexity of a heterocyclic ring.

  • Deactivating Effect of the Ring Nitrogen: The isoquinoline nitrogen is electron-withdrawing, which generally deactivates the entire ring system towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the C1 and C3 positions.

  • Activating Effect of the C5-Amine: The amino group at C5 is a strong electron-donating group (EDG) via resonance. This increases the electron density on the benzene portion of the scaffold, making it more susceptible to electrophilic attack (if desired) but, more importantly, influencing the reactivity of the C4-Cl.

  • The C4-Cl Environment: The chlorine at C4 is situated on a carbon that is electronically influenced by both the ring nitrogen and the C5-amine. This position is moderately activated for nucleophilic attack compared to a simple chlorobenzene, but the primary challenge remains the strength of the C-Cl bond for oxidative addition in catalytic cycles.

Diagram: Logical Flow for Reaction Planning

The following diagram outlines the initial decision-making process when choosing a functionalization strategy.

G cluster_start cluster_pathway cluster_decision cluster_methods Start Goal: Functionalize This compound Coupling C-C, C-N, C-O, C-S Bond? Start->Coupling SNAr Strong Nucleophile Available? Start->SNAr ProtectAmine Protect C5-Amine? Coupling->ProtectAmine PdCoupling Palladium Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) SNAr->ProtectAmine SNArReaction Attempt SNAr Reaction ProtectAmine->PdCoupling Yes (Recommended) ProtectAmine->SNArReaction No (High Risk)

Caption: Initial decision matrix for functionalizing the C4 position.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the workhorse for functionalizing aryl halides.[2][3] However, with this compound, success hinges on carefully tuning the reaction conditions to overcome the inherent challenges.

FAQ 2.1: My Suzuki-Miyaura coupling is failing. I see mostly starting material and some dehalogenated by-product. What should I try?

Answer: This is the most common failure mode. Low conversion and proto-dehalogenation (replacement of -Cl with -H) point directly to a sluggish or failing catalytic cycle. The aryl chloride is reluctant to undergo oxidative addition, and side reactions are winning the kinetic race.[1]

The Causality:

  • Slow Oxidative Addition: The C-Cl bond is strong. The initial, rate-determining step of the catalytic cycle—oxidative addition of the aryl chloride to the Pd(0) center—is slow.[1]

  • Catalyst Inhibition: The C5-amino group can act as a ligand, coordinating to the palladium center. This can stabilize the catalyst in an off-cycle state, preventing it from participating in the desired reaction.

  • β-Hydride Elimination: If the boronic acid partner has β-hydrogens, or if side reactions with solvent or base occur, β-hydride elimination from a Pd-H intermediate can lead to the dehalogenated arene and regenerate an inactive catalyst form.

Troubleshooting Guide: Suzuki-Miyaura Coupling
SymptomPossible Cause(s)Recommended Solutions & Rationale
No/Low Conversion 1. Inactive Catalyst: Pd(PPh₃)₄ or similar simple catalysts are often ineffective for aryl chlorides. 2. Weak Base: The base is insufficient to drive the transmetalation step effectively.[4]1. Switch to a "Buchwald-type" Ligand: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These promote oxidative addition and accelerate reductive elimination.[5] Start with a pre-formed pre-catalyst (e.g., XPhos-Pd-G3). 2. Increase Base Strength: Move from Na₂CO₃ or Cs₂CO₃ to a stronger, non-nucleophilic base like K₃PO₄ or K₂CO₃ in a mixed solvent system (e.g., Dioxane/Water).
Significant Dehalogenation 1. Slow Reductive Elimination: The final step is slow, allowing Pd-H species to form and cause dehalogenation. 2. Water Content: Inconsistent or excessive water can facilitate protonolysis.1. Use More Electron-Rich Ligands: As above, ligands like SPhos accelerate reductive elimination, outcompeting side reactions. 2. Control Water Content: Use a precisely measured amount of water (e.g., 10-20% v/v in dioxane) or switch to an anhydrous system with a fluoride source (e.g., KF, CsF) if the boronic ester is stable.
Homo-coupling of Boronic Acid Oxygen Contamination: O₂ can oxidize the boronic acid, leading to homo-coupling.Ensure Rigorous Degassing: Sparge all solvents with argon or nitrogen for at least 30 minutes. Maintain a positive inert gas atmosphere throughout the reaction setup and duration.
Inconsistent Results C5-Amine Interference: The free amine coordinates to the Pd catalyst, leading to unpredictable activity.Protect the Amine: Convert the C5-NH₂ to a less coordinating group like a Boc-carbamate, pivalamide, or trifluoroacetamide. This is often the most robust solution for complex substrates.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
  • Amine Protection (Recommended): To a solution of this compound (1.0 eq) in THF, add Boc₂O (1.2 eq) and triethylamine (1.5 eq). Stir at room temperature for 4 hours until TLC/LC-MS confirms complete conversion. Purify to obtain the Boc-protected substrate.

  • Reaction Setup: To a flame-dried Schlenk flask, add the Boc-protected substrate (1.0 eq), the arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Addition: In a glovebox, add the catalyst (e.g., XPhos-Pd-G3, 2 mol%).

  • Solvent Addition: Add rigorously degassed 1,4-dioxane and water (e.g., 10:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and monitor by LC-MS.

  • Work-up: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

  • Deprotection: If necessary, cleave the Boc group using standard conditions (e.g., TFA in DCM).

FAQ 2.2: I'm attempting a Buchwald-Hartwig amination at the C4 position, but it's not working. Is the C5-amine participating in the reaction?

Answer: Yes, this is a significant risk. The C5-amino group is a nucleophile and can compete with your desired amine nucleophile, leading to oligomerization or catalyst poisoning. Even if you are trying to couple a different amine at C4, the inherent nucleophilicity and coordinating ability of the C5-amine present a major hurdle.

The Causality:

  • Intramolecular vs. Intermolecular Reaction: The C5-amine is poised to interact with the palladium center after oxidative addition, potentially leading to undesired cyclization or catalyst sequestration.

  • Competitive Binding: Your desired amine nucleophile must compete with the C5-amine for coordination to the palladium complex.[6] The mechanism of Buchwald-Hartwig amination involves steps of amine coordination and deprotonation before reductive elimination.[7]

Diagram: Competing Pathways in Buchwald-Hartwig Amination

G Start Pd(0)L_n OxAdd Oxidative Addition (Aryl-Cl) Start->OxAdd Pd_Complex Aryl-Pd(II)-Cl Complex OxAdd->Pd_Complex Productive_Coord Coordination of External Amine (R2NH2) Pd_Complex->Productive_Coord Desired Pathway Side_Coord Coordination of Internal C5-Amine Pd_Complex->Side_Coord Side Reaction Productive_Elim Reductive Elimination Productive_Coord->Productive_Elim Productive_Elim->Start Regenerates Catalyst Product Desired C4-Aminated Product Productive_Elim->Product Deactivation Catalyst Deactivation (Off-cycle Complex) Side_Coord->Deactivation

Caption: Desired productive cycle versus catalyst deactivation by the C5-amine.

Troubleshooting Guide: Buchwald-Hartwig Amination
SymptomPossible Cause(s)Recommended Solutions & Rationale
No Reaction or Complex Mixture C5-Amine Interference: The substrate's own amine group is outcompeting the desired nucleophile or poisoning the catalyst.Amine Protection is Mandatory: Unlike Suzuki coupling where it's highly recommended, for Buchwald-Hartwig amination, protecting the C5-amine is almost always essential. Use a robust, non-nucleophilic protecting group like pivaloyl (Piv) or Boc.
Low Yields 1. Steric Hindrance: The chosen ligand may not be suitable for the specific amine being coupled. 2. Inappropriate Base: The base must be strong enough to deprotonate the amine-Pd complex but not so strong as to cause side reactions.1. Screen Ligands and Bases: For primary amines, ligands like XPhos or RuPhos with a base like NaOtBu or LHMDS are a good starting point. For secondary amines, different ligands might be required. 2. Consult Literature: The choice of ligand/base pairing is crucial and well-documented for various amine classes.[6][8]

Part 3: Exploring Nucleophilic Aromatic Substitution (SNAr)

FAQ 3.1: Can I avoid palladium catalysis and use SNAr to functionalize the C4 position?

Answer: It's possible, but SNAr is highly dependent on the nucleophile and reaction conditions. The C4 position is not as activated as the C1 position on the isoquinoline ring. Therefore, this pathway is generally limited to very powerful, non-basic nucleophiles.

The Causality:

  • Activation Requirements: SNAr reactions require a strong electron-withdrawing group (EWG) ortho or para to the leaving group to stabilize the negative charge in the Meisenheimer intermediate.[9][10] In this compound, the primary activating group is the ring nitrogen, whose effect at C4 is moderate. The C5-amine is electron-donating, which disfavors SNAr.

  • Nucleophile Strength: The reaction will only proceed with very strong nucleophiles that can attack the electron-deficient ring. Common amine nucleophiles often require harsh conditions (high temperature, strong base), which can degrade the substrate.[11]

When to Consider SNAr:
  • With Thiolates: Nucleophiles like sodium thiophenoxide are potent and can sometimes displace chlorides at moderately activated positions.

  • High Temperatures: Be prepared to use high temperatures (e.g., >150 °C) in a polar aprotic solvent like DMSO or NMP.

  • Risk of Side Reactions: At high temperatures, the risk of decomposition and side reactions at other positions increases significantly.

Verdict: For most C-N and C-O bond formations, a well-optimized Buchwald-Hartwig reaction on the protected substrate is far more reliable and general than SNAr. SNAr should be considered a secondary, more specialized option.

References

  • Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions.Chinese Chemical Letters.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.RSC Medicinal Chemistry.
  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)
  • An efficient synthesis of isoquinolines via rhodium-catalyzed direct C–H functionaliz
  • C–H Activation Guided by Aromatic N–H Ketimines: Synthesis of Functionalized Isoquinolines.The Journal of Organic Chemistry.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.PubMed Central.
  • Buchwald–Hartwig amin
  • Synthesis of isoquinolines from benzylamines via C−H activation.
  • Syntheses of 4-Substituted Isoquinolines.
  • One-pot synthesis of 4-aminoquinolines.
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines.
  • Buchwald-Hartwig Amin
  • CAS 1532-91-8: 4-Chloroisoquinoline.CymitQuimica.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.Nobel Prize.
  • Palladium-catalyzed Cross-coupling Reactions.Sigma-Aldrich.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry.
  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones.Organic & Biomolecular Chemistry.
  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives.
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
  • Palladium Catalysts for Cross-Coupling Reaction.MDPI.
  • Suzuki-Miyaura Cross-Coupling Reaction.Fisher Scientific.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube.
  • Organometallic cross-coupling reactions.
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts.
  • Regioselective Nucleophilic Arom
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Aromatic Nucleophilic Substitution.Fisher Scientific.
  • Concerted Nucleophilic Aromatic Substitution Reactions.Semantic Scholar.
  • nucleophilic arom
  • Opportunities and challenges for direct C-H functionaliz
  • 4-Chloroisoquinoline | C9H6ClN | CID 640974.PubChem.
  • Synthesis routes of 5-Amino-1-chloroisoquinoline.BenchChem.
  • The 5-Chloroisoquinoline Core: A Technical Guide to Reactivity and Stability.BenchChem.
  • 4-Chloroisoquinolin-1-amine CAS#: 30598-04-0.ChemicalBook.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Chloroisoquinolin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of 4-Chloroisoquinolin-5-amine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges. The information provided is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Introduction: The unique challenges of this compound

The this compound core is a valuable building block in medicinal chemistry. However, its successful functionalization, particularly through popular palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, presents a unique set of challenges. The primary difficulty arises from the electronic properties and coordination potential of the substrate itself. The presence of the isoquinoline nitrogen and the exocyclic 5-amino group can lead to catalyst inhibition or deactivation by coordinating to the palladium center.[1] This guide will provide you with the insights and protocols to navigate these challenges and achieve your desired chemical transformations.

Frequently Asked Questions (FAQs) and Troubleshooting

I. General Considerations

Q1: Are there any specific handling and storage recommendations for this compound?

A1: Yes, proper handling and storage are crucial for maintaining the integrity of this compound. It is advisable to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Due to its amine functionality, it can be sensitive to oxidation and may react with atmospheric carbon dioxide. For long-term storage, refrigeration is recommended. Always consult the Material Safety Data Sheet (MSDS) for specific handling protocols.

Q2: Should I protect the 5-amino group before attempting cross-coupling reactions?

A2: The necessity of protecting the 5-amino group is a common and critical question. While a protecting-group-free approach is often desirable to minimize synthetic steps, it may not always be feasible.[2]

  • When to consider protection: If you are observing low yields, catalyst deactivation (formation of palladium black), or side reactions involving the amino group, protection is a robust strategy.

  • When you might proceed without protection: With careful selection of a sterically hindered and electron-rich ligand, it is sometimes possible to achieve successful coupling without protection. These ligands can favor the desired catalytic cycle over catalyst inhibition.[2][3]

It is highly recommended to run small-scale test reactions to determine if a protecting group is necessary for your specific transformation.[1]

Common Protecting Groups for Amines:

Protecting GroupAbbreviationTypical Protection ConditionsTypical Deprotection Conditions
tert-ButoxycarbonylBocBoc₂O, Et₃N, DCMTFA, DCM or HCl in Dioxane
BenzyloxycarbonylCbz (or Z)CbzCl, NaHCO₃, H₂O/DioxaneH₂, Pd/C or HBr/AcOH
9-FluorenylmethyloxycarbonylFmocFmoc-OSu, NaHCO₃, Dioxane/H₂O20% Piperidine in DMF

For more detailed information on protecting groups, please refer to comprehensive resources on the topic.[4][5][6][7]

II. Suzuki-Miyaura Coupling: C-C Bond Formation

Q3: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with a this compound derivative. What are the likely causes and how can I troubleshoot this?

A3: Low or no product yield in a Suzuki-Miyaura coupling of this substrate is a common issue. The primary suspects are catalyst inhibition and suboptimal reaction conditions.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling:

G start Low/No Product Yield check_reagents Verify Reagent Quality: - Fresh boronic acid - Anhydrous solvent - Active catalyst start->check_reagents check_conditions Review Reaction Conditions: - Adequate degassing - Appropriate temperature check_reagents->check_conditions Reagents OK catalyst_inhibition Suspect Catalyst Inhibition: - Presence of free amino group check_conditions->catalyst_inhibition Conditions OK optimize_ligand Optimize Ligand: - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) catalyst_inhibition->optimize_ligand protecting_group Consider Protecting Group Strategy catalyst_inhibition->protecting_group optimize_base Optimize Base: - Screen inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃) optimize_ligand->optimize_base increase_catalyst Increase Catalyst Loading (e.g., to 5 mol%) optimize_base->increase_catalyst final_check Re-run optimized reaction protecting_group->final_check increase_catalyst->final_check

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Detailed Troubleshooting Steps:

  • Verify Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation. Use a fresh, high-purity batch.

    • Catalyst: Ensure your palladium catalyst is active. Using a pre-catalyst can sometimes provide more consistent results.[8]

    • Solvent: Use anhydrous and thoroughly degassed solvents to prevent catalyst oxidation and quenching of reagents.

  • Address Catalyst Inhibition:

    • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to be effective for challenging substrates, including nitrogen-rich heterocycles.[2][3] These ligands can promote the desired catalytic cycle and minimize inhibition from the amino group. Consider screening ligands such as SPhos, XPhos, or RuPhos.

    • Protecting Group: If ligand screening is unsuccessful, protecting the 5-amino group with a group like Boc is a reliable strategy to prevent catalyst coordination.[2]

  • Optimize Reaction Parameters:

    • Base: The choice of base can significantly influence the reaction outcome. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred. A screening of different bases is often necessary.

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. A typical starting point is 80-110 °C.

    • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or n-butanol) and water is often effective for Suzuki couplings.[9]

Q4: I am observing significant hydrodehalogenation (replacement of -Cl with -H) as a side product. How can I minimize this?

A4: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It can arise from several pathways, including the presence of water or other proton sources, or from β-hydride elimination if the boronic acid partner has β-hydrogens.

Strategies to Minimize Hydrodehalogenation:

  • Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents.

  • Optimize Ligand: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands can help identify one that favors the desired cross-coupling pathway.

  • Choice of Boronic Acid vs. Ester: In some cases, using a boronic ester (e.g., a pinacol ester) instead of the corresponding boronic acid can reduce the extent of hydrodehalogenation.

III. Buchwald-Hartwig Amination: C-N Bond Formation

Q5: I am attempting a Buchwald-Hartwig amination on a this compound derivative and getting a complex mixture of products, including potential N-arylation at the 5-amino position. How can I improve the selectivity?

A5: Achieving selectivity in Buchwald-Hartwig aminations with this substrate is challenging due to the presence of two nucleophilic nitrogen atoms: the amine coupling partner and the 5-amino group on the isoquinoline core.

Strategies to Improve Selectivity:

  • Protect the 5-Amino Group: This is the most straightforward and often most effective method to prevent N-arylation at the 5-position. A Boc group is a common choice.

  • Ligand Selection: The use of bulky, electron-rich biaryl monophosphine ligands (e.g., from the XPhos or SPhos families) can sometimes favor the desired C-N bond formation at the 4-position by sterically hindering the approach of the 5-amino group to the palladium center.[10]

  • Stoichiometry of the Amine Coupling Partner: Using a slight excess of the desired amine coupling partner can sometimes outcompete the intramolecular N-arylation. However, a large excess should be avoided as it can lead to other side reactions.

Q6: My Buchwald-Hartwig amination is very slow or stalls completely. What are the likely causes?

A6: A stalled Buchwald-Hartwig reaction is often due to catalyst deactivation or the use of an inappropriate base.

Troubleshooting a Stalled Buchwald-Hartwig Amination:

G start Reaction Stalled check_catalyst Verify Catalyst and Ligand Integrity start->check_catalyst check_base Check Base: - Strong, non-nucleophilic base required (e.g., NaOtBu, LHMDS) - Ensure anhydrous and high purity check_catalyst->check_base Catalyst OK catalyst_inhibition Suspect Catalyst Inhibition: - Coordination of 5-amino group check_base->catalyst_inhibition Base OK increase_loading Increase Catalyst/Ligand Loading catalyst_inhibition->increase_loading protect_amine Protect 5-Amino Group catalyst_inhibition->protect_amine solvent_choice Optimize Solvent: - Toluene, Dioxane, or THF increase_loading->solvent_choice protect_amine->solvent_choice final_check Re-run with optimized conditions solvent_choice->final_check

Caption: Troubleshooting workflow for a stalled Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

  • Base Selection: Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is anhydrous and of high purity.[1] Weaker bases like carbonates are generally not effective.[11]

  • Catalyst and Ligand:

    • Ensure that the palladium source and ligand are of high quality and have been stored properly.

    • Catalyst inhibition by the 5-amino group is a strong possibility. A slight increase in catalyst loading or the use of more robust, sterically demanding ligands may be necessary.[1]

  • Solvent: Anhydrous and degassed aprotic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can sometimes influence the reaction rate and yield.

  • Protecting Group: If other troubleshooting steps fail, protecting the 5-amino group is the most reliable way to overcome catalyst inhibition.

IV. Product Purification

Q7: I am having difficulty purifying my 4-substituted-isoquinolin-5-amine product. What are some effective purification strategies?

A7: The basicity of the isoquinoline nitrogen and the 5-amino group can make purification by standard silica gel chromatography challenging, leading to tailing and poor separation.

Recommended Purification Techniques:

  • Acid-Base Extraction: Utilize the basic nature of your product. Dissolve the crude material in an organic solvent (e.g., ethyl acetate or dichloromethane) and extract with a dilute aqueous acid (e.g., 1 M HCl). The product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the purified product back into an organic solvent.

  • Modified Column Chromatography:

    • Basic Alumina: Using basic alumina instead of silica gel can sometimes improve separation for basic compounds.

    • Amine-Treated Silica: Pre-treating silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent) can help to deactivate acidic sites on the silica and reduce tailing.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

Experimental Protocols: Starting Points for Optimization

The following are general, representative protocols that can serve as a starting point for your optimization experiments. Note: These are not guaranteed to be optimal for all substrates and should be adapted as needed.

General Protocol for Suzuki-Miyaura Coupling
  • In a glovebox or under an inert atmosphere, add the this compound derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.) to an oven-dried reaction vessel.

  • Add the anhydrous, degassed solvent system (e.g., a 4:1 mixture of dioxane:water).

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (see Q7).

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., SPhos, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add the this compound derivative (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12879–12882. [Link]
  • Grokipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
  • Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 14(14), 4267–4279. [Link]
  • Organic Synthesis. (n.d.). Protecting Groups.
  • Li, G. Y. (2002). Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. The Journal of Organic Chemistry, 67(11), 3643–3650. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023).
  • National Institutes of Health. (n.d.).
  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). Synthetic, Structural, and Mechanistic Studies on the Oxidative Addition of Aromatic Chlorides to a Palladium(N-Heterocyclic Carbene) Complex: Relevance to Catalytic Amination. Journal of the American Chemical Society, 124(48), 14834–14842. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11354–11365. [Link]
  • National Institutes of Health. (n.d.).
  • Hazari, N., & Melvin, P. R. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 52(11), 3143–3155. [Link]
  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3493–3500. [Link]
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
  • Kumar, P., & Verma, P. K. (2007). Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(16), 6046–6052. [Link]
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
  • Wikipedia. (n.d.). Protecting group.
  • OUCI. (n.d.). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. [Link]
  • ResearchGate. (n.d.). Regioselective synthesis of 4-functionalized pyridines. [Link]
  • Royal Society of Chemistry. (2001). Protecting groups. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. [Link]
  • Bentham Science. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. [Link]
  • University of California, Irvine. (n.d.). Cross-Coupling Chemistry. [Link]
  • College of Saint Benedict and Saint John's University. (n.d.). oxidative addition and palladium coupling. [Link]
  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]
  • National Institutes of Health. (n.d.). 4-Amino-3,5-dichloropyridine. [Link]
  • ResearchGate. (n.d.). Variation of bases for chloroquinoline substrate in absence of penylboronic acid. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Organic Chemistry Portal. (n.d.).
  • PubMed. (2023).
  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
  • MDPI. (n.d.). N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. [Link]
  • ResearchGate. (2024). (PDF) Nickel‐Catalyzed O‐Arylation of N‐Protected Amino Alcohols with (Hetero)aryl Chlorides. [Link]

Sources

Technical Support Center: Synthesis of 4-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloroisoquinolin-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis. Our goal is to provide you with the causal understanding needed to troubleshoot problems, optimize your reaction conditions, and ensure the integrity of your results.

The synthesis of this compound is not a trivial process. The two functional groups—the activating amine and the deactivating chloro group—on the isoquinoline scaffold present unique challenges in regioselectivity and stability. The following guide is structured around a common and logical synthetic pathway, addressing potential pitfalls at each stage.

Proposed Synthetic Pathway Overview

A robust and controllable method to synthesize this compound involves a multi-step approach starting from the commercially available 5-aminoisoquinoline. This strategy focuses on protecting the highly activating amino group to control the subsequent electrophilic chlorination, followed by deprotection. This pathway offers superior regiochemical control compared to direct chlorination.

Synthesis_Pathway Start 5-Aminoisoquinoline Protected N-(Isoquinolin-5-yl)acetamide (Protected Intermediate) Start->Protected Step 1: Protection Acetic Anhydride (Ac₂O) Pyridine Chlorinated N-(4-Chloroisoquinolin-5-yl)acetamide Protected->Chlorinated Step 2: Chlorination N-Chlorosuccinimide (NCS) Acetic Acid Final This compound (Target Molecule) Chlorinated->Final Step 3: Deprotection Acidic Hydrolysis (e.g., HCl) Heat

Caption: A controlled three-step synthesis of this compound.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues that may arise during the synthesis. Each question represents a common experimental observation, followed by an in-depth explanation of the potential causes and recommended solutions.

Step 1: Protection of the 5-Amino Group (Acetylation)

Question: My reaction to form N-(isoquinolin-5-yl)acetamide is sluggish, or I'm seeing unreacted starting material even after extended reaction times. What's going wrong?

Answer: This issue typically points to insufficient activation or reagent stoichiometry.

  • Causality: The acetylation of 5-aminoisoquinoline with acetic anhydride requires a base catalyst, like pyridine, to activate the anhydride and deprotonate the amine, increasing its nucleophilicity. If the pyridine is wet or of poor quality, or if the temperature is too low, the reaction rate will be significantly reduced.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure you are using dry pyridine and fresh acetic anhydride. Water will preferentially react with the anhydride, quenching it.

    • Temperature Control: While the reaction is often run at room temperature, gentle heating (40-50 °C) can increase the rate. However, avoid excessive heat, which can lead to coloration and potential side products.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of acetic anhydride to ensure the complete consumption of the starting amine.

    • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The product, being less polar than the starting amine, will have a higher Rf value. The reaction is complete when the spot corresponding to 5-aminoisoquinoline has disappeared.

Step 2: Regioselective Chlorination

Question: After chlorination with NCS, my mass spectrometry and NMR data show a mixture of products, including di-chlorinated species and the wrong isomer. How can I improve the regioselectivity for the 4-position?

Answer: This is the most critical and challenging step of the synthesis. The formation of multiple isomers is a common and predictable side reaction if conditions are not carefully controlled.

  • Causality: The acetamide group is a moderately activating, ortho-, para-director. In the context of the isoquinoline ring, it strongly directs electrophilic substitution to the C4 position (ortho). However, other positions on the ring remain susceptible to attack, especially under forcing conditions. The isoquinoline nitrogen also influences the electron density of the ring.

  • Common Side Products & Their Origins:

Side ProductOriginRationale
N-(4,X-dichloroisoquinolin-5-yl)acetamideOver-chlorinationExcess chlorinating agent, elevated temperature, or prolonged reaction time.
N-(7-chloroisoquinolin-5-yl)acetamideMis-directionWhile C4 is electronically favored, C7 is also activated by the acetamide group (para-like position) and may react.
Degradation Products (Tarry Residue)Harsh ConditionsStrong chlorinating agents or high heat can lead to polymerization and decomposition.[1]
  • Troubleshooting & Optimization:

    • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is generally preferred as it is a milder and more selective source of electrophilic chlorine compared to agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas.

    • Solvent Effects: Acetic acid is an excellent solvent for this reaction as it helps to activate the NCS and maintain a protic environment that can influence selectivity. Dichloromethane (DCM) or chloroform can also be used.

    • Temperature is Critical: The reaction should be initiated at a low temperature (0-5 °C) and allowed to warm slowly to room temperature. This minimizes the energy available for the reaction to overcome the activation barrier for substitution at less-favored positions.

    • Controlled Stoichiometry: Use precisely 1.0 to 1.05 equivalents of NCS. Adding the NCS portion-wise over time can help maintain a low concentration of the electrophile, favoring reaction at the most activated site.

    • Reaction Monitoring: Use TLC or HPLC to monitor the formation of the product and the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the formation of di-chlorinated byproducts.

Step 3: Deprotection (Acidic Hydrolysis)

Question: During the final hydrolysis step, my yield is low, and I'm isolating a significant amount of 4-hydroxyisoquinolin-5-amine. Why is my chloro group being substituted?

Answer: This indicates that the deprotection conditions are too harsh, leading to a nucleophilic aromatic substitution (SNAr) side reaction.

  • Causality: The chlorine at the C4 position of the isoquinoline ring is activated towards nucleophilic attack. While acidic hydrolysis is intended to cleave the amide bond, prolonged exposure to high temperatures in an aqueous acidic medium can lead to the hydrolysis of the C-Cl bond, with water acting as the nucleophile.

  • Troubleshooting Steps:

    • Milder Acidic Conditions: Use a moderate concentration of hydrochloric acid (e.g., 3-6 M HCl) instead of concentrated acid.

    • Temperature and Time Control: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor the reaction closely by TLC or HPLC. The goal is to find the minimum time and temperature required for complete amide hydrolysis without significant C-Cl bond cleavage.

    • Alternative Deprotection: If hydrolysis proves too problematic, consider alternative protecting groups that can be removed under non-hydrolytic conditions, though this would require re-designing the synthesis from Step 1.

    • Work-up Procedure: Upon completion, cool the reaction mixture promptly and carefully neutralize it with a base (like NaOH or NaHCO₃) while keeping the solution cool to prevent any base-catalyzed hydrolysis of the chloro group.

Frequently Asked Questions (FAQs)

Q1: Why is the direct chlorination of 5-aminoisoquinoline not a recommended synthetic route? A1: The amino group is a very strong activating group. Attempting a direct electrophilic chlorination on 5-aminoisoquinoline would likely result in a complex mixture of products with poor regioselectivity.[1] You would expect to see chlorination at the 4-position, but also significant amounts of di- and tri-chlorinated products, as well as potential oxidation and polymerization, leading to a tarry, inseparable mixture.[1] Protecting the amine as an acetamide moderates its activating ability and provides steric bulk, which greatly enhances the selectivity for the desired C4 monochlorination.

Q2: Can I use a Sandmeyer reaction to synthesize this molecule? A2: A Sandmeyer reaction is an excellent method for converting an aromatic amine into a halide.[2] However, it would not be a direct route to this compound. It could theoretically be used if you started with a precursor like 4,5-diaminoisoquinoline. You would then perform a selective mono-diazotization of the 4-amino group followed by treatment with CuCl. This approach presents significant challenges in selectively reacting only one of the two amino groups, making the protection strategy outlined above more reliable.

Q3: What are the best analytical techniques to identify my product and potential side products? A3: A combination of techniques is essential:

  • Thin Layer Chromatography (TLC): For rapid, real-time monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify the percentage of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the masses of side products (e.g., an M+2 peak for di-chlorinated species).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for unambiguous structure confirmation. It will allow you to verify the position of the chlorine and amine groups by analyzing the chemical shifts and coupling constants of the protons on the isoquinoline ring system.[3]

Q4: My final, isolated product is a dark, oily residue or an off-color solid. How can I purify it? A4: The dark color often indicates the presence of polymeric or oxidized side products.

  • Column Chromatography: This is the most effective method for purification. Use silica gel with a gradient eluent system, typically starting with a non-polar solvent (like hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol).[2]

  • Recrystallization: If the product is a solid and has relatively high purity (>90%), recrystallization can be an effective final polishing step.[2] A solvent system like ethanol/water or ethyl acetate/hexanes might be suitable.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and briefly stirring with a small amount of activated carbon can help remove colored impurities. However, this can sometimes lead to loss of product, so it should be used judiciously.

Key Experimental Protocol: Regioselective Chlorination

This protocol provides a detailed methodology for the critical chlorination step, incorporating best practices to minimize side reactions.

Step 2: Synthesis of N-(4-Chloroisoquinolin-5-yl)acetamide

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add N-(isoquinolin-5-yl)acetamide (1.0 eq).

  • Dissolution: Add glacial acetic acid as the solvent (approx. 10-15 mL per gram of starting material). Stir the mixture until all the solid has dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature during the addition of the chlorinating agent.

  • Reagent Addition: In a separate container, weigh out N-Chlorosuccinimide (NCS) (1.05 eq). Add the NCS to the reaction mixture in small portions over a period of 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for another hour. Then, let the mixture warm slowly to room temperature and continue stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate). The reaction is complete when the starting material spot is no longer visible (typically 4-6 hours).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice water. This will precipitate the crude product.

  • Work-up: Stir the aqueous slurry for 30 minutes. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acetic acid and succinimide.

  • Drying: Dry the solid under vacuum to yield the crude N-(4-chloroisoquinolin-5-yl)acetamide, which can then be used in the deprotection step or purified further by recrystallization if necessary.

References

  • Science of Synthesis. (2005). Product Class 5: Isoquinolines. Thieme Chemistry.

Sources

stability issues of 4-Chloroisoquinolin-5-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloroisoquinolin-5-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this compound in solution. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound is a heteroaromatic amine containing a chlorine substituent. Its primary stability concerns stem from three key areas:

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can be catalyzed by air (oxygen), trace metals, or light. This can lead to the formation of colored impurities and a loss of potency. Aromatic amines are a class of compounds known for this reactivity[1].

  • pH Sensitivity: The compound's stability is highly dependent on the pH of the solution. The basicity of the isoquinoline nitrogen and the exocyclic amine group makes the molecule susceptible to pH-driven degradation. Furthermore, harsh basic conditions may promote hydrolysis of the C-Cl bond, a known liability for similar chlorinated heterocycles[2].

  • Photostability: Exposure to light, particularly UV radiation, can induce photochemical degradation. It is recommended to handle the compound and its solutions with protection from light[3]. International Conference on Harmonisation (ICH) guidelines mandate photostability testing for new drug substances[4].

Q2: What solvents are recommended for dissolving this compound?

A2: The choice of solvent is critical for both solubility and stability. Based on the structure and properties of similar compounds, the following recommendations apply:

  • Recommended: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) generally provide good solubility[2].

  • Use with Caution: Protic solvents like methanol and ethanol can be used, but they are more likely to participate in photochemical reactions or act as a source of protons, potentially affecting stability.

  • Aqueous Solutions: The compound is sparingly soluble in water[2]. If aqueous buffers are required, it is crucial to control the pH and use freshly prepared solutions. The solubility of quinoline derivatives is known to be pH-dependent[5][6].

Q3: What are the ideal storage conditions for solutions of this compound?

A3: To maximize shelf-life, solutions of this compound should be stored with the following precautions:

  • Temperature: Store solutions at low temperatures, typically 2-8°C, to slow the rate of chemical degradation[3]. For long-term storage, freezing at -20°C or -80°C is advisable, but perform freeze-thaw stability studies to ensure the compound doesn't degrade or precipitate upon cycling.

  • Atmosphere: To prevent oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing the container. This is a standard practice for handling oxygen-sensitive aromatic amines[1][2].

  • Light: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light[3].

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to identifying and resolving common stability-related problems encountered during experiments.

Issue 1: The solution of this compound has changed color (e.g., turned yellow or brown) upon standing.

  • Potential Cause: This is a classic indicator of oxidative degradation. Aromatic amines are prone to forming highly conjugated, colored impurities upon oxidation[1].

  • Troubleshooting Steps:

    • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Peroxides in older ethers or other solvent impurities can initiate oxidation.

    • Degas Solvents: Before preparing your solution, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

    • Inert Atmosphere: Prepare and store the solution under an inert atmosphere. Use vials with septa to allow for sample withdrawal without introducing air.

    • Add Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT).

Issue 2: HPLC analysis shows a rapid decrease in the parent compound peak area and the appearance of new peaks.

  • Potential Cause: This indicates chemical degradation. The identity of the new peaks will depend on the stressor (e.g., pH, light, heat). The goal of a forced degradation study is to intentionally generate and identify these products[7].

  • Troubleshooting Workflow:

    G Start Degradation Observed in HPLC CheckControl Analyze Control Sample (Time Zero, No Stress) Start->CheckControl ControlOK Control is Clean? CheckControl->ControlOK Impurity Initial material has impurities. Re-purify or source new batch. ControlOK->Impurity No StressID Identify Stress Conditions (pH, Temp, Light, Air) ControlOK->StressID Yes Hydrolysis Acid/Base Degradation? StressID->Hydrolysis Oxidation Air/Oxidant Exposure? StressID->Oxidation Photolysis Light Exposure? StressID->Photolysis FixpH Use Buffered Solution. Work at neutral or mildly acidic pH. Hydrolysis->FixpH Yes FixO2 Use Degassed Solvents. Work under inert atmosphere. Oxidation->FixO2 Yes FixLight Protect from Light. Use amber vials. Photolysis->FixLight Yes

    Caption: Troubleshooting workflow for HPLC-detected degradation.

Issue 3: Experimental results are inconsistent or not reproducible.

  • Potential Cause: Inconsistent results are often due to variable degradation of the compound between experiments. This can be caused by differences in solution age, storage conditions, or exposure to environmental factors.

  • Best Practices for Consistency:

    • Use Fresh Solutions: Prepare solutions of this compound fresh for each experiment whenever possible.

    • Standardize Protocols: Strictly standardize your solution preparation and handling protocol. Document solvent source, preparation time, and storage method.

    • Perform a Forced Degradation Study: A crucial step is to understand the compound's liabilities under your specific conditions. This study will reveal if your compound is sensitive to acid, base, oxidation, heat, or light, allowing you to proactively control these factors[8].

Protocol: Forced Degradation Study

A forced degradation study is essential to identify the intrinsic stability of this compound and to develop a stability-indicating analytical method[7][9]. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized[10][11].

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • HPLC-grade water

  • Formic acid or Trifluoroacetic acid (TFA)

  • 1N Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or PDA detector

  • Photostability chamber, oven, water bath

Workflow Diagram:

Caption: Experimental workflow for a forced degradation study.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Keep at 60°C. Withdraw samples at intervals (e.g., 2, 4, 8, 24 hours), neutralize with 1N NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature. Withdraw samples at intervals, neutralize with 1N HCl, and dilute for HPLC analysis. Note: Base-catalyzed hydrolysis may be rapid; monitor closely.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at intervals and dilute for analysis.

  • Thermal Degradation:

    • In Solution: Place a sealed vial of the stock solution in an oven at 80°C.

    • Solid State: Place a small amount of the solid compound in an oven at 80°C.

    • Withdraw samples at intervals, cool, and prepare for analysis.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours)[4]. Keep a control sample wrapped in aluminum foil.

  • Analytical Method: Analyze all stressed and control samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point[12]. The mobile phase should be optimized to separate the parent peak from all degradant peaks.

Data Interpretation:

The results will highlight the conditions under which this compound is unstable. This information is critical for designing robust formulations and experimental protocols.

Stress ConditionTimeTemperature% Degradation (Hypothetical)Observations
0.1N HCl24h60°C8.5%One major degradant peak observed.
0.1N NaOH4hRoom Temp15.2%Rapid degradation, multiple peaks. Solution turned yellow.
3% H₂O₂24hRoom Temp21.0%Significant degradation. Solution turned brown.
Heat (Solution)48h80°C3.1%Relatively stable to thermal stress in solution.
Light Exposure7 daysICH Q1B11.8%Moderate degradation, requires light protection.
Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible. Identification of degradants would require techniques like LC-MS.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O₂, H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) Parent This compound HydrolysisProduct 4-Hydroxyisoquinolin-5-amine Parent->HydrolysisProduct H₂O / OH⁻ OxidationProduct1 N-Oxide Derivative Parent->OxidationProduct1 [O] OxidationProduct2 Dimerized/Polymerized Products Parent->OxidationProduct2 [O] PhotolysisProduct Dechlorinated Product (Isoquinolin-5-amine) Parent->PhotolysisProduct

Caption: Hypothesized degradation pathways for this compound.
References
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Forced Degrad
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar.
  • 4-chloroisoquinolin-7-amine; CAS No.: 1936362-61-6. ChemShuttle.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Development of forced degradation and stability indic
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. (2019).
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. (2014).
  • Safe handling and storage of chemicals. Sciencemadness Wiki.
  • Effect of pH on the stability of plant phenolic compounds. PubMed.
  • Guidance on Storage and Handling of Chlorin
  • This compound. ChemScene.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • Articles List. Analytical Methods in Environmental Chemistry Journal.
  • Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde. Benchchem.
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degrad

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Chloroisoquinolin-5-amine in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloroisoquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. This compound is a valuable chemical intermediate, but its hydrophobic nature and poor aqueous solubility frequently present significant challenges in assay development.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you overcome these solubility hurdles. Our approach is rooted in explaining the fundamental principles behind each method, ensuring you can not only solve the immediate problem but also adapt these strategies to your unique experimental contexts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of this compound.

Q1: What are the fundamental physicochemical properties of this compound?

Understanding the basic properties of the compound is the first step in troubleshooting. The isoquinoline ring system is largely hydrophobic, which is the primary driver of its poor solubility in water.

PropertyValue / DescriptionSource
Molecular Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol [1]
Appearance Typically a solid, ranging from pale yellow to light brown.[2]
Predicted LogP 2.47[1]
General Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF.
Amine Basicity (pKa) The amine group is moderately basic. The pKa of the conjugate acid of a typical aromatic amine is in the range of 4-5.[3] This means the compound's charge state, and thus solubility, is highly dependent on pH.

LogP is a measure of lipophilicity (oil/water partition coefficient). A value >2 indicates significant hydrophobicity.

Q2: Why is this compound so difficult to dissolve in aqueous assay buffers?

The poor solubility is a direct result of its molecular structure. The fused aromatic isoquinoline rings are nonpolar and hydrophobic, meaning they resist interacting with polar water molecules.[4] For the compound to dissolve, energy is required to break apart its crystal lattice and to disrupt the hydrogen-bonding network of water. Water molecules prefer to interact with each other rather than the large, nonpolar surface of the compound, leading to its precipitation.

Q3: What is the recommended first-line solvent for creating a high-concentration stock solution?

Dimethyl sulfoxide (DMSO) is the industry-standard starting solvent for most poorly soluble compounds in drug discovery and biological screening.[5][6] this compound is readily soluble in DMSO. This allows for the creation of a concentrated stock solution (typically 10-30 mM) that can be serially diluted for experiments.

Q4: How do I properly prepare a 10 mM stock solution in DMSO?

Accuracy in preparing the initial stock solution is critical for reproducible results.

Protocol: Preparing a 10 mM DMSO Stock

  • Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM solution (MW = 178.62 g/mol ): Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 178.62 g/mol * 1000 mg/g = 1.786 mg

  • Weighing: Accurately weigh out 1.786 mg of the compound into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, gentle warming in a 37°C water bath or brief sonication can be used to facilitate complete dissolution.

  • Inspection: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[7]

Q5: I see a cloudy precipitate when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how do I fix it?

This common phenomenon is called solvent-shift precipitation . The compound is stable in 100% DMSO, but when a small volume of this stock is added to a large volume of aqueous buffer, the overall solvent environment abruptly becomes highly polar. The compound is no longer soluble in this new "mostly water" environment and crashes out of solution.[7]

The subsequent sections of this guide are dedicated to solving this exact problem.

Section 2: In-Depth Troubleshooting Guides

When simple dilution fails, a more systematic approach is required. The choice of method depends heavily on the type of assay you are running (e.g., cell-free biochemical assay vs. cell-based assay).

Guide 1: Optimizing Solubility with Co-Solvents

This is often the simplest and most direct method to try after encountering precipitation.

Q: How can I use a co-solvent to prevent precipitation upon dilution?

  • The Principle of Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solution.[8][9] This makes the solvent environment more "hospitable" to hydrophobic compounds like this compound, thereby increasing their solubility and preventing precipitation.[10][11] Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[7][8][9]

  • Experimental Protocol: Co-Solvent Titration

    • Goal: To find the minimum concentration of co-solvent required to keep the compound in solution at the desired final assay concentration.

    • Prepare Buffers: Prepare several batches of your assay buffer containing a range of final DMSO concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0%).

    • Dilution Test: Add your 10 mM DMSO stock of this compound to each buffer to achieve your target final concentration (e.g., 10 µM).

    • Observation: Vortex briefly and let the solutions stand at the assay temperature for 15-30 minutes. Visually inspect for any signs of precipitation or cloudiness.

    • Select Concentration: Choose the lowest concentration of DMSO that results in a clear, precipitate-free solution.

  • Self-Validation & Expert Insight:

    • Assay Compatibility is Paramount: The primary limitation of co-solvents is their potential to interfere with the assay. High concentrations of DMSO can denature proteins, inhibit enzymes, or be toxic to cells.[7][12]

    • ALWAYS Run a Vehicle Control: You must run a control experiment containing only the assay buffer with the selected co-solvent concentration (without your compound). This "vehicle control" ensures that the co-solvent itself is not responsible for any observed biological effects.

Guide 2: Leveraging pH for Solubilization

This chemical approach can be highly effective but requires careful consideration of your assay's constraints.

Q: Can I improve solubility by adjusting the pH of my buffer?

  • The Principle of Causality: this compound is an aromatic amine, which is a weak base.[4] In a solution with a pH below the pKa of its conjugate acid (estimated around pH 4-5), the primary amine group (-NH₂) will become protonated (-NH₃⁺).[3] This positive charge dramatically increases the molecule's polarity and its ability to interact with water, thereby increasing its solubility.[13][14]

  • Experimental Workflow: pH-Based Solubility Testing

G start Start: Compound Precipitates in Neutral Buffer (pH ~7.4) q1 Is your assay cell-free and tolerant to pH < 7.0? start->q1 yes_path YES q1->yes_path Yes no_path NO (e.g., Cell-based assay) q1->no_path No protocol Protocol: 1. Prepare a 10 mM stock in   50% DMSO / 50% 0.1N HCl. 2. Prepare assay buffers at   pH 6.5, 6.0, 5.5. 3. Test dilution and check for   precipitation. yes_path->protocol alternative Result: pH modification is not a suitable strategy. Proceed to Guide 3: Advanced Excipients. no_path->alternative validation Validation: Ensure acidic pH does not inhibit enzyme/protein activity. Run pH-matched vehicle control. protocol->validation G cluster_1 Soluble Inclusion Complex compound This compound (Hydrophobic) plus + compound->plus cd HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) complex [Compound ⊂ CD] cd->complex Encapsulation plus->cd

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

  • Experimental Protocol: Preparing a Cyclodextrin Complex

    • Prepare CD Solution: Make a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v). This may require stirring or gentle warming to fully dissolve.

    • Add Compound: Add the solid this compound powder directly to the HP-β-CD solution to achieve the desired final concentration.

    • Complexation: Mix the solution overnight at room temperature on a rotator or shaker. This allows time for the inclusion complexes to form.

    • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized complex.

    • Validation: It is advisable to determine the actual concentration of the solubilized compound via a method like UV-Vis spectroscopy or HPLC, as it may be lower than the theoretical maximum.

  • The Principle of Causality: Surfactants, or detergents, are amphiphilic molecules with a polar "head" and a nonpolar "tail." [15][16]At concentrations above the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment that can entrap and solubilize poorly soluble compounds, while the hydrophilic heads face outward, allowing the entire structure to dissolve in water. [17]

  • Self-Validation & Expert Insight:

    • Choose the Right Surfactant: For biological assays, always start with non-ionic surfactants like Tween® 20, Tween® 80, or Triton™ X-100. Anionic surfactants like SDS are harsh and can denature proteins. [18] * Use Low Concentrations: Start with very low concentrations, typically just above the CMC (e.g., 0.01% to 0.1% v/v), added directly to your assay buffer. [18] * Potential for Interference: Surfactants can interfere with some assays, particularly those involving protein-protein interactions or membrane dynamics. As always, a vehicle control is essential.

Section 3: Summary of Methods & Best Practices

Choosing the right strategy is key to success. This table provides a high-level comparison to guide your decision.

MethodMechanism of ActionProsConsBest For...
Co-Solvents (e.g., DMSO) Reduces solvent polarity. [8]Simple, fast, effective for high concentrations.Can cause assay interference or cell toxicity at >1%. [7]Risk of precipitation upon dilution.Initial screening, biochemical assays, proof-of-concept experiments.
pH Adjustment Protonates the amine group, forming a soluble salt. [3][4]Very effective, uses simple reagents.Incompatible with most cell-based assays; can alter protein activity/stability.Robust cell-free assays (e.g., certain enzymatic assays, chemical reactions).
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic molecule in a soluble complex. [][20]Generally low toxicity, highly biocompatible. [21][22]Can be a more complex preparation; may not be as effective for all compounds.Cell-based assays, in vivo studies, reducing vehicle toxicity.
Surfactants (e.g., Tween 20) Forms micelles that entrap the compound in a hydrophobic core. [17]Effective at very low concentrations.Potential to denature proteins or disrupt membranes; can interfere with some assay readouts.Biochemical assays where other methods fail; certain formulation developments.
Universal Best Practices:
  • Always Perform a Visual Check: Before use, always inspect your final working solution for clarity. Tyndall effect (light scattering) can reveal colloidal particles even if the solution looks clear.

  • Sonication Can Help: Brief sonication in a bath sonicator can help break up small aggregates and facilitate dissolution, but it will not solubilize a compound above its thermodynamic solubility limit.

  • Prepare Fresh Dilutions: Whenever possible, prepare your final working dilutions fresh from a concentrated stock just before running the assay to minimize the risk of precipitation over time.

  • The Vehicle Control is Non-Negotiable: Every experiment must include a control that contains the highest concentration of the solvent/excipient used to dissolve the compound. This is the only way to ensure your observed effects are from the compound itself and not the vehicle.

Section 4: Safety Information

Always handle this compound with appropriate care. Consult the full Safety Data Sheet (SDS) from your supplier before use.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. [23][24]* Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [24][25]Avoid direct contact with skin. * Storage: Keep the container tightly closed and store in a cool, dry place away from light. [25]

References

  • J. F. P. C. M. et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central.
  • (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps.
  • J. F. P. C. M. et al. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. National Institutes of Health.
  • (n.d.). Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
  • Li, H., & Lee, L. S. (n.d.). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils.
  • (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • (n.d.). The Use of Surfactants in Lateral Flow Assays: Part 1. Artemis Dx.
  • Li, H., & Lee, L. S. (n.d.). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils.
  • (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.
  • (n.d.). Solubility and pH of amines.
  • (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.com.
  • (2024, April 9). 4-Chloroisoquinoline. ChemBK.
  • Ashogbon, A. O., & Akintayo, C. O. (2019, December 5). Surfactants and their Role in Pharmaceutical Product Development: An overview.
  • (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC. PubMed Central.
  • (2016). Solubility enhancement of cox-2 inhibitors using various solvent systems. Semantic Scholar.
  • (2025, May 20). 4-chloro-1-isoquinolinamine.
  • Indulkar, A. S. et al. (2021, May 17). Exploring the Role of Surfactants in Enhancing Drug Release from Amorphous Solid Dispersions at Higher Drug Loadings - PMC. PubMed Central.
  • Ashogbon, A. O., & Akintayo, C. O. (2019, October 7). Surfactants and their role in Pharmaceutical Product Development: An Overview.
  • Shah, J. C. et al. (n.d.). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC. National Institutes of Health.
  • (n.d.). Chapter 22 Notes - Amines.
  • (2025, December 30). material safety data sheet. Capot Chemical.
  • (n.d.). 4-Chloroisoquinoline | C9H6ClN. PubChem.
  • Almurshedi, A. S. et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI.
  • (n.d.). 23.1. Properties of amines | Organic Chemistry II. Lumen Learning.
  • Lam, M. et al. (2022, June 29). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing.
  • (n.d.). Dimethyl sulfoxide. Wikipedia.
  • Tetko, I. V. et al. (n.d.). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed.
  • Tetko, I. V., & Tanchuk, V. Y. (n.d.). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed.
  • (2025, August 5). How to improve the bioavailability of poorly soluble drugs. ResearchGate.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: 4-Chloroisoquinolin-5-amine

Welcome to the technical support hub for researchers working with this compound (CAS No. 651310-21-3). This guide is designed to provide practical, field-tested insights into handling this versatile intermediate, with a focus on troubleshooting common synthetic challenges. As a bifunctional molecule containing both a nucleophilic primary amine and an electrophilic aryl chloride, its reactivity requires careful consideration to achieve desired outcomes.

Compound Profile and Handling

Before beginning any experiment, understanding the fundamental properties and handling requirements of your starting material is critical for safety and success.

1.1. Physicochemical Properties & Storage

This compound is a stable solid under recommended conditions, but its reactivity profile necessitates careful storage to maintain its integrity.

PropertyValue / RecommendationRationale & Expert Insight
CAS Number 651310-21-3[1]For unambiguous identification.
Molecular Formula C₉H₇ClN₂[1]Confirms elemental composition.
Molecular Weight 178.62 g/mol [1]Essential for accurate molar calculations.
Appearance Typically a pale yellow to light brown solid.[2]Visual check for purity; significant deviation may indicate degradation.
Solubility Good solubility in polar aprotic solvents (DMSO, DMF); moderate in others (THF, EtOAc); sparingly soluble in water.[3]Solubility is key for reaction setup. For cross-coupling, THF or Dioxane are common, but complete dissolution before adding other reagents is crucial.
Storage Store at 2-8°C under an inert atmosphere (Argon or Nitrogen), protected from light.[1][4]The compound is moisture-sensitive and can be susceptible to photolytic degradation. The primary amine can also slowly oxidize. Tightly sealed containers are mandatory.[3]

1.2. Safety & Handling

As with any halogenated aromatic amine, appropriate safety measures must be strictly followed.

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[7]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Frequently Asked Questions (FAQs)

Here we address high-level questions that often arise before or during experimentation.

  • Q1: My this compound has darkened in storage. Can I still use it?

    • A1: Darkening often indicates minor oxidation of the amine. While it may still be usable for some robust reactions, its purity is compromised. For sensitive reactions like palladium-catalyzed cross-couplings, this can lead to lower yields or catalyst poisoning. We recommend purifying a small amount by column chromatography or recrystallization and comparing its performance to the bulk material. If in doubt, use a fresh, pure lot.

  • Q2: Which functional group is more reactive, the amine or the chloride?

    • A2: It depends entirely on the reaction conditions. The primary amine (-NH₂) is a potent nucleophile and will readily react with electrophiles (e.g., acyl chlorides, alkyl halides). The aryl chloride (Ar-Cl) is generally unreactive towards nucleophiles unless under harsh conditions for Nucleophilic Aromatic Substitution (SₙAr). However, it is an excellent electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • Q3: Do I need to protect the amine group before performing a cross-coupling reaction at the chloride position?

    • A3: Highly recommended. The free amine can act as a ligand for the palladium catalyst, leading to catalyst inhibition or decomposition.[8] Protecting the amine, for example as a Boc-carbamate, prevents this coordination, leading to cleaner reactions and higher yields. While some modern catalyst systems show tolerance for free amines, protection is a reliable strategy to de-risk your synthesis.

Troubleshooting Guide: Palladium Cross-Coupling Reactions

The C4-chloride is a prime handle for C-C and C-N bond formation. However, these reactions are notoriously sensitive.

Goal: Couple this compound with an arylboronic acid.

Problem: Low to no conversion of starting material.

This is the most common failure mode. The issue almost always lies with the catalyst's inability to perform the initial oxidative addition step or its deactivation.

Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling.

Recommended Starting Protocol for Suzuki Coupling

  • Amine Protection : React this compound with Boc anhydride and a base like triethylamine in DCM to get the Boc-protected intermediate. Purify and confirm structure by NMR/MS.

  • Reaction Setup : To a dry, argon-flushed flask, add the Boc-protected substrate (1.0 eq), boronic acid (1.2-1.5 eq), and a finely ground base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq).

  • Catalyst Addition : In a glovebox or under a strong positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and ligand (e.g., SPhos, 5.5 mol%).

  • Solvent & Degassing : Add degassed solvent (e.g., 1,4-Dioxane with 10% water).

  • Heating : Heat the reaction to 80-100 °C and monitor by LC-MS.

  • Workup & Deprotection : After completion, cool, filter through celite, and perform an extractive workup. Purify the coupled product. The Boc group can then be removed with an acid like TFA or HCl in dioxane.

Problem: Significant formation of side products (homocoupling, dehalogenation).

Side ProductLikely CauseSolution
Boronic Acid Homocoupling Oxygen in the reaction mixture can promote oxidative homocoupling of the boronic acid.[8]Improve degassing of solvents and ensure a robust inert atmosphere is maintained throughout the reaction.
Dehalogenation The aryl chloride is reduced to an Ar-H bond. This can be caused by β-hydride elimination from certain catalysts or side reactions with the base/solvent.Use a well-defined precatalyst. Screen different bases; sometimes a weaker base like K₂CO₃ is sufficient and less prone to side reactions.

Goal: Couple this compound (after protection) with a primary or secondary amine.

Problem: Reaction is sluggish or stalls.

The principles are similar to Suzuki coupling, but the choice of base is even more critical.

  • Q: My reaction isn't working with K₂CO₃. What should I do?

    • A: The Buchwald-Hartwig amination often requires a stronger, non-nucleophilic base to deprotonate the coupling amine and facilitate the catalytic cycle.[9] Switch to a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Caution: These bases are extremely moisture-sensitive and must be handled under strictly anhydrous and anaerobic conditions.

  • Q: I'm using NaOtBu, but the reaction is still slow. Why?

    • A: The ligand is likely suboptimal. While general-purpose ligands can work, the amination of aryl chlorides is best achieved with specialized ligands.[9][10] Consider using a Josiphos-type ligand or a bulky biarylphosphine ligand from the Buchwald or Hartwig portfolio. These are designed to accelerate both the oxidative addition of the stubborn aryl chloride and the final reductive elimination step.[11]

Analytical and Purification Strategies

Properly analyzing your reaction and purifying the product is as important as the reaction itself.

4.1. Reaction Monitoring

  • Thin Layer Chromatography (TLC) : Ideal for quick checks. The product, being more extended and often less polar than the starting amine, should have a higher Rf value. Use a mobile phase like 30-50% Ethyl Acetate in Hexanes. The amine spots can be visualized with UV light and will often stain with ninhydrin.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : The gold standard for monitoring. It provides conversion data and confirms the mass of the desired product, while also revealing any side products.

4.2. Purification Workflow

The basicity of the amine group offers a powerful purification handle.

Caption: Decision tree for purifying products derived from this compound.

References

  • ChemBK. (2024). 4-Chloroisoquinoline.
  • National Center for Biotechnology Information. (n.d.). 4-Chloroisoquinoline. PubChem Compound Database.
  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?
  • Capot Chemical. (2025). Material Safety Data Sheet.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling.
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Reddit r/chemistry. (2024). Cleaning a Buchwald-Hartwig reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

Sources

preventing degradation of 4-Chloroisoquinolin-5-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloroisoquinolin-5-amine (CAS No. 651310-21-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we address common challenges encountered during storage and provide troubleshooting workflows and validated protocols to prevent degradation.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues observed during the storage and handling of this compound.

Q1: My this compound, which was initially a white or off-white solid, has turned yellow or brown. What happened?

A1: Discoloration is the most common indicator of degradation. This is typically caused by a combination of oxidation and photodegradation. Aromatic amines are susceptible to oxidation by atmospheric oxygen, a process often accelerated by exposure to light, leading to the formation of colored impurities.[1][2][3]

Q2: What are the ideal storage conditions for this compound?

A2: Based on supplier recommendations and the chemical nature of the compound, the ideal storage conditions are summarized below. Adherence to these conditions is the primary defense against degradation.

ParameterRecommendationRationale
Temperature 2-8°C or 4°C[4][5]Low temperatures slow down the rate of all chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich aromatic amine.
Light Protect from light (Amber Vial)[4][5]Minimizes light-induced degradation (photodegradation).
Moisture Tightly sealed container in a dry environment[6]The compound is potentially moisture-sensitive, which could lead to hydrolysis.

Q3: I'm observing inconsistent results in my experiments. Could degradation of my this compound be the cause?

A3: Absolutely. If the purity of your starting material has been compromised, it can lead to lower yields, unexpected side products, and poor reproducibility in downstream applications. We strongly recommend performing a purity check if you suspect degradation.

Q4: How can I check the purity of my stored this compound?

A4: The most reliable method is High-Performance Liquid Chromatography (HPLC).[7] It can separate the parent compound from its degradation products, allowing for accurate quantification of purity. Other methods like melting point determination can offer a quick, albeit less precise, assessment, as impurities typically depress and broaden the melting range.[8] Refer to the Experimental Protocols section for a standard HPLC method.

Troubleshooting Guide: A Systematic Approach

If you suspect compound degradation, follow this systematic workflow to diagnose the issue and implement corrective actions.

G cluster_0 Phase 1: Observation & Initial Checks cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Action & Resolution start Suspicion of Degradation (e.g., color change, inconsistent results) check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Inert Atmosphere? - Container Seal? start->check_storage purity_analysis Perform Purity Analysis (See Protocol 1) check_storage->purity_analysis purity_ok Purity ≥ 98%? purity_analysis->purity_ok proceed Compound is suitable for use. Implement correct storage for remainder. purity_ok->proceed Yes discard Procure new batch of compound. Review and strictly enforce storage protocols. purity_ok->discard No

Caption: Troubleshooting workflow for suspected degradation.

Understanding Degradation Pathways

To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms. For this compound, the primary risks are oxidation, hydrolysis, and photodegradation.

G cluster_degradation Degradation Triggers cluster_products Potential Degradation Products A This compound (Stable) B Oxidized Products (Colored Imines/Polymers) A->B C Hydrolysis Product (4-Hydroxyisoquinolin-5-amine) A->C D Photodegradation Products A->D O2 Air (O2) O2->B H2O Moisture (H2O) H2O->C Light UV/Visible Light Light->B Light->D

Caption: Potential degradation pathways for the compound.

  • Oxidative Degradation: The amine functional group (-NH2) is an electron-donating group, making the aromatic system susceptible to oxidation. Oxygen from the air can react, often catalyzed by light, to form highly conjugated, colored byproducts. Storing under an inert atmosphere of nitrogen or argon directly mitigates this pathway.[6]

  • Hydrolytic Degradation: Chlorinated aromatic compounds can undergo nucleophilic aromatic substitution where water acts as a nucleophile, replacing the chlorine atom with a hydroxyl group. While this may require elevated temperatures, the presence of trace acid or base impurities can catalyze this process even at lower temperatures. Ensuring the compound is stored in a tightly sealed vial in a desiccated environment is key.[6][9]

  • Photodegradation: Aromatic systems can absorb UV-Vis light, promoting electrons to higher energy states and increasing their reactivity. This can lead to complex degradation pathways, including oxidation or rearrangement. Using amber glass vials or storing containers in the dark is a simple and effective preventative measure.[10]

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC

This protocol provides a standard method for routine quality control of this compound. It is adapted from established methods for similar aromatic amines.[7][11]

1. Instrumentation & Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade trifluoroacetic acid (TFA) or formic acid

  • This compound sample

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA (or formic acid) in Water.

  • Mobile Phase B: 0.1% TFA (or formic acid) in Acetonitrile.

  • Filter and degas both mobile phases prior to use.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 - 1.0 mg/mL.

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

4. HPLC Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or perform a DAD/PDA scan to find the absorbance maximum)

  • Injection Volume: 5-10 µL

  • Column Temperature: 30°C

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

5. Analysis:

  • Inject a blank (mobile phase mixture) first, followed by your sample.

  • Record the chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total peak area.

  • Trustworthiness Check: A sharp, symmetrical peak for the main component indicates good compound integrity. The appearance of multiple smaller peaks, especially if the sample is discolored, confirms the presence of impurities.

References
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • SKC Inc. (2023). SDS 2001 - Aromatic Amine DECONtamination Solution.indd.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ACS Figshare. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • National Institutes of Health. (n.d.). 4-Chloroisoquinoline. PubChem.
  • Euro Chlor. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Hyclor. (n.d.). How To Properly Store Pool Chemicals Safely.
  • U.S. Chemical Storage. (2020). Pool Chemical Storage.
  • ResearchGate. (2017). (PDF) Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
  • University of Kentucky. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge.
  • The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture.
  • University of Kentucky. (2024). Impacts of Key Degradation Byproducts on Amine Scrubbing for Post-Combustion Carbon Capture. College of Arts & Sciences.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of 4-Chloroisoquinolin-5-amine. As a critical intermediate in pharmaceutical development, ensuring a robust, scalable, and reproducible synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles in isoquinoline chemistry and process scale-up.

Overview of a Common Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions at each stage. A common and logical approach involves the functionalization of the isoquinoline core, as direct chlorination and amination can lead to significant challenges with regioselectivity and yield. The pathway outlined below is a representative method upon which our scale-up discussion is based.

Synthesis_Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nitration cluster_3 Step 4: Deoxygenation cluster_4 Step 5: Reduction A Isoquinoline B Isoquinoline N-oxide A->B m-CPBA, DCM C 4-Chloroisoquinoline N-oxide B->C POCl3, Heat D 4-Chloro-5-nitroisoquinoline N-oxide C->D H2SO4/HNO3 E 4-Chloro-5-nitroisoquinoline D->E PCl3 or H2, Pd/C F This compound E->F SnCl2·2H2O or Fe/HCl

Caption: A representative synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is a multi-step synthesis involving an N-oxide intermediate preferred over direct chlorination of 5-aminoisoquinoline?

A1: Direct electrophilic chlorination of 5-aminoisoquinoline or isoquinoline itself often results in a mixture of isomers, which are difficult to separate, leading to low yields of the desired 4-chloro product. The amino group is a strong activating group, but controlling the position of substitution can be challenging. The N-oxide pathway offers superior regiochemical control. The N-oxide intermediate activates the C4 position for nucleophilic attack (in the chlorination step with POCl₃) and appropriately directs the subsequent electrophilic nitration to the C5 position.[1]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Each step carries specific hazards that are magnified at scale:

  • N-Oxidation: m-Chloroperoxybenzoic acid (m-CPBA) is a potentially explosive solid, especially when shocked or heated. On a large scale, it's crucial to use m-CPBA with a controlled water content for stability and to manage the reaction exotherm with an efficient cooling system.

  • Nitration: The use of concentrated nitric and sulfuric acids is highly corrosive and generates a significant exotherm. Runaway reactions are a major risk. Strict control over the addition rate and temperature is critical.

  • Hydrogenation: If catalytic hydrogenation is used for deoxygenation or nitro reduction, handling hydrogen gas under pressure and managing the pyrophoric nature of catalysts like Palladium on carbon (Pd/C) require specialized equipment and procedures to prevent fire or explosion.

Q3: What are the critical process parameters (CPPs) to monitor for the final reduction step?

A3: The reduction of 4-Chloro-5-nitroisoquinoline is a critical step determining final product purity.

  • Temperature: This reaction is often exothermic. Maintaining the optimal temperature range (e.g., reflux in ethanol with SnCl₂ or 60-70°C with Fe/acid) is vital to ensure complete reaction without promoting side reactions or degradation.[2][3]

  • pH during Workup: After reduction, the reaction mixture is typically basic to precipitate metal salts (e.g., tin or iron hydroxides) and liberate the free amine. The final pH must be carefully controlled to ensure complete precipitation of metal waste while keeping the product in the organic phase during extraction.[2]

  • Stirring/Agitation: In heterogeneous reductions (like with iron powder), efficient agitation is necessary to ensure good contact between the reactants and prevent localized overheating.

Q4: How can I purify the final this compound product at a large scale?

A4: While column chromatography is common in the lab, it is often impractical and expensive at an industrial scale. The preferred methods are:

  • Acid-Base Extraction: The amine product can be selectively extracted into an acidic aqueous phase, leaving non-basic organic impurities behind. The aqueous phase is then basified, and the purified amine product is extracted back into an organic solvent.[4]

  • Recrystallization: This is a highly effective technique for solid products. The key is to perform a thorough solvent screen to find a solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures, allowing for high recovery of pure crystalline material.[5][6]

Troubleshooting Guide: Common Issues in Scale-Up

This guide addresses specific problems that may arise during the synthesis, with a focus on solutions applicable to pilot and production scale.

Issue EncounteredPotential Cause(s)Recommended Solutions & Scientific Rationale
Low Yield of Isoquinoline N-oxide (Step 1) Incomplete Reaction: Insufficient m-CPBA or reaction time.Solution: Use a slight excess (1.1-1.2 eq) of m-CPBA. Monitor the reaction by TLC or HPLC until the starting material is consumed. Rationale: The stoichiometry is critical, and monitoring ensures the reaction goes to completion without unnecessary extension of cycle time.
Degradation of m-CPBA: Reagent may have lost potency during storage.Solution: Assay the m-CPBA before use to determine its active oxygen content. Adjust the amount charged based on the assay value. Rationale: m-CPBA can degrade over time. Using an assayed value ensures the correct molar equivalent of the oxidizing agent is used.
Formation of Isomeric Impurities (Step 2/3) Incorrect Reagent for Chlorination: Use of electrophilic chlorinating agents on the N-oxide can lead to mixtures.Solution: Use a reagent system like POCl₃, which proceeds via a nucleophilic mechanism at the activated C4 position of the N-oxide. Rationale: The mechanism dictates the regioselectivity. POCl₃ reacts with the N-oxide oxygen, making C4 (and C2) highly electrophilic and susceptible to attack by the chloride ion.
Poor Temperature Control During Nitration: Higher temperatures can reduce selectivity and lead to dinitration or oxidation.Solution: Maintain a low temperature (0-10 °C) during the addition of the nitrating mixture. Ensure the reactor has adequate cooling capacity and that the addition is slow and subsurface to prevent localized hot spots. Rationale: Nitration is highly exothermic and rate-sensitive. Low temperatures favor the desired kinetic product and minimize side reactions.
Product is a Dark, Oily Residue (Step 5) Formation of Azo-Coupling Byproducts: Diazotization of the product amine followed by coupling can occur if residual nitrite is present under acidic conditions. This is more relevant if the amine is synthesized via a Sandmeyer-type route.[5]Solution: Ensure the workup procedure effectively removes all reactants from the previous step. During purification, an activated carbon (charcoal) treatment can be used to adsorb colored impurities before recrystallization. Rationale: Azo compounds are highly colored. Their formation is suppressed by controlling pH and ensuring the complete reduction of any nitro precursors.
Incomplete Reduction/Presence of Nitro-Azo Impurities: Solution: Ensure sufficient equivalents of the reducing agent (e.g., 3-5 equivalents of SnCl₂) are used. Monitor the reaction to completion. Rationale: Stoichiometric reductants must be used in sufficient excess to drive the reaction to completion and account for any side reactions or impurities.
Difficult Filtration of Metal Salts (Workup of Step 5) Gelatinous Precipitate: Precipitation of metal hydroxides (e.g., Sn(OH)₄, Fe(OH)₃) can form a fine, gelatinous sludge that clogs filters.Solution: Add a filter aid like Celite® to the slurry before filtration. Alternatively, adjust the pH and temperature of the precipitation to promote the growth of larger, more easily filterable particles. Rationale: Filter aids increase the porosity of the filter cake, allowing liquid to pass through more easily and preventing blinding of the filter medium.

Detailed Protocol: Reduction of 4-Chloro-5-nitroisoquinoline

This protocol provides a detailed, step-by-step methodology for the final reduction step, adaptable for scale-up.

Objective: To reduce 4-Chloro-5-nitroisoquinoline to this compound using stannous chloride dihydrate.

Reagents & Equipment:

  • 4-Chloro-5-nitroisoquinoline (1.0 eq)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)[2]

  • Ethyl Acetate (or Ethanol)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

Workflow Diagram:

Reduction_Protocol A Charge Reactor: 4-Chloro-5-nitroisoquinoline Ethyl Acetate B Add SnCl2·2H2O portion-wise (Control Exotherm) A->B C Heat to Reflux (e.g., ~77°C for EtOAc) Monitor by TLC/HPLC B->C D Cool to Room Temp C->D E Quench & Neutralize: Pour into ice/water Add NaHCO3 solution to pH ~8 D->E F Filter Slurry (Optional: Use Celite®) E->F G Phase Separation: Collect organic layer F->G H Extract Aqueous Layer with Ethyl Acetate G->H I Combine Organic Layers H->I J Wash with Water & Brine I->J K Dry over Na2SO4 J->K L Concentrate in vacuo K->L M Purify by Recrystallization L->M

Caption: Step-by-step workflow for the reduction and workup procedure.

Procedure:

  • Reaction Setup: Charge the reactor with 4-Chloro-5-nitroisoquinoline and ethyl acetate. Begin agitation.

  • Reagent Addition: Slowly add the stannous chloride dihydrate in portions. An exotherm will be observed; maintain the internal temperature below 40 °C during the addition.

  • Reaction: Once the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC until all starting material is consumed.[2]

  • Workup - Quenching: Cool the reaction mixture to room temperature. In a separate vessel, prepare a mixture of crushed ice and water. Slowly pour the reaction mixture into the ice/water with vigorous stirring.

  • Workup - Neutralization: Slowly add saturated sodium bicarbonate solution to the quenched mixture until the pH of the aqueous layer is 8-9. A thick white precipitate of tin salts will form.

  • Workup - Filtration & Extraction: Filter the slurry through a pad of Celite® to remove the inorganic salts, washing the cake with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Workup - Washing & Drying: Combine all organic layers. Wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

References

  • Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects. (2021). PubMed Central.
  • Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Applic
  • Synthesis routes of 5-Amino-1-chloroisoquinoline. Benchchem.
  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube.
  • Side-product formation in the synthesis of 5-Chloroisoquinoline. Benchchem.
  • Isoquinoline synthesis. Organic Chemistry Portal.
  • Purification of isoquinoline.
  • Synthesis of 3-chloro-5-amino-isoquinoline. PrepChem.com.
  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4-Chloroisoquinolin-5-amine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the isoquinoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive comparison of the potential biological activities of 4-Chloroisoquinolin-5-amine and its structurally related analogs. While specific experimental data for this compound is not extensively available in current literature, by examining its structural analogs, we can infer its potential therapeutic applications and guide future research directions. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data.

Introduction to this compound

This compound, with the chemical formula C₉H₇ClN₂ and CAS number 651310-21-3, is a halogenated aminoisoquinoline.[3] The presence of the isoquinoline core, a chlorine atom at the 4-position, and an amine group at the 5-position suggests the potential for a range of biological activities. The electron-withdrawing nature of the chlorine atom and the hydrogen-bonding capabilities of the amino group can significantly influence the molecule's interaction with biological targets. Given the known activities of similar compounds, we will explore its potential as a PARP inhibitor, a cytotoxic agent against cancer cells, and an antimicrobial compound.

I. Potential as a PARP Inhibitor: Comparison with 5-Aminoisoquinolin-1-one (5-AIQ)

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[4] Their inhibition is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair.[4]

Analog in Focus: 5-Aminoisoquinolin-1-one (5-AIQ)

5-AIQ is a well-characterized, water-soluble inhibitor of PARPs, though it lacks isoform selectivity.[5][6] Despite its moderate in vitro potency against PARP-1, it demonstrates significant activity in cellular and in vivo models, suggesting excellent cell permeability.[5][7]

Mechanism of Action:

5-AIQ competitively binds to the NAD+ binding site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) chains that are essential for the recruitment of DNA repair proteins.[8] This inhibition of PARP-1 leads to the downregulation of the transcription factor NF-κB, which in turn modulates the expression of genes involved in inflammation and cell survival.[5][6]

Signaling Pathway: PARP-1 Inhibition and Downstream Effects

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage cluster_parp_activation PARP Activation cluster_nfkb_pathway NF-κB Pathway DNA_Strand_Break DNA Strand Break PARP1 PARP-1 DNA_Strand_Break->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes from NFkB NF-κB PARP1->NFkB activates NAD NAD+ DNA_Repair_Proteins DNA Repair Proteins PAR->DNA_Repair_Proteins recruits DNA_Repair_Proteins->DNA_Strand_Break repairs Gene_Expression Gene Expression (Cytokines, Adhesion Molecules) NFkB->Gene_Expression regulates 5_AIQ 5-AIQ 5_AIQ->PARP1 inhibits

Caption: PARP-1 inhibition by 5-AIQ blocks DNA repair and downregulates NF-κB signaling.

Comparative Biological Activity Data

CompoundTargetIC50Biological EffectReference
5-Aminoisoquinolin-1-one (5-AIQ) PARP-1Moderately Potent (in vitro)Anti-inflammatory, Anti-angiogenic, Anti-metastatic[5][6]
This compound PARP-1Not ReportedUnknownN/A

II. Potential as a Cytotoxic Agent: Comparison with a 4-Aminoquinoline Derivative

The quinoline scaffold is present in many anticancer agents.[9] The introduction of a chlorine atom and an amino group can modulate the cytotoxic potential of the isoquinoline core.

Analog in Focus: N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine

This 4-aminoquinoline derivative has been shown to sensitize breast cancer cells to Akt inhibitors, suggesting a role in overcoming drug resistance.[10]

Mechanism of Action:

While the exact mechanism of cytotoxicity for this analog alone is not fully elucidated, its ability to enhance the efficacy of Akt inhibitors points towards an interaction with cellular pathways that regulate survival and proliferation, such as the PI3K/Akt pathway. Akt is a serine/threonine kinase that, when activated, promotes cell survival and inhibits apoptosis.

Signaling Pathway: PI3K/Akt Signaling in Cancer

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Cell_Survival Cell Survival (Inhibition of Apoptosis) Akt->Cell_Survival Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Akt_Inhibitor Akt Inhibitor Akt_Inhibitor->Akt inhibits Sensitizing_Analog Sensitizing Analog (e.g., N'-(7-fluoro-quinolin-4-yl)...) Sensitizing_Analog->Akt_Inhibitor enhances effect of

Caption: The PI3K/Akt pathway promotes cell survival and proliferation in cancer.

Comparative Cytotoxicity Data

CompoundCell LineGI50 (µM)Biological EffectReference
N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468Not specified, but sensitizes to Akt inhibitorsSensitizes cancer cells to Akt inhibitors[10]
MCF-7Not specified, but sensitizes to Akt inhibitorsSensitizes cancer cells to Akt inhibitors[10]
This compound Not ReportedNot ReportedUnknownN/A

III. Potential as an Antimicrobial Agent: Comparison with Chlorinated Isoquinoline Analogs

Isoquinoline derivatives have been investigated for their antimicrobial properties.[1][11] The presence of a chlorine atom in the structure of this compound suggests potential activity against various pathogens.

Analogs in Focus: Halogenated Isoquinoline Derivatives

Several studies have demonstrated that chlorinated and fluorinated isoquinoline derivatives exhibit significant bactericidal and fungicidal activities.[1] For instance, certain chlorinated esters and carbamates of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have shown potent and broad-spectrum antimicrobial effects.[1] Another study highlighted alkynyl isoquinolines as being active against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]

Mechanism of Action:

The precise antimicrobial mechanism of many isoquinoline derivatives is not fully understood and can vary depending on the specific substitutions. Potential mechanisms include disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with DNA replication. For some quinolone-class antibiotics, the target is DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_testing Susceptibility Testing Bacterial_Culture Bacterial Isolate (Pure Culture) Inoculum_Preparation Prepare Standardized Inoculum (e.g., 0.5 McFarland) Bacterial_Culture->Inoculum_Preparation Plate_Inoculation Inoculate Mueller-Hinton Agar Plate Inoculum_Preparation->Plate_Inoculation Broth_Dilution Broth Dilution: Prepare serial dilutions in broth Inoculum_Preparation->Broth_Dilution Disk_Diffusion Disk Diffusion: Place antibiotic disks Plate_Inoculation->Disk_Diffusion Incubation Incubate at 35-37°C Disk_Diffusion->Incubation Broth_Dilution->Incubation Measurement Measure Zone of Inhibition (Disk) or Determine MIC (Broth) Incubation->Measurement Interpretation Interpret Results (Susceptible, Intermediate, Resistant) Measurement->Interpretation

Caption: General workflow for determining the antimicrobial susceptibility of a compound.

Comparative Antimicrobial Activity Data

Compound ClassOrganism(s)MIC (µg/mL)Biological EffectReference
Tricyclic Isoquinoline Derivatives (8d, 8f) Staphylococcus aureus16-32Antibacterial[11]
Streptococcus pneumoniae32Antibacterial[11]
Enterococcus faecium64-128Antibacterial[11]
Alkynyl Isoquinolines (HSN584, HSN739) MRSANot specified, but activeBactericidal, reduces intracellular MRSA[2]
This compound Not ReportedNot ReportedUnknownN/A

Experimental Protocols

PARP-1 Inhibition Assay (Fluorometric)

This protocol provides a general method for assessing the inhibition of PARP-1 activity.

  • Reagent Preparation:

    • Prepare PARP Assay Buffer.

    • Dilute recombinant PARP-1 enzyme to a working concentration (e.g., 10 ng/µL) in assay buffer.

    • Prepare a working solution of activated DNA.

    • Prepare serial dilutions of the test compound (e.g., this compound) and a known inhibitor (e.g., 5-AIQ) in assay buffer.

    • Prepare a working solution of β-NAD+.

  • Assay Procedure:

    • Add the test compound dilutions or vehicle control to the wells of a 96-well plate.

    • Add the PARP-1 enzyme and activated DNA mixture to each well.

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding the β-NAD+ solution.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Stop the reaction and measure the fluorescent signal according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[12][13]

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[14][15][16]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., this compound) in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the absorbance of all wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]

  • Inoculum Preparation:

    • From a pure culture of the test bacterium, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17]

  • Serial Dilution of Compound:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound (e.g., this compound) in Mueller-Hinton broth.

  • Inoculation:

    • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • Visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[17][18]

Conclusion and Future Directions

While direct biological data for this compound is scarce, a comparative analysis of its structural analogs provides a strong rationale for investigating its potential as a multifaceted therapeutic agent. The presence of the chloro and amino functionalities on the isoquinoline scaffold suggests that it may exhibit inhibitory activity against PARP, possess cytotoxic effects against cancer cells, and have antimicrobial properties.

Future research should focus on the synthesis of this compound and its systematic evaluation in a panel of biological assays, including those described in this guide. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a series of related analogs with modifications at the 4 and 5 positions, will be crucial for optimizing potency and selectivity for specific biological targets. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT (Assay protocol). (2023, February 27). protocols.io. [Link]
  • Threadgill, M. D. (2015). 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs). Current Medicinal Chemistry, 22(32), 3741–3753. [Link]
  • Camacho, J., Barazarte, A., Garcı́a, A., Rodrigues, J., & Gamboa, N. (2013). Novel isoquinoline derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 23(11), 3248–3252. [Link]
  • 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs). (n.d.). Bentham Science. [Link]
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. [Link]
  • 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs). (n.d.). SciSpace. [Link]
  • Antimicrobial Susceptibility Testing. (n.d.). APEC. [Link]
  • 5-Aminoisoquinolin-1-one (5-AIQ), a water-soluble inhibitor of the poly(ADP-Ribose)polymerases (PARPs) | Request PDF. (n.d.).
  • Novel isoquinoline derivatives as antimicrobial agents | Request PDF. (n.d.).
  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2022). STAR Protocols, 3(4), 101739. [Link]
  • A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. (2010). Bioorganic & Medicinal Chemistry, 18(16), 5876–5883. [Link]
  • Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. (2014). Methods in Molecular Biology, 1104, 207–221. [Link]
  • Antimicrobial Susceptibility Testing. (2023). In StatPearls.
  • Gajic, I., Kabic, J., Kekic, D., Jovicevic, M., Milenkovic, M., Mitic Culafic, D., Trudic, A., Ranin, L., & Opavski, N. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(4), 427. [Link]
  • Vinod, K. R., Chandra, S., & Sharma, A. (2010). Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. Toxicology Mechanisms and Methods, 20(2), 90–95. [Link]
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]
  • PARP1 Olaparib Competitive Inhibitor Assay Kit. (n.d.). BPS Bioscience. [Link]
  • Synthesis of 4-alkyl-, 4-aryl- and 4-arylamino-5-aminoisoquinolin-1-ones and identification of a new PARP-2 selective inhibitor. (2011). Organic & Biomolecular Chemistry, 9(3), 852–862. [Link]
  • 4-chloro-1-isoquinolinamine. (n.d.). LookChem. [Link]
  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169571. [Link]
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2021). International Journal of Molecular Sciences, 22(19), 10738. [Link]
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2022). Molecules, 27(19), 6590. [Link]
  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). Future Journal of Pharmaceutical Sciences, 7, 219. [Link]
  • Structure-activity relationships in vitro | Download Table. (n.d.).
  • Structure activity model of PARP-1 inhibitors derived
  • Natural and synthetic isoquinoline derivatives with antimicrobial activity. (n.d.).
  • Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. (2022). Molecules, 27(12), 3781. [Link]
  • 4-Chloroisoquinoline | C9H6ClN | CID 640974. (n.d.). PubChem. [Link]
  • Cytotoxicity effect of compounds 1 – 3 on MCF-7 and MDA-MB 468 breast... (n.d.).
  • Cytotoxicity effect of compounds 1 – 3 on MCF-7 and MDA-MB 468 breast... (n.d.).

Sources

Navigating the Structure-Activity Landscape of 4-Chloroisoquinolin-5-amine Derivatives: A Comparative Guide for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the backbone of numerous biologically active compounds and approved pharmaceuticals. Its inherent ability to interact with a variety of biological targets, particularly protein kinases, has cemented its importance in the pursuit of novel therapeutics. Within this family, the 4-Chloroisoquinolin-5-amine core represents a particularly intriguing starting point for the design of potent and selective kinase inhibitors. The strategic placement of a reactive chlorine atom and a key amino group provides a versatile platform for synthetic elaboration and targeted molecular interactions.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comparative perspective for researchers engaged in the design and development of next-generation kinase inhibitors. While systematic public-domain SAR studies on this exact scaffold are nascent, this document synthesizes findings from closely related quinoline and isoquinoline analogs to infer critical structural determinants of activity. By examining the impact of substitutions at various positions, we aim to provide a rational framework for optimizing potency, selectivity, and pharmacokinetic properties.

The this compound Scaffold: A Foundation for Potent Kinase Inhibition

The this compound nucleus is endowed with chemical features that make it an attractive scaffold for kinase inhibitor design. Protein kinases, a large family of enzymes that regulate a vast array of cellular processes, have a highly conserved ATP-binding pocket. Small molecule inhibitors are often designed to compete with ATP, thereby blocking the phosphorylation of substrate proteins and interrupting downstream signaling cascades.

The key attributes of the this compound scaffold include:

  • The Isoquinoline Core: This bicyclic aromatic system provides a rigid framework that can be appropriately decorated with functional groups to engage in various interactions within the ATP-binding site, including hydrogen bonds, and van der Waals forces.

  • The 5-Amino Group: This functionality is a critical hydrogen bond donor and acceptor. It can form crucial interactions with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. This interaction is a hallmark of many ATP-competitive kinase inhibitors and is often essential for potent inhibition.

  • The 4-Chloro Group: The chlorine atom at the 4-position is an electron-withdrawing group that can influence the electronic properties of the isoquinoline ring. More importantly, it serves as a valuable synthetic handle. Through nucleophilic aromatic substitution reactions, a diverse array of substituents can be introduced at this position, allowing for the exploration of different chemical spaces and the optimization of interactions with the target kinase.

Unraveling the Structure-Activity Relationship: A Comparative Analysis

The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents on the isoquinoline core and the 5-amino group. By drawing parallels from well-studied 4-aminoquinoline and other isoquinoline-based inhibitors, we can delineate key SAR trends.

Substitutions on the 5-Amino Group: The Gateway to Potency and Selectivity

The substituent attached to the 5-amino group often extends into the solvent-exposed region of the ATP-binding pocket and can significantly impact both potency and selectivity. In the analogous 4-aminoquinoline series, the nature of the side chain is a critical determinant of antimalarial and cytotoxic activity.

For instance, in a series of 4-aminoquinoline derivatives evaluated for their cytotoxic effects on breast cancer cell lines, the presence of a dialkylaminoalkyl side chain was found to be crucial for activity. The compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerged as a particularly potent derivative. This suggests that a basic amino group at the terminus of the side chain is beneficial, likely by enhancing cellular uptake or interacting with other residues in or near the active site.

Table 1: Comparison of Cytotoxicity (GI50, μM) of 7-Substituted 4-Aminoquinoline Derivatives in Breast Cancer Cell Lines.

CompoundRCell Line: MCF7Cell Line: MDA-MB-468
ChloroquineH20.7224.36
Compound 5 Cl11.528.73
Compound 6 F8.2212.42
Compound 7 NO236.7713.72

Data extracted from a study on 4-aminoquinoline derivatives, which are structurally related to the topic compounds.

The data in Table 1 clearly demonstrates that substitutions on the quinoline ring, in conjunction with the side chain at the 4-amino position, significantly modulate cytotoxic activity. A similar trend can be anticipated for this compound derivatives, where the exploration of diverse side chains attached to the 5-amino group will be a key strategy for optimizing biological activity.

Modifications at the 4-Position: Fine-Tuning Interactions

The chlorine atom at the 4-position is a versatile point for modification. While it can participate in halogen bonding or other interactions within the active site, its primary role is often as a leaving group for the introduction of other functionalities. Replacing the chlorine with different substituents can alter the steric and electronic profile of the molecule, leading to changes in binding affinity and selectivity.

For example, replacing the chlorine with small, hydrogen-bond accepting groups like methoxy or cyano could lead to new interactions with the kinase. Alternatively, introducing larger, more hydrophobic groups could probe for deeper pockets within the ATP-binding site.

Substitutions on the Isoquinoline Ring: The Path to Selectivity

Decorating the isoquinoline ring system at positions 1, 3, 6, 7, and 8 provides an avenue to enhance potency and, crucially, to achieve selectivity for a specific kinase or kinase family. As seen in Table 1 for 4-aminoquinolines, a chloro or fluoro group at the 7-position can enhance cytotoxicity compared to an unsubstituted or nitro-substituted analog.

This highlights the importance of exploring the periphery of the isoquinoline scaffold. Small electron-withdrawing or -donating groups, as well as more complex heterocyclic moieties, can be introduced to exploit subtle differences in the active sites of various kinases, thereby engineering selectivity.

Targeting Protein Kinases: Mechanism of Action

This compound derivatives are anticipated to function as ATP-competitive inhibitors. This means they bind to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade. This disruption of kinase activity can lead to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of tumor growth.

Below is a generalized diagram of a tyrosine kinase signaling pathway that can be targeted by such inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates ADP ADP RTK->ADP RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Inhibitor This compound Derivative Inhibitor->RTK Blocks ATP binding site ATP ATP ATP->RTK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A generalized receptor tyrosine kinase (RTK) signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the potential of novel this compound derivatives as kinase inhibitors, a series of in vitro assays are essential. A typical workflow involves an initial screen to determine the compound's inhibitory activity against the target kinase, followed by cell-based assays to evaluate its effect on cancer cell proliferation and viability.

G Start Compound Synthesis Kinase_Assay In Vitro Kinase Inhibition Assay Start->Kinase_Assay Cell_Culture Cancer Cell Line Culture Start->Cell_Culture IC50_Determination IC50 Value Determination Kinase_Assay->IC50_Determination Hit_to_Lead Hit-to-Lead Optimization IC50_Determination->Hit_to_Lead Cytotoxicity_Assay Cell-Based Cytotoxicity Assay (e.g., MTT, SRB) Cell_Culture->Cytotoxicity_Assay GI50_Determination GI50 Value Determination Cytotoxicity_Assay->GI50_Determination GI50_Determination->Hit_to_Lead

Caption: A typical workflow for the biological evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: Radiometric Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Rationale: This is a primary screen to identify direct inhibitors of the target kinase and to determine their potency (IC50 value).

Step-by-Step Protocol:

  • Prepare Assay Buffer: A typical buffer contains Tris-HCl, MgCl2, and dithiothreitol (DTT) to maintain optimal enzyme activity.

  • Prepare Kinase Solution: Dilute the purified recombinant kinase to the desired concentration in the assay buffer.

  • Prepare Substrate Solution: The substrate can be a generic peptide or a specific protein substrate for the kinase.

  • Prepare ATP Solution: A solution of "hot" (radiolabeled, e.g., 32P-ATP) and "cold" (non-radiolabeled) ATP is prepared. The final concentration should be close to the Km of the kinase for ATP.

  • Compound Dilution: Prepare a serial dilution of the test compounds in dimethyl sulfoxide (DMSO) and then in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, substrate, and test compound solutions.

  • Initiate Reaction: Add the kinase solution to each well to start the reaction.

  • Start Phosphorylation: Add the ATP solution to initiate the phosphorylation of the substrate. Incubate at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop Reaction: Stop the reaction by adding a solution like phosphoric acid.

  • Capture Phosphorylated Substrate: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unreacted ATP will be washed away.

  • Washing: Wash the filter paper multiple times with a dilute phosphoric acid solution to remove any unbound radiolabeled ATP.

  • Scintillation Counting: Place the filter paper in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Cytotoxicity Assay (Example: Sulforhodamine B (SRB) Assay)

This assay measures the effect of a compound on the proliferation of cancer cells.

Rationale: This secondary assay determines if the compound's kinase inhibitory activity translates into a cellular effect, such as inhibiting cell growth or causing cell death.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to attach and grow for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding a cold trichloroacetic acid (TCA) solution. Incubate for 1 hour at 4°C.

  • Washing: Wash the plates several times with water to remove the TCA.

  • Staining: Add a solution of Sulforhodamine B (SRB) stain to each well and incubate at room temperature for 30 minutes. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins.

  • Washing: Remove the unbound SRB stain by washing the plates with a dilute acetic acid solution.

  • Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance of the solubilized dye at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the total cellular protein, which reflects the cell number. Calculate the percentage of growth inhibition for each compound concentration and determine the GI50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Perspectives

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. While direct and comprehensive SAR data for this specific derivative family is still emerging, a comparative analysis of structurally related compounds provides a strong foundation for rational drug design.

Key inferred SAR insights suggest that:

  • The 5-amino side chain is critical for activity: The length, flexibility, and presence of basic functional groups in this side chain will likely have a profound impact on potency.

  • Substitutions on the isoquinoline ring are key to achieving selectivity: Exploring a variety of substituents at positions 1, 3, 6, 7, and 8 will be essential for tuning the selectivity profile of these inhibitors.

  • The 4-chloro position offers a versatile handle for optimization: Strategic replacement of the chlorine atom can lead to improved interactions within the ATP-binding pocket.

Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. This will enable the construction of a robust SAR model for this scaffold, accelerating the discovery of new and effective kinase inhibitors for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

A Researcher's Guide to Evaluating PARP Inhibitors: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of cancer therapeutics, the selection of an appropriate inhibitor is a critical decision guided by a deep understanding of its mechanism and proven efficacy. This guide provides a comparative analysis of several key Poly (ADP-ribose) polymerase (PARP) inhibitors, offering insights into their performance based on available experimental data.

Initially, this guide intended to include a comparative analysis of 4-Chloroisoquinolin-5-amine. However, a thorough review of publicly available scientific literature did not yield sufficient data on its efficacy or specific mechanism of action as a PARP inhibitor. This highlights a crucial aspect of drug development: the necessity of robust, peer-reviewed data to validate a compound's potential. Therefore, this guide will focus on a selection of well-characterized and clinically relevant PARP inhibitors, providing a framework for their evaluation and comparison.

The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are essential components of the cell's DNA damage response (DDR) machinery.[1][2] They play a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2] When a single-strand break occurs, PARP-1 binds to the damaged site and synthesizes a chain of poly (ADP-ribose) (PAR), which acts as a scaffold to recruit other DNA repair proteins.[2][3]

The therapeutic efficacy of PARP inhibitors in certain cancers is rooted in the concept of synthetic lethality . In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[4][5] When PARP is inhibited in these cells, SSBs are not efficiently repaired and can degenerate into more lethal DSBs during DNA replication. With a compromised HR pathway, these cells are unable to repair the DSBs, leading to genomic instability and ultimately, cell death.[5][6] Normal cells, with functional HR, can tolerate PARP inhibition as they have an alternative pathway to repair DSBs.[6]

Figure 2: Workflow for a cell-based PARP inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., a BRCA-deficient line like MDA-MB-436 or a line with proficient HR as a control) in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Inhibitor Treatment: Prepare serial dilutions of the PARP inhibitor and a vehicle control (e.g., DMSO). Treat the cells with the inhibitor for a specified pre-incubation period (e.g., 1-2 hours).

  • Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., hydrogen peroxide or MNNG) for a short duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • PAR Detection: The level of PAR can be quantified using various methods:

    • ELISA-based assay: Use a commercial kit that employs an anti-PAR antibody to capture and detect PAR levels.

    • Western Blot: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with an anti-PAR antibody.

  • Data Analysis: Quantify the signal corresponding to PAR levels in inhibitor-treated wells relative to the vehicle control. Plot the data as a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces PAR formation by 50%.

In Vivo Tumor Xenograft Model

This protocol outlines a general approach to evaluate the anti-tumor efficacy of a PARP inhibitor in a preclinical animal model. [7] Step-by-Step Methodology:

  • Cell Line Selection: Choose a suitable human cancer cell line, preferably one with a known DNA repair deficiency (e.g., BRCA-mutated), to establish the xenograft.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a specified size, randomize the mice into treatment and control groups.

  • Inhibitor Administration: Administer the PARP inhibitor to the treatment group via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group should receive a vehicle control.

  • Efficacy Assessment:

    • Measure tumor volume regularly using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group. Statistical analysis is used to determine the significance of the anti-tumor effect.

Conclusion

The field of PARP inhibition has matured significantly, offering valuable therapeutic options for patients with specific cancer types. For researchers, a nuanced understanding of the differences between various PARP inhibitors is paramount for selecting the most appropriate tool for their preclinical studies. While enzymatic potency is a key parameter, the concept of PARP trapping has emerged as a critical determinant of an inhibitor's cytotoxic potential. The experimental protocols outlined in this guide provide a foundation for the rigorous evaluation of both established and novel PARP inhibitors. As the landscape of DNA damage response targeted therapies continues to evolve, a data-driven, comparative approach will remain essential for advancing the development of more effective and selective cancer treatments.

References

  • Olaparib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Olaparib]
  • Talazoparib | Pfizer Oncology Development Website. [URL: https://www.pfizer.com/science/oncology-development/compound/talazoparib]
  • Talazoparib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Talazoparib]
  • What is the mechanism of Talazoparib Tosylate? - Patsnap Synapse. [URL: https://www.patsnap.
  • Niraparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. [URL: https://www.urology-textbook.com/niraparib.html]
  • Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. [URL: https://www.urology-textbook.com/talazoparib.html]
  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. [URL: https://www.lynparza.com/ovarian-cancer/advanced-ovarian-cancer/mechanism-of-action.html]
  • Olaparib - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5510084/]
  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7824491/]
  • An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34363297/]
  • What is the mechanism of Niraparib Tosylate? - Patsnap Synapse. [URL: https://www.patsnap.
  • Veliparib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Veliparib]
  • Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. [URL: https://www.pharmacytimes.
  • The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29983758/]
  • Olaparib - NCI - National Cancer Institute. [URL: https://www.cancer.
  • Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28527021/]
  • What is the mechanism of Olaparib? - Patsnap Synapse. [URL: https://www.patsnap.
  • Rucaparib | C19H18FN3O | CID 9931954 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Rucaparib]
  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm501722v]
  • Rucaparib Monograph for Professionals - Drugs.com. [URL: https://www.drugs.com/monograph/rucaparib.html]
  • Rucaparib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Rucaparib]
  • Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8953155/]
  • Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9478421/]
  • AACR 2024 Poster 538: Establishment of PARP Inhibitor-Induced Resistant Patient-Derived Ovarian Cancer Xenograft Models - Crown Bioscience. [URL: https://www.crownbio.com/resources/aacr-2024-poster-538-establishment-of-parp-inhibitor-induced-resistant-patient-derived-ovarian-cancer-xenograft-models]
  • PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. [URL: https://www.cancertherapyadvisor.
  • Crizotinib Enhances PARP Inhibitor Efficacy in Ovarian Cancer Cells and Xenograft Models by Inducing Autophagy - AACR Journals. [URL: https://aacrjournals.org/mcr/article/19/11/1615/67675/Crizotinib-Enhances-PARP-Inhibitor-Efficacy-in]
  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - MDPI. [URL: https://www.mdpi.com/2072-6694/13/18/4533]
  • Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays - Benchchem. [URL: https://www.benchchem.
  • Comparison of PARP1 selective inhibitors and selected first-generation... - ResearchGate. [URL: https://www.researchgate.
  • PARP - Assay-Protocol. [URL: https://www.assay-protocol.com/parp]
  • Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11014162/]
  • Next-Generation PARP1-Selective Inhibitor Offers Significant Benefits Over Older Predecessors in Treatment of Solid Tumors - The ASCO Post. [URL: https://ascopost.
  • Profile of veliparib and its potential in the treatment of solid tumors - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4524391/]
  • Definition of veliparib - NCI Dictionary of Cancer Terms. [URL: https://www.cancer.gov/publications/dictionaries/cancer-terms/def/veliparib]
  • An In-Depth Technical Guide to the In Vitro Effects of PARP Inhibition on Cell Lines, Featuring PARPYnD as a Research Tool - Benchchem. [URL: https://www.benchchem.com/application-notes/in-vitro-effects-of-parp-inhibition]
  • PARP assay for inhibitors | BMG LABTECH. [URL: https://www.bmglabtech.com/parp-assay-for-inhibitors/]
  • PARP1 Enzyme Activity Assay (Fluorometric) - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/technical-documents/protocol/protein-biology/enzyme-activity-assays/parp1-enzyme-activity-assay-fluorometric]
  • Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition | ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00084]
  • PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer. [URL: https://ecancer.
  • Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3650036/]
  • Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3833418/]
  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11385495/]
  • 4-chloroisoquinolin-7-amine; CAS No.: 1936362-61-6 - ChemShuttle. [URL: https://www.chemshuttle.com/product-details/1936362-61-6]
  • 4-Chloroisoquinoline | C9H6ClN | CID 640974 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloroisoquinoline]

Sources

A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 4-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the adage "know thy enemy" extends profoundly to "know thy compound." The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. Off-target effects, stemming from unintended interactions with other kinases or proteins, can lead to toxicity or unforeseen pharmacological activities, ultimately derailing promising drug candidates. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel kinase inhibitor, using the hypothetical compound 4-Chloroisoquinolin-5-amine as our central example. While specific experimental data for this exact molecule is not publicly available, its isoquinoline scaffold is a common feature in many kinase inhibitors, making it an excellent model for outlining a robust profiling strategy.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the rationale behind experimental choices, ensuring a self-validating and scientifically rigorous approach to characterizing a new chemical entity.

The Imperative of Selectivity Profiling in Kinase Inhibitor Development

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets—the primary target for most small molecule inhibitors.[1] This homology presents a significant challenge in designing truly selective inhibitors. A compound developed against a specific kinase, for instance, a receptor tyrosine kinase involved in oncogenesis, might inadvertently inhibit other kinases crucial for normal cellular function, leading to adverse effects. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a cornerstone of rational drug design. It allows for the early identification of potential liabilities, informs on structure-activity relationships (SAR) for improving selectivity, and helps in the interpretation of cellular phenotypes.[2]

This guide will delineate a multi-pronged approach to profiling, combining high-throughput screening with in-depth cellular assays to build a complete picture of a compound's selectivity. We will explore three key pillars of analysis:

  • Broad Kinome Profiling: Assessing the compound's interaction with a large panel of kinases.

  • Activity-Based Profiling in a Cellular Context: Understanding target engagement and inhibition within a more physiologically relevant environment.

  • Cellular Thermal Shift Assays (CETSA): Directly measuring target engagement in intact cells.

For comparative purposes, we will consider how the data for this compound would be benchmarked against well-characterized kinase inhibitors such as Staurosporine (a broad-spectrum inhibitor) and Dasatinib (a multi-targeted inhibitor with a known selectivity profile).

Experimental Design: A Multi-Faceted Approach

Our experimental workflow is designed to provide a layered understanding of the compound's selectivity, starting with a broad, high-throughput screen and progressively moving to more focused, cell-based assays.

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Cellular Activity Profiling cluster_2 Phase 3: In-Cell Target Engagement cluster_3 Phase 4: Data Analysis & Interpretation a Compound Synthesis & QC (this compound) b High-Throughput Kinome Scan (e.g., KINOMEscan) a->b Test Compound c Activity-Based Kinome Profiling (e.g., KiNativ) b->c Identified Hits Inform d Cell-Based Phenotypic Assays (e.g., Proliferation, Apoptosis) c->d e Cellular Thermal Shift Assay (CETSA) d->e Validate On-Target & Off-Target Engagement f Comparative Analysis vs. Staurosporine & Dasatinib e->f g Selectivity Profile & Off-Target Liability Assessment f->g

Caption: A phased experimental workflow for comprehensive cross-reactivity profiling.

Phase 1: Broad Kinome Profiling with KINOMEscan™

The initial step involves screening this compound against a large, recombinant human kinase panel. The KINOMEscan™ platform is an excellent choice for this, as it is a competition binding assay that is not dependent on enzyme activity, allowing for the screening of a wide range of kinases, including those that are difficult to assay enzymatically.[3]

Experimental Protocol: KINOMEscan™ Profiling
  • Compound Preparation: this compound is solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured using a quantitative PCR (qPCR) readout.

  • Screening: The compound is typically screened at a single high concentration (e.g., 10 µM) against a panel of over 400 kinases.

  • Data Analysis: The results are reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value below 10% or 35%, depending on the desired stringency.

  • Follow-up: For identified hits, a Kd (dissociation constant) is determined by running a dose-response curve.

Data Presentation

The data should be presented in a table that clearly shows the primary target(s) and any significant off-target hits.

Kinase TargetThis compound (%Ctrl @ 10µM)Staurosporine (%Ctrl @ 10µM)Dasatinib (%Ctrl @ 10µM)
Primary Target X <1 <1 <1
Off-Target Kinase A5250
Off-Target Kinase B8310
Off-Target Kinase C45185
Off-Target Kinase D901595

This is example data and does not reflect actual results for this compound.

Phase 2: Activity-Based Kinome Profiling in a Cellular Context

While binding assays are powerful, they do not confirm functional inhibition. Activity-based kinome profiling techniques, such as KiNativ™, bridge this gap by measuring the ability of a compound to prevent the labeling of active kinases in a cell lysate by an ATP/ADP-biotin probe.[4][5] This provides a more physiologically relevant assessment of kinase inhibition.[6]

Experimental Protocol: KiNativ™ Profiling
  • Cell Lysate Preparation: Prepare lysates from a relevant cell line (e.g., a cancer cell line where the primary target is expressed and active).

  • Inhibitor Treatment: Aliquots of the lysate are incubated with varying concentrations of this compound, control inhibitors, and a DMSO vehicle control.

  • Probe Labeling: A biotinylated ATP/ADP acyl phosphate probe is added to the lysates. This probe irreversibly binds to the active sites of kinases.

  • Enrichment and Digestion: The probe-labeled proteins are enriched using streptavidin beads, followed by tryptic digestion.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinase active-site peptides.[6]

  • Data Analysis: The abundance of each active-site peptide in the inhibitor-treated samples is compared to the vehicle control to determine the IC50 for each kinase.

Data Presentation

The results should be summarized in a table comparing the IC50 values for the on-target and key off-target kinases.

Kinase TargetThis compound (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)
Primary Target X 15 5 1
Off-Target Kinase A25010>10,000
Off-Target Kinase B800850
Off-Target Kinase C>10,0002>10,000

This is example data and does not reflect actual results for this compound.

G cluster_0 KiNativ Workflow a Cell Lysate b Incubate with This compound a->b c Add ATP/ADP-Biotin Probe b->c d Tryptic Digest c->d e Streptavidin Enrichment d->e f LC-MS/MS Analysis e->f g Quantify Kinase Inhibition f->g

Caption: Workflow for KiNativ activity-based kinome profiling.

Phase 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

The ultimate confirmation of a compound's activity is its ability to engage its target in living cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures the binding of a compound to its target protein in intact cells or tissues.[7][8] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[9][10]

Experimental Protocol: CETSA®
  • Cell Treatment: Intact cells are treated with this compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Separation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation

The CETSA results can be presented graphically, showing the melting curves with and without the compound. A summary table of the thermal shift (ΔTm) for on-target and key off-target proteins provides a quantitative measure of engagement.

Protein TargetThermal Shift (ΔTm) with this compound (°C)
Primary Target X +5.2
Off-Target Kinase A+1.5
Off-Target Kinase B+0.5

This is example data and does not reflect actual results for this compound.

G cluster_0 CETSA Workflow a Treat Intact Cells with Compound b Heat to Various Temperatures a->b c Lyse Cells b->c d Separate Soluble & Precipitated Proteins c->d e Quantify Soluble Target Protein d->e f Generate Melting Curve e->f

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Synthesizing the Data: Building a Comprehensive Selectivity Profile

By integrating the data from these three distinct but complementary approaches, a comprehensive and reliable selectivity profile for this compound can be constructed. The KINOMEscan™ provides a broad, unbiased view of the compound's binding landscape. The KiNativ™ assay confirms functional inhibition in a cellular context and provides potency data. Finally, CETSA® offers definitive evidence of target engagement within living cells.

The comparative analysis against well-profiled inhibitors like Staurosporine and Dasatinib is crucial. If this compound shows a cleaner profile than Staurosporine (fewer off-target hits) and a more selective profile than Dasatinib for the primary target, it would be considered a promising candidate for further development. Conversely, the identification of potent off-target interactions with kinases known to be associated with toxicity would be a significant red flag, prompting further medicinal chemistry efforts to improve selectivity.

Conclusion

The cross-reactivity profiling of a novel kinase inhibitor is a critical and multifaceted process. A strategic combination of high-throughput binding assays, activity-based proteomics, and in-cell target engagement assays provides the necessary depth and confidence to make informed decisions in a drug discovery program. By following the principles and protocols outlined in this guide, researchers can build a robust understanding of the selectivity of compounds like this compound, ultimately increasing the probability of developing safe and effective medicines.

References

  • Vener, A. V. (2009). Kinome Profiling. In PMC. PubMed Central. [Link]
  • Schurer, S. C., et al. (2011). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
  • Pamgene. KinomePro - Functional Kinase Activity Profiling. [Link]
  • Reaction Biology. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]
  • Eurofins Discovery. KINOMEscan Technology. [Link]
  • Robers, M. R., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
  • Hughes, T. B., et al. (2018). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC. [Link]
  • ResearchGate. The KiNativ approach to kinase inhibitor profiling. [Link]
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
  • Patricelli, M. P., et al. (2011).
  • CETSA. CETSA. [Link]
  • Wagner, J., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • Franks, C. E., & Hsu, K.-L. (2019). Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. Current Protocols in Chemical Biology. [Link]
  • Broad Institute. Small-molecule Profiling. [Link]

Sources

In Vivo Validation of 4-Chloroisoquinolin-5-amine Activity: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4-Chloroisoquinolin-5-amine, a novel small molecule with therapeutic potential. Drawing upon established principles of drug discovery and preclinical development, this document outlines a rigorous, multi-faceted approach to characterize the compound's activity, efficacy, and safety in living organisms. For the purpose of this illustrative guide, we will proceed under the working hypothesis that this compound is a putative inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair. This assumption is based on the structural motifs common to many known PARP inhibitors and serves to provide a concrete biological context for the validation workflow. Researchers should substitute this with their specific target of interest if it differs.

Foundational Principles: From Bench to In Vivo

The transition from in vitro characterization to in vivo validation is a critical juncture in the drug development pipeline. While cell-based assays provide initial insights into a compound's mechanism of action and potency, they cannot recapitulate the complex interplay of physiological processes that govern drug disposition and response in a whole organism.[1][2] Therefore, a meticulously designed in vivo strategy is paramount to de-risk a candidate molecule and build a compelling case for its clinical translation.

Our approach is grounded in three core pillars:

  • Pharmacokinetics (PK) and Toxicokinetics (TK): Understanding how the organism affects the drug, including its absorption, distribution, metabolism, and excretion (ADME).[3][4]

  • Pharmacodynamics (PD): Characterizing how the drug affects the organism by measuring target engagement and downstream biological effects.

  • Efficacy and Safety: Evaluating the therapeutic window of the compound in relevant disease models and assessing its potential for adverse effects.[1][5]

This guide will provide a step-by-step methodology for each of these pillars, alongside a comparative analysis with established PARP inhibitors where appropriate.

Experimental Workflow for In Vivo Validation

The following workflow provides a logical sequence of experiments to comprehensively validate the in vivo activity of this compound.

InVivo_Validation_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanistic & Safety Assessment Maximum Tolerated Dose (MTD) Maximum Tolerated Dose (MTD) Pharmacokinetics (PK) Pharmacokinetics (PK) MTD MTD PK PK MTD->PK Inform Dosing Animal Model Selection Animal Model Selection PK->Animal Model Selection Guide Dose & Schedule Xenograft/PDX Model Studies Xenograft/PDX Model Studies Animal Model Selection->Xenograft/PDX Model Studies Pharmacodynamic (PD) Analysis Pharmacodynamic (PD) Analysis Xenograft/PDX Model Studies->Pharmacodynamic (PD) Analysis Histopathology & Toxicology Histopathology & Toxicology Xenograft/PDX Model Studies->Histopathology & Toxicology

Caption: A streamlined workflow for the in vivo validation of a novel compound.

Phase 1: Foundational Pharmacokinetic and Toxicology Studies

Prior to assessing efficacy, it is crucial to understand the compound's safety profile and how it behaves within the organism.[6]

Maximum Tolerated Dose (MTD) Determination

The MTD study aims to identify the highest dose of this compound that can be administered without causing unacceptable toxicity.[5] This is a critical first step to inform the dose levels for subsequent efficacy studies.

Protocol: Acute MTD Study in Mice

  • Animal Model: Use healthy, age-matched mice (e.g., C57BL/6 or BALB/c) of a single sex to minimize variability.

  • Group Allocation: Randomly assign mice to several dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).

  • Compound Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection, or intravenous injection).

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a period of 7-14 days.

  • Endpoint: The MTD is typically defined as the highest dose that does not result in greater than 20% body weight loss or significant clinical signs of distress.[7]

Pharmacokinetic (PK) Profiling

PK studies determine the ADME properties of this compound, which are essential for designing an effective dosing regimen.[3][6]

Protocol: Single-Dose PK Study in Mice

  • Animal Model: Use healthy mice as in the MTD study.

  • Dosing: Administer a single, non-toxic dose of this compound (informed by the MTD study).

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Half-life.

PK ParameterThis compound (Hypothetical Data)Olaparib (Reference)Talazoparib (Reference)
Cmax (ng/mL) [Insert Experimental Data]~7,500~100
Tmax (h) [Insert Experimental Data]~1-2~1.5
AUC (ng*h/mL) [Insert Experimental Data]~40,000~1,500
t1/2 (h) [Insert Experimental Data]~15~80

Note: The reference values for Olaparib and Talazoparib are approximate and can vary based on the study design and patient population.

Phase 2: Efficacy Evaluation in Relevant Cancer Models

With an established MTD and PK profile, the next step is to assess the anti-tumor efficacy of this compound in appropriate animal models.[8]

Rationale for Animal Model Selection

The choice of animal model is critical for obtaining clinically relevant data. For a putative PARP inhibitor, models with defects in DNA damage repair pathways, such as BRCA1/2 mutations, are highly relevant.[9][10]

  • Xenograft Models: Human cancer cell lines with known genetic backgrounds (e.g., BRCA1/2 mutations) are implanted subcutaneously or orthotopically into immunodeficient mice.[8]

  • Patient-Derived Xenograft (PDX) Models: Tumors from human patients are directly implanted into immunodeficient mice, potentially better reflecting the complexity and heterogeneity of human cancers.[9]

Efficacy Study Design

A well-controlled efficacy study should include multiple treatment arms to provide a comprehensive assessment of the compound's activity.

Efficacy_Study_Design cluster_0 Treatment Groups cluster_1 Endpoints Vehicle Control Vehicle Control Tumor Volume Measurement Tumor Volume Measurement Vehicle Control->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Vehicle Control->Body Weight Monitoring Survival Analysis Survival Analysis Vehicle Control->Survival Analysis This compound (Low Dose) This compound (Low Dose) This compound (Low Dose)->Tumor Volume Measurement This compound (Low Dose)->Body Weight Monitoring This compound (Low Dose)->Survival Analysis This compound (High Dose) This compound (High Dose) This compound (High Dose)->Tumor Volume Measurement This compound (High Dose)->Body Weight Monitoring This compound (High Dose)->Survival Analysis Positive Control (e.g., Olaparib) Positive Control (e.g., Olaparib) Positive Control (e.g., Olaparib)->Tumor Volume Measurement Positive Control (e.g., Olaparib)->Body Weight Monitoring Positive Control (e.g., Olaparib)->Survival Analysis Tumor-Bearing Mice Tumor-Bearing Mice Tumor-Bearing Mice->Vehicle Control Tumor-Bearing Mice->this compound (Low Dose) Tumor-Bearing Mice->this compound (High Dose) Tumor-Bearing Mice->Positive Control (e.g., Olaparib)

Caption: A typical experimental design for an in vivo efficacy study.

Protocol: Xenograft Efficacy Study

  • Tumor Implantation: Inject a human cancer cell line (e.g., with a BRCA1 mutation) subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Group Assignment: Randomize mice into the treatment groups outlined above (n=8-10 mice per group).

  • Treatment: Administer the compounds according to the predetermined dose and schedule based on PK data.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a defined period. A survival endpoint may also be included.

Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control 0[Insert Data]
This compound (Low Dose) [Insert Data][Insert Data]
This compound (High Dose) [Insert Data][Insert Data]
Olaparib (Positive Control) [Insert Data][Insert Data]

Phase 3: Mechanistic Confirmation and Safety Assessment

The final phase of in vivo validation focuses on confirming the compound's mechanism of action in the tumor tissue and conducting a more detailed safety assessment.

Pharmacodynamic (PD) Analysis

PD studies provide direct evidence of target engagement in the tumor. For a PARP inhibitor, this involves measuring the inhibition of PARP activity.

Protocol: PD Analysis in Tumor Tissue

  • Study Design: A satellite group of mice from the efficacy study can be used for PD analysis.

  • Tissue Collection: At a specified time after the final dose, euthanize the mice and collect tumor tissue and relevant organs.

  • Biomarker Analysis:

    • PARP Inhibition: Measure the levels of poly(ADP-ribose) (PAR) in tumor lysates by Western blot or ELISA. A decrease in PAR levels indicates PARP inhibition.

    • DNA Damage: Assess the levels of DNA damage markers, such as γH2AX, by immunohistochemistry or Western blot. An increase in γH2AX foci suggests an accumulation of DNA double-strand breaks.

PARP_Inhibition_Pathway DNA Single-Strand Break DNA Single-Strand Break PARP PARP DNA Single-Strand Break->PARP PARylation PARylation PARP->PARylation Replication Fork Collapse Replication Fork Collapse PARP->Replication Fork Collapse Leads to Recruitment of DNA Repair Proteins Recruitment of DNA Repair Proteins PARylation->Recruitment of DNA Repair Proteins DNA Repair DNA Repair Recruitment of DNA Repair Proteins->DNA Repair This compound This compound This compound->PARP Inhibits DNA Double-Strand Break DNA Double-Strand Break Replication Fork Collapse->DNA Double-Strand Break Cell Death (in HR-deficient cells) Cell Death (in HR-deficient cells) DNA Double-Strand Break->Cell Death (in HR-deficient cells)

Caption: The proposed mechanism of action for this compound as a PARP inhibitor.

Histopathology and Toxicology

A preliminary assessment of toxicity should be conducted on major organs collected at the end of the efficacy study.

Protocol: Preliminary Toxicology Assessment

  • Organ Collection: Collect major organs (e.g., liver, kidney, spleen, heart, lungs) from all treatment groups.

  • Histopathology: Fix tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the slides for any signs of tissue damage or abnormalities.

  • Blood Chemistry: Analyze blood samples for markers of liver and kidney function (e.g., ALT, AST, creatinine).

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the in vivo validation of this compound, based on the working hypothesis of it being a PARP inhibitor. By systematically evaluating its pharmacokinetics, efficacy, and safety, researchers can generate the critical data necessary to advance this promising compound through the preclinical drug development pipeline. The comparative framework with established PARP inhibitors provides a valuable benchmark for assessing its therapeutic potential. Future studies should focus on exploring its efficacy in a broader range of cancer models, investigating potential resistance mechanisms, and conducting more extensive IND-enabling toxicology studies.

References

  • Testing PARP Inhibitors Using a Murine Xenograft Model. (2017). Methods in Molecular Biology.
  • PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. (2017). Clinical Cancer Research.
  • Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology.
  • Clark, B., & Smith, D. A. (1984). Pharmacokinetics and toxicity testing. Critical Reviews in Toxicology.
  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. (n.d.).
  • In vivo toxicology studies. (n.d.). Vivotecnia.
  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Medi
  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Unknown Source.
  • In Vivo Toxicology. (n.d.).
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.).
  • Best Practices for Successful In vivo Tests in Clinical Research. (n.d.). bioaccessla.com.

Sources

A Comparative Analysis of Synthetic Routes to 4-Chloroisoquinolin-5-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloroisoquinolin-5-amine is a key heterocyclic building block in medicinal chemistry and drug discovery, serving as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of three distinct synthetic strategies for the preparation of this compound, offering insights into the practical considerations, advantages, and limitations of each approach. The discussion is supported by experimental data and established chemical principles to aid researchers in selecting the most suitable route for their specific needs.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on the comparative analysis of three logical and experimentally viable routes:

  • Route 1: Late-Stage Functionalization via Nitration and Reduction of 4-Chloroisoquinoline. This classic approach involves the initial synthesis of the 4-chloroisoquinoline scaffold followed by the introduction of the amino group at the C5 position.

  • Route 2: Isoquinoline Ring Construction via Pomeranz-Fritsch Reaction. This strategy builds the isoquinoline core from acyclic precursors, installing the required substituents on the benzene ring prior to cyclization.

  • Route 3: Regioselective Amination of a Dichloroisoquinoline Intermediate. This route relies on the differential reactivity of chlorine atoms on a dichloroisoquinoline precursor to achieve selective amination at the desired position.

The following sections will delve into the mechanistic rationale, experimental protocols, and comparative performance of each of these synthetic pathways.

Route 1: Nitration and Subsequent Reduction of 4-Chloroisoquinoline

This two-step sequence is a conventional and often reliable method for the introduction of an amino group onto an aromatic core. The success of this route hinges on the regioselectivity of the initial nitration step and the efficiency of the subsequent reduction.

Causality Behind Experimental Choices

The nitration of isoquinoline and its derivatives is an electrophilic aromatic substitution. The position of nitration is directed by the electronic properties of the heterocyclic ring and any existing substituents. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the heterocyclic portion towards electrophilic attack, favoring substitution on the carbocyclic ring. The 5- and 8-positions are generally the most activated sites for electrophilic substitution on the isoquinoline nucleus. The presence of a deactivating chloro group at the 4-position is expected to further influence the regiochemical outcome, though the directing effect to the C5 position is anticipated.

For the reduction of the nitro group, various reagents are available. Catalytic hydrogenation is often a clean and high-yielding method. Alternatively, metal-acid combinations like tin(II) chloride in hydrochloric acid or iron in acetic acid are effective and widely used for the reduction of aromatic nitro compounds, particularly when other reducible functional groups are present that might be sensitive to catalytic hydrogenation.[1][2]

Experimental Protocol

Step 1: Nitration of 4-Chloroisoquinoline to 4-Chloro-5-nitroisoquinoline

  • To a stirred solution of 4-chloroisoquinoline in concentrated sulfuric acid, cooled to 0 °C, fuming nitric acid is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.

  • The reaction is quenched by pouring it onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 4-chloro-5-nitroisoquinoline.

Step 2: Reduction of 4-Chloro-5-nitroisoquinoline to this compound

  • A mixture of 4-chloro-5-nitroisoquinoline and stannous chloride dihydrate in ethyl acetate is heated at reflux under a nitrogen atmosphere.[1]

  • After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice-water.

  • The solution is basified with an aqueous solution of sodium carbonate to a pH of 10.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Performance and Considerations
Parameter Route 1: Nitration and Reduction
Starting Material Availability 4-Chloroisoquinoline is commercially available.
Number of Steps 2
Key Challenges Regioselectivity of nitration, potential for over-nitration.
Yield Moderate to good, dependent on the efficiency of both steps.
Scalability Generally good, though nitration reactions require careful temperature control.
Safety Use of strong acids and nitrating agents requires caution.

Diagram of Route 1: Nitration and Reduction

Route1 Start 4-Chloroisoquinoline Intermediate 4-Chloro-5-nitroisoquinoline Start->Intermediate HNO₃, H₂SO₄ Product This compound Intermediate->Product Reduction (e.g., SnCl₂·2H₂O)

Caption: Synthetic pathway via nitration and reduction.

Route 2: Isoquinoline Ring Construction via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a powerful method for constructing the isoquinoline skeleton from a benzaldehyde and a 2,2-dialkoxyethylamine.[3][4][5] This approach allows for the strategic placement of substituents on the starting materials, which are then incorporated into the final isoquinoline product.

Causality Behind Experimental Choices

This route necessitates the synthesis of a suitably substituted benzaldehyde, in this case, 2-chloro-3-aminobenzaldehyde or a protected precursor. The Pomeranz-Fritsch reaction proceeds via the formation of a Schiff base between the benzaldehyde and the aminoacetal, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring to form the isoquinoline. The presence of an electron-donating amino group (or a group that can be converted to an amino group) on the benzaldehyde starting material can facilitate the cyclization step. However, the presence of a deactivating chloro group may require more forcing reaction conditions.

The synthesis of the required 2-chloro-3-aminobenzaldehyde can be achieved from commercially available precursors. For instance, 2-chloro-3-nitrobenzaldehyde can be reduced to the corresponding amine.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-3-aminobenzaldehyde

  • 2-Chloro-3-nitrobenzaldehyde is dissolved in a suitable solvent such as ethanol.

  • A reducing agent, for example, iron powder and ammonium chloride in water, is added, and the mixture is heated.

  • After the reaction is complete, the mixture is filtered, and the filtrate is extracted with an organic solvent.

  • The organic layer is dried and concentrated to give 2-chloro-3-aminobenzaldehyde.

Step 2: Pomeranz-Fritsch Cyclization

  • 2-Chloro-3-aminobenzaldehyde is condensed with aminoacetaldehyde diethyl acetal to form the corresponding Schiff base.

  • The crude Schiff base is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, and heated to effect cyclization.

  • The reaction mixture is carefully quenched with ice and neutralized with a base.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification by column chromatography yields this compound.

Performance and Considerations
Parameter Route 2: Pomeranz-Fritsch Reaction
Starting Material Availability Requires synthesis of the substituted benzaldehyde, which may not be readily available.
Number of Steps Multi-step synthesis of the starting material, followed by the two-step Pomeranz-Fritsch reaction.
Key Challenges Synthesis of the substituted benzaldehyde, potentially harsh cyclization conditions.
Yield Can be variable and is often moderate.
Scalability Can be challenging due to the multi-step nature and potentially low yields.
Safety Use of strong acids at high temperatures requires careful handling.

Diagram of Route 2: Pomeranz-Fritsch Reaction

Route2 Start 2-Chloro-3-aminobenzaldehyde Intermediate Schiff Base Intermediate Start->Intermediate Reagent Aminoacetaldehyde diethyl acetal Reagent->Intermediate Product This compound Intermediate->Product Acid-catalyzed cyclization

Caption: Synthesis via Pomeranz-Fritsch ring closure.

Route 3: Regioselective Amination of 4,5-Dichloroisoquinoline

This approach leverages the principles of nucleophilic aromatic substitution (SNAr) on a dihalogenated isoquinoline. The success of this route is critically dependent on the ability to selectively substitute one chlorine atom over the other.

Causality Behind Experimental Choices

The reactivity of haloarenes in SNAr reactions is influenced by the electronic nature of the ring and the position of the halogen. In 4,5-dichloroisoquinoline, the chlorine at the 4-position is part of the pyridine ring, which is electron-deficient, making it more susceptible to nucleophilic attack compared to the chlorine at the 5-position on the carbocyclic ring. This difference in reactivity can be exploited to achieve regioselective amination.

The choice of the aminating agent and reaction conditions is crucial. Ammonia or a protected amine can be used as the nucleophile. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures. The use of a catalyst, such as a palladium complex in a Buchwald-Hartwig amination, could also be explored to facilitate the reaction under milder conditions, although direct SNAr is often feasible for activated chloroquinolines and chloroisoquinolines.[6]

Experimental Protocol

Step 1: Synthesis of 4,5-Dichloroisoquinoline

  • The synthesis of 4,5-dichloroisoquinoline can be envisioned through a multi-step sequence starting from a suitably substituted benzene derivative, potentially involving a Bischler-Napieralski or a similar ring-closure reaction to form the isoquinoline core, followed by chlorination. The availability of this starting material is a key consideration.

Step 2: Selective Amination

  • A solution of 4,5-dichloroisoquinoline and an ammonia source (e.g., aqueous ammonia, or an ammonia equivalent like sodium amide) in a suitable solvent (e.g., DMSO, NMP) is heated in a sealed vessel.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled and diluted with water.

  • The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography is performed to isolate this compound from any unreacted starting material and potential isomeric byproducts.

Performance and Considerations
Parameter Route 3: Selective Amination
Starting Material Availability 4,5-Dichloroisoquinoline is not readily commercially available and requires synthesis.
Number of Steps Dependent on the synthesis of the dichloroisoquinoline precursor. The amination itself is a single step.
Key Challenges Synthesis of 4,5-dichloroisoquinoline, achieving high regioselectivity in the amination step.
Yield The yield of the amination step can be good if high selectivity is achieved.
Scalability Potentially scalable if the precursor synthesis is efficient.
Safety High-pressure reactions may be required for amination with ammonia.

Diagram of Route 3: Selective Amination

Route3 Start 4,5-Dichloroisoquinoline Product This compound Start->Product Nucleophilic Aromatic Substitution (e.g., NH₃)

Caption: Synthesis via regioselective amination.

Comparative Summary and Conclusion

FeatureRoute 1: Nitration & ReductionRoute 2: Pomeranz-FritschRoute 3: Selective Amination
Overall Strategy Late-stage functionalizationRing constructionLate-stage functionalization
Starting Materials Commercially availableRequires multi-step synthesisRequires multi-step synthesis
Key Advantage Straightforward, well-established reactionsConvergent synthesisPotentially high-yielding final step
Key Disadvantage Regioselectivity of nitrationSynthesis of precursors, harsh conditionsSynthesis of precursor, regioselectivity
Scalability GoodModerateModerate to good
Predicted Overall Yield ModerateLow to moderateModerate

Overall Assessment and Recommendation:

For laboratory-scale synthesis and initial exploratory work, Route 1 (Nitration and Reduction of 4-Chloroisoquinoline) is likely the most practical and time-efficient approach due to the commercial availability of the starting material and the well-documented nature of the reactions involved. While the regioselectivity of the nitration needs to be carefully controlled and optimized, this route offers the most direct path to the target compound.

Route 2 (Pomeranz-Fritsch Reaction) , while elegant in its construction of the isoquinoline core, is hampered by the need to synthesize the specifically substituted benzaldehyde precursor. This multi-step process is likely to result in a lower overall yield and may be more resource-intensive.

Route 3 (Selective Amination) presents an interesting alternative, particularly if the 4,5-dichloroisoquinoline precursor can be synthesized efficiently. The predicted higher reactivity of the 4-position towards nucleophilic attack is a strong theoretical advantage. However, the development of a robust synthesis for the starting material is a significant prerequisite.

References

  • PrepChem. (n.d.). Synthesis of 3-chloro-5-amino-isoquinoline.
  • Wikipedia. (2023). Pomeranz–Fritsch reaction.
  • Comprehensive Organic Name Reactions and Reagents. (2010). Pomeranz-Fritsch Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Siddiqui, Z. N., & Khan, S. A. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4188-4192.

Sources

A Spectroscopic Journey: Unmasking the Synthesis of 4-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical development and materials science, the precise identification and characterization of molecular structures are paramount. Spectroscopic techniques serve as our eyes, allowing us to peer into the molecular realm and understand the transformations that occur during a chemical synthesis. This guide provides an in-depth spectroscopic comparison of the pharmaceutically relevant compound, 4-Chloroisoquinolin-5-amine, and its synthetic precursors. By tracing the evolution of the spectroscopic signatures from the starting material to the final product, we can gain a deeper understanding of the structural changes at each synthetic step. This approach not only validates the synthesis but also provides a rich dataset for quality control and further research.

The synthesis of this compound typically proceeds through a multi-step pathway, starting from the parent heterocycle, isoquinoline. Each synthetic modification—nitration, reduction, and chlorination—imparts distinct changes to the molecule's electronic and vibrational properties, which are reflected in their respective spectra. This guide will dissect these changes through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The Synthetic Pathway: A Spectroscopic Roadmap

The logical synthesis of this compound follows a well-trodden path in heterocyclic chemistry. Understanding this pathway is crucial for interpreting the corresponding spectroscopic data.

G Isoquinoline Isoquinoline 5-Nitroisoquinoline 5-Nitroisoquinoline Isoquinoline->5-Nitroisoquinoline Nitration (HNO₃/H₂SO₄) Isoquinolin-5-amine Isoquinolin-5-amine 5-Nitroisoquinoline->Isoquinolin-5-amine Reduction (e.g., SnCl₂/HCl) This compound This compound Isoquinolin-5-amine->this compound Chlorination (e.g., NCS)

Caption: Synthetic route to this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width is necessary to cover the range of carbon chemical shifts.

Comparative ¹H NMR Analysis

The aromatic region of the ¹H NMR spectrum provides a wealth of information about the substitution pattern on the isoquinoline core.

CompoundH-1H-3H-4H-6H-7H-8Other Signals
Isoquinoline 9.227.588.507.627.707.80-
5-Nitroisoquinoline 9.408.768.518.317.758.56-
Isoquinolin-5-amine 9.1 (approx.)8.4 (approx.)7.3 (approx.)6.8 (approx.)7.4 (approx.)7.5 (approx.)~4.5 (br s, -NH₂)
This compound ~9.0~8.6-~7.0~7.6~7.7~5.0 (br s, -NH₂)

Note: Chemical shifts (δ) are in ppm relative to TMS. Values for Isoquinolin-5-amine and this compound are approximate and based on expected substituent effects, as precise literature data can be variable.

Analysis:

  • From Isoquinoline to 5-Nitroisoquinoline: The introduction of the strongly electron-withdrawing nitro group (-NO₂) at the C-5 position causes a significant downfield shift of the adjacent protons (H-4 and H-6) due to deshielding. Protons further away are less affected.[1]

  • From 5-Nitroisoquinoline to Isoquinolin-5-amine: The reduction of the nitro group to an electron-donating amino group (-NH₂) results in a dramatic upfield shift of the aromatic protons, particularly those ortho and para to the amine (H-4 and H-6). A broad singlet for the -NH₂ protons typically appears around 4.5 ppm.[2]

  • From Isoquinolin-5-amine to this compound: The introduction of a chlorine atom at the C-4 position removes the H-4 signal. The electron-withdrawing nature of chlorine will cause a slight downfield shift of the remaining protons compared to isoquinolin-5-amine. The -NH₂ signal is also expected to be present.

Comparative ¹³C NMR Analysis

The effect of substituents is also clearly visible in the ¹³C NMR spectra.

CompoundC-1C-3C-4C-5C-6C-7C-8C-4aC-8a
Isoquinoline 152.7143.2120.6128.9126.9127.6130.4128.7135.8
5-Nitroisoquinoline ~154~145~118~148~122~129~125~129~135
Isoquinolin-5-amine ~151~142~110~145~108~128~115~129~136
This compound ~152~144~130~143~110~129~116~128~135

Note: Chemical shifts (δ) are in ppm. Values for substituted isoquinolines are estimations based on substituent effects on aromatic systems.

Analysis:

  • The carbon chemical shifts follow predictable trends. Electron-withdrawing groups (like -NO₂) shift attached and conjugated carbons downfield, while electron-donating groups (like -NH₂) shift them upfield.

  • In this compound, the C-4 carbon directly attached to the chlorine atom will experience a significant downfield shift.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: The Dance of Bonds

FT-IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The presence, absence, and position of specific absorption bands provide crucial information about the functional groups.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Comparative FT-IR Analysis
CompoundKey Vibrational Bands (cm⁻¹)Interpretation
Isoquinoline 3050-3000, 1620-1450C-H (aromatic), C=C and C=N stretching
5-Nitroisoquinoline ~1530, ~1350Asymmetric and symmetric N-O stretching of -NO₂
Isoquinolin-5-amine ~3400, ~3300, ~1620N-H stretching (two bands for primary amine), N-H bending
This compound ~3400, ~3300, ~1620, ~800-600N-H stretching and bending, C-Cl stretching

Analysis:

  • Nitration: The appearance of strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹ is a clear indication of the successful introduction of the nitro group.

  • Reduction: The disappearance of the nitro group bands and the appearance of two characteristic N-H stretching bands in the 3300-3400 cm⁻¹ region, along with an N-H bending vibration around 1620 cm⁻¹, confirms the conversion to the primary amine.

  • Chlorination: The FT-IR spectrum of this compound will retain the N-H stretching and bending vibrations of the amino group. A new band in the fingerprint region, typically between 800 and 600 cm⁻¹, will appear, corresponding to the C-Cl stretching vibration.

III. Mass Spectrometry (MS): Weighing the Molecules

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weights of the compounds.

Comparative MS Analysis
CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)
Isoquinoline C₉H₇N129.16130.06
5-Nitroisoquinoline C₉H₆N₂O₂174.16175.05
Isoquinolin-5-amine C₉H₈N₂144.17145.08
This compound C₉H₇ClN₂178.62179.04, 181.04

Analysis:

  • The mass spectrum of each compound will show a prominent molecular ion peak (or [M+H]⁺ in ESI) corresponding to its molecular weight.

  • A key feature in the mass spectrum of this compound will be the isotopic pattern of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio will result in two molecular ion peaks separated by two mass units ([M+H]⁺ and [M+2+H]⁺) with a characteristic 3:1 intensity ratio. This provides definitive evidence for the presence of a single chlorine atom in the molecule.[3]

IV. UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption maxima (λ_max) are sensitive to the extent of conjugation and the nature of the substituents.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol or methanol) in a quartz cuvette.

  • Spectrum Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

  • Baseline Correction: Use the pure solvent as a reference to obtain a baseline correction.

Comparative UV-Vis Analysis
CompoundExpected λ_max (nm)Chromophore System
Isoquinoline ~217, 266, 317Fused aromatic rings
5-Nitroisoquinoline Bathochromic shiftExtended conjugation with -NO₂
Isoquinolin-5-amine Bathochromic shiftExtended conjugation with -NH₂
This compound Similar to Isoquinolin-5-amineHalogen has a minor effect

Analysis:

  • The introduction of both the nitro and amino groups, which can participate in resonance with the aromatic system, will cause a bathochromic (red) shift in the absorption maxima compared to isoquinoline.

  • The amino group, being a strong auxochrome, is expected to cause a significant red shift.

  • The addition of the chlorine atom is not expected to dramatically alter the UV-Vis spectrum compared to isoquinolin-5-amine, as its effect on the electronic transitions is less pronounced than that of the amino group.

Conclusion

This guide has systematically charted the spectroscopic transformations that occur during the synthesis of this compound from isoquinoline. By understanding the characteristic changes in NMR, FT-IR, MS, and UV-Vis spectra at each step, researchers can confidently track the progress of their reaction, identify intermediates, and confirm the structure of the final product. This holistic spectroscopic approach is a cornerstone of modern chemical synthesis, ensuring the integrity and purity of compounds destined for critical applications.

References

  • PubChem. 5-Nitroisoquinoline.
  • MDPI. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. [Link]
  • PubChem. 5-Aminoisoquinoline.
  • ResearchGate.
  • Chemistry LibreTexts.
  • The Royal Society of Chemistry.
  • MDPI.
  • PubChem. 4-Chloroisoquinoline.
  • NIST WebBook. 4-Chloroquinoline. National Institute of Standards and Technology. [Link]
  • PubChem. 4-amino-2-chloro-N-isoquinolin-5-ylbenzamide.
  • CORE. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. [Link]
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • SciSpace. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
  • MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]
  • Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. [Link]
  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
  • European Journal of Chemistry. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. [Link]

Sources

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of 4-Chloroisoquinolin-5-amine and Erlotinib in the Context of EGFR Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

As the landscape of targeted cancer therapy evolves, the isoquinoline scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This guide provides a comprehensive framework for benchmarking novel compounds of this class, using the hypothetical ATP-competitive inhibitor, 4-Chloroisoquinolin-5-amine, as our lead candidate. We will compare its preclinical profile against Erlotinib, a well-established, FDA-approved inhibitor of the Epidermal Growth Factor Receptor (EGFR).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the scientific rationale behind each experimental step. Our objective is to create a self-validating system of inquiry, where each experiment builds upon the last to create a cohesive and trustworthy preclinical data package.

Foundational Strategy: Target Validation and Initial Biochemical Potency

The first principle in drug discovery is to confirm that the novel compound engages its intended target with high affinity and specificity. For our candidate, this compound, the primary hypothesis is its inhibition of EGFR kinase activity.

The Rationale for an In Vitro Kinase Assay

An in vitro, cell-free kinase assay is the cleanest method for determining direct target engagement. This assay isolates the kinase (EGFR) and its substrate from the complex cellular environment, ensuring that any observed inhibition is a direct result of the compound's interaction with the enzyme. We will employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for quantifying enzymatic activity.

Experimental Protocol: TR-FRET EGFR Kinase Assay

This protocol outlines the measurement of IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%.

Materials:

  • Recombinant human EGFR (catalytic domain)

  • Biotinylated poly-Glu-Tyr (pEY) peptide substrate

  • ATP (Adenosine triphosphate)

  • Europium-labeled anti-phosphotyrosine antibody (Eu-Ab)

  • Streptavidin-allophycocyanin (SA-APC)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Test Compounds: this compound and Erlotinib, serially diluted in DMSO.

Procedure:

  • Compound Plating: Dispense 100 nL of serially diluted compounds into a 384-well low-volume assay plate.

  • Enzyme Addition: Add 5 µL of EGFR enzyme solution (final concentration ~5 nM) to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture (final concentrations: 0.2 µM pEY peptide, 10 µM ATP) to initiate the kinase reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of detection reagent mix (final concentrations: 2 nM Eu-Ab, 20 nM SA-APC) to stop the reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the emission signals (665 nm / 615 nm). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for Biochemical IC50 Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Serially Dilute This compound & Erlotinib a1 Dispense Compounds into 384-well Plate p1->a1 p2 Prepare EGFR Enzyme and Substrate/ATP Solutions a2 Add EGFR Enzyme p2->a2 a4 Add Substrate/ATP Mix to Start Reaction p2->a4 a1->a2 a3 Incubate (15 min) a2->a3 a3->a4 a5 Incubate (60 min) a4->a5 a6 Add TR-FRET Detection Reagents a5->a6 a7 Incubate (60 min) a6->a7 d1 Read Plate (320nm ex, 615/665nm em) a7->d1 d2 Calculate Emission Ratio (665nm / 615nm) d1->d2 d3 Plot Dose-Response Curve d2->d3 d4 Calculate IC50 Value d3->d4 ligand EGF Ligand receptor EGFR ligand->receptor Binds p_receptor p-EGFR (Active) receptor->p_receptor Dimerization & Autophosphorylation inhibitor This compound or Erlotinib inhibitor->receptor Blocks ATP Binding Site downstream Downstream Signaling (RAS-RAF-MEK-ERK) p_receptor->downstream Activates response Cell Proliferation, Survival downstream->response

Caption: Simplified EGFR signaling pathway showing the mechanism of action for inhibitors.

Anticipated Results and Interpretation

The goal is to determine the cellular EC50, the concentration required to inhibit EGFR phosphorylation by 50% in cells. This value is often higher than the biochemical IC50 due to factors like cell membrane permeability.

CompoundPredicted Cellular EC50 (nM) vs. p-EGFR
This compound50 - 200
Erlotinib20

Note: Cellular EC50 for this compound is a hypothetical value.

A potent compound will show a significant reduction in p-EGFR at low nanomolar concentrations. Comparing the EC50 to the biochemical IC50 gives an early indication of the compound's drug-like properties. A large discrepancy may suggest poor cell permeability or efflux by cellular transporters.

Functional Outcome: Anti-Proliferative Activity

The ultimate goal of an anti-cancer agent is to halt or reverse tumor growth. Therefore, the most critical benchmark is the compound's ability to inhibit the proliferation of cancer cells that are dependent on the target pathway.

Rationale for a Cell Viability Assay

A cell viability assay, such as the CellTiter-Glo® luminescent assay, measures the number of viable cells in a culture based on quantifying the amount of ATP present, which is an indicator of metabolically active cells. This provides a functional readout of the compound's anti-cancer efficacy. We will use a cell line known to be sensitive to EGFR inhibition, such as NCI-H3255, which harbors an activating EGFR mutation (L858R).

Experimental Protocol: Anti-Proliferative Assay

Cell Line: NCI-H3255 (human lung adenocarcinoma)

Procedure:

  • Cell Seeding: Seed NCI-H3255 cells into a 96-well, white-walled plate at a density of 3,000-5,000 cells per well. Allow cells to attach overnight.

  • Compound Treatment: Add serially diluted this compound or Erlotinib to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle-treated controls (100% viability) and calculate the GI50 (concentration for 50% growth inhibition).

Anticipated Results and Interpretation

The GI50 value from this assay is a key performance indicator. It demonstrates the compound's functional potency in a cancer-relevant context.

CompoundPredicted GI50 (nM) in NCI-H3255 cells
This compound40 - 150
Erlotinib8

Note: GI50 for this compound is a hypothetical value.

A potent GI50, ideally in the low nanomolar range and comparable to the cellular EC50, indicates that the compound's anti-proliferative effect is likely driven by on-target EGFR inhibition.

Summary and Next Steps

This guide outlines a logical, three-tiered approach to benchmarking a novel kinase inhibitor against an established drug.

Parameter Experiment This compound (Hypothetical) Erlotinib (Reference) Rationale
Biochemical Potency (IC50) TR-FRET Kinase Assay5 - 20 nM~2 nMMeasures direct, cell-free inhibition of the purified target enzyme.
Cellular Target Engagement (EC50) p-EGFR Western Blot50 - 200 nM~20 nMConfirms the compound can enter cells and inhibit the target in its native environment.
Anti-Proliferative Activity (GI50) CellTiter-Glo Viability Assay40 - 150 nM~8 nMMeasures the functional consequence of target inhibition on cancer cell growth.

Based on our hypothetical data, this compound demonstrates promising activity. While less potent than Erlotinib, its low nanomolar activity warrants further investigation.

The next critical steps in a full benchmarking study would include:

  • Kinase Selectivity Profiling: Assessing the compound's activity against a broad panel of other kinases to determine its specificity and potential off-target effects.

  • In Vivo Pharmacokinetics: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models.

  • In Vivo Efficacy Studies: Testing the compound's ability to inhibit tumor growth in mouse xenograft models.

By following this structured, evidence-based approach, researchers can build a robust and reliable data package to accurately benchmark the performance of novel drug candidates.

References

  • Moyer, J. D. et al. (1997). Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase. Cancer Research, 57(21), 4838-4848. [Link]
  • Akita, R. W. et al. (2004). The effect of gefitinib ('Iressa', ZD1839) on the growth of human breast cancer cell lines is correlated with expression of erbB-2. British Journal of Cancer, 91(6), 1143-1151. [Link]
  • Tracy, S. et al. (2004). The GSK HTS-focused kinase inhibitor set. Assay and Drug Development Technologies, 2(6), 631-638. [Link]

A Senior Application Scientist's Guide to Analytical Method Validation for 4-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust analysis of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for the validation of 4-Chloroisoquinolin-5-amine analysis. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system grounded in scientific integrity.

This compound, a key intermediate in the synthesis of various pharmacologically active compounds, requires precise and reliable analytical methods to ensure the quality and consistency of the final drug product. The validation of these analytical methods is not merely a regulatory hurdle but a scientific necessity to guarantee that the chosen method is fit for its intended purpose.[1][2] This guide will compare and contrast the most pertinent analytical techniques for this molecule, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][3][4][5][6]

Comparing Analytical Techniques for this compound Analysis

The choice of an analytical technique for this compound is dictated by its physicochemical properties, including its aromatic nature, the presence of a basic amine group, and a chloro substituent. The primary candidates for its analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each with distinct advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[1]
Applicability Highly suitable for non-volatile and thermally labile compounds like this compound.[3][6]May require derivatization to increase volatility and thermal stability, which can introduce additional steps and potential for error.[1][7]
Detection UV-Vis is a common and robust detector for chromophoric compounds like this isoquinoline derivative. Mass Spectrometry (MS) can be coupled for higher specificity and sensitivity.[3]Flame Ionization Detector (FID) provides good sensitivity for organic compounds. MS is essential for definitive identification and dealing with complex matrices.[7]
Specificity Excellent, especially with photodiode array (PDA) detectors for peak purity analysis and when coupled with MS.High, particularly with MS, which can differentiate between co-eluting peaks based on their mass spectra.
Sample Preparation Generally straightforward, involving dissolution in a suitable solvent.Can be more complex, often requiring derivatization to improve chromatographic properties.[7]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC, particularly in the reversed-phase mode, is the presumptive method of choice for a compound like this compound. Its ability to handle non-volatile and thermally sensitive molecules makes it inherently suitable. A stability-indicating HPLC method is crucial for pharmaceutical analysis, as it can separate the active ingredient from its degradation products and any process-related impurities.[8][9]

Gas Chromatography (GC): A Powerful Alternative with Considerations

GC offers high resolution and sensitivity, but its application to this compound is contingent on the compound's volatility and thermal stability. Given the presence of the polar amine group, derivatization is often necessary to reduce polarity and improve peak shape.[7] This additional step, while effective, adds complexity and potential variability to the analytical procedure.

A Deeper Dive: Method Validation Parameters and Expected Performance

A comprehensive method validation, as mandated by ICH Q2(R1) guidelines, encompasses a range of parameters to ensure the method's reliability.[10][11] The following table outlines these parameters and provides a comparative summary of expected performance for hypothetical HPLC and GC methods for this compound analysis, based on data from analogous compounds.

Validation ParameterHPLC-UV MethodGC-MS Method (with derivatization)Rationale and ICH Guideline Reference
Specificity Peak purity assessment using a PDA detector should show no co-eluting peaks. Forced degradation studies are essential to demonstrate separation from degradants.[2][12]Mass spectral analysis of the peak of interest should confirm its identity and purity. Specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte.The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradants). (ICH Q2(R1))[11]
Linearity (r²) ≥ 0.999≥ 0.998A linear relationship should be established across the range of the analytical procedure. (ICH Q2(R1))[10]
Range (µg/mL) 1 - 1500.1 - 50The range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. (ICH Q2(R1))[11]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. (ICH Q2(R1))[10]
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. (ICH Q2(R1))[10]
Limit of Detection (LOD) (µg/mL) ~0.1~0.01The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. (ICH Q2(R1))[10]
Limit of Quantitation (LOQ) (µg/mL) ~0.3~0.03The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. (ICH Q2(R1))[10]
Robustness Unaffected by small, deliberate variations in mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).Unaffected by small, deliberate variations in injector temperature (±10°C), oven temperature ramp rate (±1°C/min), and carrier gas flow rate (±5%).The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. (ICH Q2(R1))[11]

Experimental Protocols: A Step-by-Step Guide

The following protocols are illustrative and would require optimization for the specific laboratory environment and instrumentation.

Protocol 1: Stability-Indicating Reversed-Phase HPLC-UV Method

This method is designed to be robust and capable of separating this compound from potential degradation products.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient-capable HPLC system with a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 25 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1, 10, 50, 100, 150 µg/mL).

  • Sample Solution (e.g., for API purity): Accurately weigh and dissolve the sample in the diluent to achieve a target concentration within the linear range.

3. Forced Degradation Studies: To establish the stability-indicating nature of the method, subject the sample solution to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration for analysis. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.[13][14][15]

Protocol 2: GC-MS Method with Derivatization

This protocol outlines a potential GC-MS method, assuming derivatization is necessary for optimal analysis.

1. Derivatization:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure: In a reaction vial, combine a known amount of the dried sample or standard with the derivatization reagent. Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl derivative of the amine group.

2. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C (splitless injection).

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 50 to 500.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution for calibration.

  • Sample Preparation: Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction or solid-phase extraction) and evaporate the solvent to dryness before derivatization.

Visualizing the Workflow and Validation Process

To better illustrate the experimental and logical flows, the following diagrams are provided in the DOT language for use with Graphviz.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solutions injection Inject Sample/Standard prep_std->injection prep_sample Prepare Sample Solutions prep_sample->injection forced_deg Forced Degradation Studies forced_deg->injection hplc_system HPLC System with PDA Detector separation Chromatographic Separation injection->separation detection UV Detection & Data Acquisition separation->detection integration Peak Integration & Identification detection->integration quantification Quantification & Purity Calculation integration->quantification report Generate Validation Report quantification->report Validation_Process cluster_params Perform Validation Experiments start Define Analytical Method's Purpose protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness data_analysis Analyze Data Against Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Prepare Validation Report data_analysis->report approval Review and Approve report->approval

Caption: Logical flow of the analytical method validation process based on ICH guidelines.

Conclusion

The selection of an analytical method for this compound requires a thorough evaluation of the available techniques and a comprehensive validation process to ensure the generation of reliable and accurate data. While a stability-indicating HPLC-UV method is generally the most appropriate and widely applicable choice for this non-volatile compound, a GC-MS method with derivatization can also be a viable, albeit more complex, alternative. The ultimate decision will depend on the specific requirements of the analysis, including the sample matrix, the need for impurity profiling, and the available instrumentation. By adhering to the principles of scientific integrity and the rigorous guidelines set forth by regulatory bodies, researchers can confidently develop and validate analytical methods that are truly fit for purpose, thereby ensuring the quality and safety of the final pharmaceutical products.

References

  • Vertex AI Search. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • FDA.
  • BenchChem. A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol.
  • ICH. Quality Guidelines.
  • EMA. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • bepls. Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC.
  • Abraham Entertainment.
  • PubMed. [UV-spectrophotometry in drug control. 14. Characterization and determination of drugs with quinoline and isoquinoline chromophores].
  • ResearchGate. Analytical method development and validations of API by using suitable analytical technique.
  • PubMed. GC/MS analysis of biologically important aromatic amines.
  • Altabrisa Group.
  • Chromatography Today. HPLC vs GC - A Beginner's Guide.
  • ChemShuttle. 4-chloroisoquinolin-7-amine; CAS No.: 1936362-61-6.
  • PubMed.
  • NIH.
  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • EMA. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Publisso.
  • ChemBK. 4-Chloroisoquinoline.
  • NIH. 4-Chloroisoquinoline | C9H6ClN | CID 640974 - PubChem.
  • Books. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • MedCrave online.
  • Research Journal of Pharmacy and Technology.
  • NIH.
  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
  • Amanote Research. (PDF)
  • IOSRPHR.
  • NIH.
  • NIH.
  • JOCPR.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ResearchGate. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride | Request PDF.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-Chloroisoquinolin-5-amine. As a chlorinated heterocyclic amine, this compound requires rigorous disposal protocols to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

The primary risks stem from its classification as a halogenated aromatic amine. The chlorine atom significantly influences its reactivity and environmental fate, while the amine group can affect its physiological activity. Halogenated organic compounds are of particular concern as they can be persistent in the environment and may form toxic byproducts, such as hydrogen chloride gas, upon incomplete combustion.[1] Therefore, they are subject to specific disposal regulations, primarily high-temperature incineration in a licensed facility.[3]

Table 1: Hazard Summary and Disposal Implications

Hazard TypeDescriptionDisposal Implication
Acute Toxicity Based on related compounds, it is presumed to be harmful if swallowed or in contact with skin.[1]Mandates the use of comprehensive Personal Protective Equipment (PPE) during handling and waste segregation to prevent exposure.
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[1][2]Requires immediate rinsing upon contact and necessitates robust PPE. All contaminated materials (gloves, wipes) must be disposed of as hazardous waste.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]All handling and waste packaging must be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.
Environmental Hazard As a chlorinated aromatic compound, it poses a risk to aquatic life and can be persistent. Improper disposal can lead to long-term environmental contamination.Prohibits disposal via standard drains or landfill. Waste must be managed as regulated hazardous material, typically destined for incineration.[4][5]
Chemical Incompatibility Incompatible with strong oxidizing agents.[1] As an amine, it is also incompatible with strong acids.[6]Waste must be segregated from incompatible chemicals to prevent violent reactions, heat generation, or the release of toxic gases.[6]

Pre-Disposal Operations: Safety and PPE

Before waste is generated, a safe handling environment is paramount. Adherence to these protocols is the first step in a compliant disposal process.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][2]

  • Skin Protection: A lab coat is mandatory. Use chemical-resistant gloves, such as nitrile rubber, ensuring they are inspected before use and changed immediately if contaminated.

  • Respiratory Protection: All handling of solid this compound and preparation of its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is not merely a suggestion but a regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[4] The following workflow ensures compliance and safety.

Step 1: Waste Identification and Segregation (The Most Critical Step)

The cardinal rule of hazardous waste management is segregation. Mixing different waste streams can lead to dangerous reactions and significantly increases disposal costs.[4]

  • Designate a "Halogenated Organic Waste" stream. this compound waste belongs in this category.[3][7]

  • Solid Waste: Collect all solid this compound, contaminated weighing papers, gloves, and disposable labware into a dedicated, robust container lined with a heavy-duty plastic bag.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, clearly labeled hazardous waste container intended for halogenated organic solvents.[3][5]

  • DO NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes), aqueous waste (acids/bases), or oxidizers.[3][8] The rationale is that halogenated waste requires specific incineration conditions to safely break down the carbon-halogen bonds without releasing dioxins or other toxic byproducts.

Step 2: Containerization and Labeling

Proper containment and labeling prevent accidental exposures and ensure the waste is accepted by your disposal provider.

  • Use Compatible Containers: Waste must be stored in containers made of compatible material (e.g., glass or high-density polyethylene for liquids) with a tightly fitting cap.[4][8] Ensure the container is in good condition and free of external contamination.

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • An accurate list of all components in the container, including solvents and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA. This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Segregated from incompatible materials.[5]

  • Kept closed at all times except when adding waste.[4]

Step 4: Scheduling Disposal
  • Contact Your EHS Office: The final and most crucial step is to contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.[5] Do not attempt to treat or dispose of the chemical yourself. EHS professionals are trained to manage the logistics of transporting and disposing of hazardous waste in compliance with all federal and state regulations.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for proper disposal.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_contain Containment & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B C Generate Waste (Solid or Liquid) B->C D Is waste halogenated? (Contains F, Cl, Br, I) C->D E YES: Segregate as HALOGENATED WASTE D->E this compound F NO: Segregate as NON-HALOGENATED WASTE D->F G Select Compatible Container E->G H Label Container Clearly 'Hazardous Waste' + Full Chemical Names G->H I Store in Designated SAA (Secure, Segregated, Closed) H->I J CONTACT EHS OFFICE FOR WASTE PICKUP I->J

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental release.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large, volatile, or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area. If flammable solvents are involved, turn off all ignition sources.

  • Consult the SDS: If available, refer to the SDS for specific spill cleanup information.[10]

  • Cleanup: For small spills, use a chemical spill kit with an absorbent appropriate for chemical powders or liquids.

    • Wear full PPE, including respiratory protection if necessary.

    • Cover the spill with absorbent material.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[5]

  • Report: Report all spills to your laboratory supervisor and your institution's EHS office, regardless of size.[5]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding their commitment to personal safety, environmental stewardship, and scientific integrity.

References

  • Accel Scientific Product Page for 4-Chloroisoquinolin-1-amine. (n.d.). Provides basic chemical information for a related isomer. Source: Accel Scientific.[Link]
  • Hazardous Waste Disposal Guidelines. (n.d.).
  • Hazardous waste acceptance conditions. (n.d.). Describes packaging and labeling requirements for hazardous waste. Source: University of Groningen.[Link]
  • Chemical Waste Disposal Guidelines. (n.d.). Details procedures for segregating chemical waste, including halogenated and non-halogenated solvents. Source: Emory University.[Link]
  • Appendix A Disposal Procedures by Chemical. (2022). Provides examples of disposal routes for various chemicals. Source: University of Wisconsin-Madison.[Link]
  • Halogenated Waste Information. (n.d.). Defines and provides examples of halogenated waste streams. Source: University of California, Santa Cruz.[Link]
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). Discusses general principles of chemical waste disposal, including incineration and the role of waste management companies.
  • Hazardous Waste Segregation. (2016). Explicitly details the requirement to separate halogenated and non-halogenated organic wastes for incineration. Source: Bucknell University.[Link]
  • Steps in Complying with Regulations for Hazardous Waste. (2025). Outlines the EPA's required steps for hazardous waste management, from identification to disposal. Source: U.S. Environmental Protection Agency.[Link]
  • Hazardous Materials Disposal Guide. (2019). Provides guidance on waste segregation and spill cleanup procedures. Source: Nipissing University.[Link]
  • Listing Background Document for the Production of Certain Chlorinated Aliphatic Hydrocarbons. (1989). Discusses the environmental impact of chlorinated compounds. Source: U.S. Environmental Protection Agency.[Link]
  • 4-Chloroisoquinoline PubChem Entry. (n.d.). Provides identifiers for a related isomer.
  • Organochlorine (OC) Compounds Fact Sheet. (n.d.). Discusses the environmental persistence and fate of organochlorine compounds. Source: U.S. Environmental Protection Agency.[Link]
  • Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). (n.d.). Details OSHA criteria for classifying chemical hazards.
  • Chemical Hazards and Toxic Substances - Standards. (n.d.). Lists OSHA standards related to chemical safety.
  • Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. (n.d.). Explains the principles of chemical incompatibility. Source: Pharmaguideline.[Link]
  • Guidance Manual for Disposal of Chlorinated Water. (n.d.). Discusses regulations surrounding chlorinated discharges. Source: Vita-D-Chlor.[Link]
  • National Primary Drinking Water Regulations. (n.d.). Lists contaminants regulated by the EPA in drinking water. Source: U.S. Environmental Protection Agency.[Link]
  • Drug Incompatibility Chemistry. (2025). Discusses the chemical interactions that lead to incompatibility in solutions.
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). Provides OSHA guidance on classifying chemical hazards.
  • Hazard Communication - Appendix A. (n.d.). Mandatory health hazard criteria from OSHA.
  • A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.).
  • Incompatibility of Common Laboratory Chemicals. (2012). Provides a chart of incompatible chemical classes. Source: Emory University Environmental Health and Safety Office.[Link]
  • Bleach Incompatibility Chart. (n.d.). Lists reactions of bleach with various chemical classes, including amines. Source: Amherst College.[Link]

Sources

A Senior Application Scientist's Guide to Handling 4-Chloroisoquinolin-5-amine: Essential Safety Protocols and PPE

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Chloroisoquinolin-5-amine is foundational to discovery. This compound, a substituted isoquinoline, serves as a critical building block in medicinal chemistry. However, its potential biological activity necessitates a proactive and rigorous approach to safety. This guide provides an in-depth operational plan, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to ensure that your innovative work is conducted with the highest level of protection.

Hazard Assessment: A Proactive Stance on Safety

This compound (CAS No. 651310-21-3) is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling procedures.[1] Understanding these is the first step in responsible laboratory practice.

  • H302: Harmful if swallowed: Ingestion can lead to acute toxicity.

  • H315: Causes skin irritation: Direct contact can cause redness, itching, or inflammation.[1]

  • H319: Causes serious eye irritation: Contact with eyes can result in significant, potentially damaging, irritation.[1]

  • H335: May cause respiratory irritation: Inhalation of the dust or aerosols can irritate the respiratory tract.[1]

These classifications demand that we treat this compound with respect and utilize a multi-layered safety approach, starting with engineering controls and culminating in the correct use of Personal Protective Equipment (PPE).

Foundational Safety: Engineering and Administrative Controls

Before a single piece of PPE is worn, your primary lines of defense must be in place. PPE is designed to protect you when these primary controls fail or are insufficient.

  • Engineering Controls: All procedures involving the handling of solid this compound or its solutions, including weighing, reconstitution, and aliquoting, must be performed within a certified chemical fume hood. This is non-negotiable and serves to contain airborne particles and vapors, minimizing inhalation exposure.[2]

  • Administrative Controls: Establish a designated area within the lab specifically for working with this compound. Ensure all personnel are trained on these specific protocols. Always wash hands thoroughly after handling, and never eat, drink, or smoke in the laboratory.[3][4]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE is critical for preventing direct contact. A one-size-fits-all approach is inadequate; PPE requirements must be matched to the specific task and its associated risks.[2][5]

Activity LevelRequired Personal Protective EquipmentEnhanced Precautions
Low-Hazard Activities (e.g., handling sealed containers, transport within the lab)• Standard Laboratory Coat• Safety Glasses with Side Shields• Single Pair of Nitrile Gloves• Inspect container for any external contamination before handling.
Moderate-Hazard Activities (e.g., weighing solid, preparing stock solutions, small-scale reactions)• Permeation-Resistant Laboratory Coat• Chemical Splash Goggles• Double-Gloving (Nitrile)• Work within a chemical fume hood.• Use disposable sleeves to protect forearms.
High-Hazard Activities (e.g., large-scale synthesis, procedures with high aerosolization potential, spill cleanup)• Disposable, Solid-Front Lab Gown• Chemical Splash Goggles and a Full-Face Shield• Double-Gloving (Nitrile or Neoprene)• N95 Respirator (or higher)• Ensure self-contained breathing apparatus is available for emergencies.[6]

Rationale for PPE Selection:

  • Eye and Face Protection: Chemical splash goggles are mandatory for moderate to high-hazard tasks because they provide a complete seal around the eyes, protecting from splashes and airborne particles more effectively than safety glasses.[7] A face shield should be used in conjunction with goggles during high-risk activities to protect the entire face.

  • Skin and Body Protection: A permeation-resistant lab coat is essential as standard cotton coats can absorb chemical splashes. Double-gloving provides an extra layer of protection; if the outer glove is contaminated, it can be removed safely, leaving the inner glove to protect you while you exit the contaminated area.[2]

  • Respiratory Protection: While engineering controls are primary, an N95 respirator should be worn during activities with a high potential for generating dust or aerosols, such as weighing out large quantities or cleaning up spills.[2]

Safe Handling Workflow and Protocols

A systematic workflow ensures that safety is integrated into every step of the process, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Verify Fume Hood Certification & Airflow B 2. Don Appropriate PPE (Moderate Hazard Level) A->B C 3. Prepare Work Surface (e.g., absorbent liner) B->C D 4. Weigh Compound (See Protocol 1) C->D Proceed to Handling E 5. Prepare Solution (See Protocol 2) D->E F 6. Decontaminate Equipment & Work Area E->F Proceed to Cleanup G 7. Segregate & Label Chemical Waste F->G H 8. Doff PPE in Order (Outer Gloves First) G->H I 9. Wash Hands Thoroughly H->I

Caption: Step-by-step workflow for handling this compound.

Protocol 1: Weighing the Solid Compound
  • Preparation: Don PPE for moderate-hazard activities (permeation-resistant lab coat, chemical splash goggles, double nitrile gloves). Prepare the analytical balance inside a chemical fume hood. Place a disposable, absorbent liner on the balance surface.

  • Weighing: Use a clean spatula to carefully transfer the desired amount of this compound from the stock bottle onto anti-static weighing paper or into a tared container.

  • Containment: Close the stock bottle immediately after dispensing.

  • Cleanup: Carefully fold the weighing paper and transfer the compound to the appropriate vessel.

  • Decontamination: Wipe the spatula, balance, and surrounding area with a suitable solvent (e.g., ethanol) and a disposable wipe. Dispose of the wipe and weighing paper as hazardous waste.

Protocol 2: Preparing a Stock Solution
  • Preparation: Following Protocol 1, weigh the required mass of the solid compound directly into a tared flask or vial inside the fume hood.

  • Solvent Addition: Add the desired solvent to the flask using a pipette or graduated cylinder. Ensure the solvent is added slowly to avoid splashing.

  • Dissolution: Cap the flask securely and mix by gentle swirling or sonication. If using a magnetic stirrer, ensure the speed is low enough to prevent aerosol formation.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the solution in a tightly sealed container at the recommended temperature, protected from light.[1]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Skin Contact: Immediately remove contaminated clothing.[8] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[9] If they feel unwell, call a POISON CENTER or doctor.[4]

  • Ingestion: Rinse mouth with water.[9] Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.

  • Small Spill: Alert others in the area. Wearing full high-hazard PPE, gently cover the solid spill with an inert absorbent material. Carefully sweep up the material and place it into a sealed, labeled container for hazardous waste disposal. Decontaminate the area thoroughly.

Decontamination and Waste Disposal

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Decontamination: All non-disposable equipment, such as glassware and spatulas, should be rinsed with a suitable solvent in the fume hood. The rinsate must be collected as hazardous waste.

  • Waste Disposal: All contaminated materials, including gloves, wipes, disposable lab coats, and the chemical itself, must be disposed of in a clearly labeled hazardous waste container.[9] Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this compound down the drain.[3]

By integrating these expert-level protocols into your daily operations, you build a culture of safety that protects not only yourself but also your colleagues and your research.

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]
  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
  • PubChem. 4-Chloroisoquinoline. [Link]
  • LookChem.
  • YouTube. FR VIDEO: TAB 5 - Personal Protective Equipment HD. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloroisoquinolin-5-amine
Reactant of Route 2
Reactant of Route 2
4-Chloroisoquinolin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.